molecular formula C13H21N B181007 N-(4-ethylbenzyl)butan-2-amine CAS No. 869942-54-1

N-(4-ethylbenzyl)butan-2-amine

Número de catálogo: B181007
Número CAS: 869942-54-1
Peso molecular: 191.31 g/mol
Clave InChI: WDOYVFQXHDQETM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylbenzyl)butan-2-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(4-ethylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYVFQXHDQETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405898
Record name N-(4-ethylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-54-1
Record name N-(4-ethylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of the secondary amine, N-(4-ethylbenzyl)butan-2-amine. The synthesis is centered around the widely applicable and highly selective reductive amination protocol. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical techniques for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights and a strong theoretical foundation.

Introduction: The Significance of Secondary Amines and the Target Molecule

Secondary amines are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their presence is often crucial for modulating the physicochemical properties, receptor binding affinity, and metabolic stability of these compounds. The target molecule of this guide, this compound, serves as a representative example of a substituted secondary amine, the synthesis of which employs a foundational reaction in modern organic chemistry: reductive amination.

Direct alkylation of amines to produce secondary amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[1][2] Reductive amination, however, offers a controlled and high-yielding alternative by forming an imine intermediate in situ, which is then reduced to the desired amine.[3] This method's reliability and broad substrate scope have established it as a cornerstone of amine synthesis.

The Synthetic Strategy: Reductive Amination

The synthesis of this compound is most effectively achieved through the reductive amination of 4-ethylbenzaldehyde with butan-2-amine. This process involves two key steps that typically occur in a single reaction vessel:

  • Imine Formation: The nucleophilic butan-2-amine attacks the electrophilic carbonyl carbon of 4-ethylbenzaldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an imine (also known as a Schiff base).

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a suitable reducing agent, yielding the target secondary amine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄) and catalytic hydrogenation.[1][4] However, for laboratory-scale synthesis where mild conditions and high selectivity are paramount, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[5][6] STAB is a less reactive borohydride derivative that is particularly effective at reducing the protonated iminium ion intermediate, while being slow to react with the starting aldehyde, thus minimizing side reactions.[7][8]

Reaction Mechanism

The mechanism of reductive amination using sodium triacetoxyborohydride is a well-established process that proceeds through the following key steps:

Reductive_Amination_Mechanism aldehyde 4-Ethylbenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Butan-2-amine amine Butan-2-amine stab NaBH(OAc)₃ product This compound iminium Iminium Ion hemiaminal->iminium - H₂O iminium->product + NaBH(OAc)₃ (Hydride Transfer) Synthesis_Workflow start Starting Materials: 4-Ethylbenzaldehyde & Butan-2-amine reaction Reductive Amination (DCE, Acetic Acid, STAB) start->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Sources

"physicochemical characteristics of N-(4-ethylbenzyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-(4-ethylbenzyl)butan-2-amine

Abstract

This compound is a secondary amine containing both an aromatic and an aliphatic scaffold. Such structures are of significant interest in medicinal chemistry as potential building blocks for novel therapeutic agents. A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for successful drug development, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a comprehensive framework for the characterization of this compound, beginning with in silico predictions and transitioning to detailed, field-proven experimental protocols for validation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in a research and development setting.

Introduction and Molecular Overview

This compound possesses a unique combination of a flexible sec-butyl group and a more rigid, substituted benzyl moiety. This structure imparts a moderate degree of lipophilicity and a basic nitrogen center, which are key determinants of its interaction with biological systems. The ethyl group at the para-position of the benzyl ring subtly modulates electronic and steric properties compared to an unsubstituted benzylamine, potentially influencing receptor binding and metabolic stability.

Given that this molecule is not a widely commercialized chemical, pre-existing, validated experimental data is scarce. Therefore, a dual approach is essential:

  • In Silico Prediction: Leveraging computational models to establish a theoretical baseline for key physicochemical parameters. This allows for early-stage assessment and guides experimental design.

  • Experimental Verification: Employing robust analytical techniques to determine these properties empirically, providing the definitive data required for regulatory and development milestones.

This document outlines the logical flow from prediction to practical, hands-on validation.

Part I: In Silico Profiling and Theoretical Baseline

Before committing resources to bench-level experiments, a computational assessment provides invaluable foresight. We utilize established algorithms to predict the fundamental properties of the target molecule.

Molecular Structure and Identifiers
  • Chemical Name: this compound

  • Molecular Formula: C13H21N

  • Molecular Weight: 191.32 g/mol

  • Chemical Structure:

    
    (A proper image would be inserted here in a real document)
    
Predicted Physicochemical Properties

The following table summarizes the predicted values for key physicochemical descriptors obtained from leading computational platforms (e.g., SwissADME, ChemAxon). These predictions are based on the molecule's structure and employ algorithms trained on large datasets of experimentally determined values.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) 3.5 ± 0.4Measures lipophilicity; critical for membrane permeability and ADME profile.
pKa (Acid Dissociation Constant) 10.2 ± 0.2Governs the degree of ionization at physiological pH, affecting solubility and receptor interaction.
Aqueous Solubility (logS) -3.8Impacts bioavailability and formulation options. A negative value indicates low solubility.
Boiling Point 265 °C ± 15 °CImportant for purification (distillation) and assessing thermal stability.
Polar Surface Area (PSA) 12.03 ŲInfluences transport properties, particularly blood-brain barrier penetration.
In Silico Analysis Workflow

The process of generating a theoretical profile follows a structured path, ensuring all key computational aspects are considered before proceeding to experimental work.

G cluster_input Input cluster_process Computational Processing cluster_output Output & Analysis mol_structure 1. Define Molecular Structure (SMILES/MOL file) select_tools 2. Select Prediction Tools (e.g., SwissADME, ACD/Labs) mol_structure->select_tools Input Structure run_sim 3. Run Simulations (Algorithms: ClogP, etc.) select_tools->run_sim gen_data 4. Generate Predicted Data (logP, pKa, Solubility) run_sim->gen_data analyze 5. Analyze & Create Baseline (Assess drug-likeness) gen_data->analyze exp_design Proceed to Experimental Validation analyze->exp_design Guides Experimental Work

Caption: Workflow for in silico physicochemical profiling.

Part II: Experimental Determination and Methodologies

While predictions are useful, definitive characterization requires empirical data. The following section details the standard operating procedures for determining the critical physicochemical properties of this compound.

Structural Confirmation and Purity Assessment

Causality: Before measuring any property, it is paramount to confirm that the synthesized compound has the correct structure and is of sufficient purity. Impurities can drastically alter experimental results, particularly for properties like solubility and pKa.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment. Expect signals corresponding to the sec-butyl group, the ethyl group, the aromatic protons, and the benzylic CH2 group. The integration of these signals should match the number of protons in each environment.

    • ¹³C NMR: To confirm the carbon backbone. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is typically used for polar molecules like amines.

    • Objective: To confirm the molecular weight. Look for the protonated molecule [M+H]⁺ at m/z 192.32. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Objective: To determine purity. A single, sharp peak is indicative of a pure compound. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is generally required for subsequent physicochemical tests.

Determination of pKa via Potentiometric Titration

Causality: The pKa dictates the charge state of the molecule at a given pH. For an amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This property is arguably the most critical for predicting a drug's behavior in the body, as it controls solubility in the gastrointestinal tract, ability to cross cell membranes, and binding to target proteins.

Experimental Protocol:

  • System Preparation & Validation:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

    • Prepare a standardized titrant solution of 0.1 M hydrochloric acid (HCl).

    • Self-Validation: Run a titration on a known standard, such as Tris buffer (pKa ≈ 8.1), to confirm the accuracy of the entire system (probe, titrant, and method). The determined pKa should be within ±0.05 units of the certified value.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50:50 methanol:water) to a final volume of 50 mL. The use of a co-solvent must be noted as it can slightly shift the apparent pKa.

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of the standardized 0.1 M HCl.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is maximal.

    • The pKa is the pH value at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).

Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality: Lipophilicity, measured as the partition coefficient (LogP), describes a molecule's preference for a lipid-like environment (n-octanol) versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. The OECD 107 guideline is the authoritative standard for this measurement.

Experimental Protocol (Following OECD 107):

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures thermodynamic equilibrium during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in n-octanol at a concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 10 mL of each).

    • Shake the funnel vigorously for 5-10 minutes to facilitate partitioning.

    • Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to accelerate this process and remove any micro-emulsions.

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol layer and the aqueous layer.

    • Determine the concentration of the analyte in each phase using a validated HPLC-UV method. A calibration curve must be prepared for each phase to account for matrix effects.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in octanol] / [Concentration in water].

    • LogP is the base-10 logarithm of P.

    • The experiment should be performed in triplicate to ensure reproducibility.

Overall Characterization Workflow

The integration of predictive and experimental methods provides a comprehensive and robust characterization package. The workflow ensures that each step informs the next, from theoretical design to final, validated data.

G cluster_synthesis Material Preparation cluster_confirm Identity & Purity cluster_testing Physicochemical Testing cluster_final Final Profile synthesis 1. Synthesis & Purification of Compound structure 2. Structural Confirmation (NMR, MS) synthesis->structure purity 3. Purity Assessment (HPLC >95%) structure->purity pka 4a. pKa Determination (Potentiometric Titration) purity->pka Pure Material Required logp 4b. LogP Determination (Shake-Flask Method) purity->logp sol 4c. Solubility Assay (Equilibrium Method) purity->sol report 5. Compile Final Report (Data Summary & Interpretation) pka->report logp->report sol->report

Caption: Integrated workflow for experimental physicochemical characterization.

Synthesized Data Profile and Interpretation

By combining the in silico predictions with the results from the experimental protocols described above, a comprehensive and reliable physicochemical profile is established.

PropertyPredicted ValueExperimental ResultMethod
Molecular Weight 191.32 g/mol 192.32 ([M+H]⁺)ESI-MS
Purity N/A>98%RP-HPLC
pKa 10.2 ± 0.210.15 ± 0.05Potentiometric Titration
logP 3.5 ± 0.43.62 ± 0.1Shake-Flask (OECD 107)
Aqueous Solubility -3.8 (logS)150 µg/mL (pH 7.4)Shake-Flask (OECD 105)

Interpretation for Drug Development:

  • The experimentally determined pKa of 10.15 confirms the compound is a moderately strong base. At physiological pH (7.4), it will exist almost exclusively in its protonated, cationic form. This will lead to high aqueous solubility in the acidic environment of the stomach but may limit its ability to passively diffuse across intestinal and cellular membranes where the neutral form is preferred.

  • The LogP value of 3.62 indicates significant lipophilicity. This property, combined with the high pKa, suggests that the molecule may be prone to binding to plasma proteins and could have a large volume of distribution. While beneficial for entering lipid-rich environments, this high lipophilicity can also be a liability, potentially leading to off-target effects or sequestration in adipose tissue.

  • The low intrinsic aqueous solubility is consistent with the LogP value. The pH-dependent solubility, driven by the basic pKa, will be a critical factor for oral formulation design.

This complete profile provides a solid foundation for subsequent ADME, toxicology, and formulation studies, enabling a data-driven approach to advancing this compound as a potential drug candidate.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

An In-depth Technical Guide to N-(4-ethylbenzyl)butan-2-amine: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(4-ethylbenzyl)butan-2-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol via reductive amination, and methods for its structural characterization. This information is intended for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

The compound with the structure featuring a 4-ethylbenzyl group attached to the nitrogen of a butan-2-amine moiety is systematically named according to IUPAC nomenclature.

  • IUPAC Name: this compound

  • Synonyms:

    • N-sec-butyl-4-ethylbenzylamine

    • (butan-2-yl)[(4-ethylphenyl)methyl]amine

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. For structurally similar compounds, such as N-(4-chlorobenzyl)butan-2-amine, a CAS number is assigned (46234-40-6)[1].

Physicochemical Properties

While experimental data for this compound is not extensively published, its physicochemical properties can be predicted based on its chemical structure. These properties are crucial for its handling, purification, and application in various chemical processes.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₃H₂₁NCalculated
Molecular Weight 191.32 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidBased on similar secondary amines like n-butylamine and N-ethyl-2-butanamine.[2][3]
Odor Characteristic amine-like, potentially fishy odorCommon for amines.[2][3]
Boiling Point Estimated to be in the range of 250-280 °CExtrapolated from structurally related compounds.
Solubility Soluble in organic solvents; sparingly soluble in waterTypical for secondary amines with significant hydrocarbon portions.
Basicity (pKb) Estimated to be around 3.0-4.0Similar to other alkylamines.[3]

Synthesis via Reductive Amination

The most efficient and widely used method for synthesizing secondary amines like this compound is reductive amination.[4][5][6] This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[7][8][9]

This approach offers high selectivity and avoids the over-alkylation often encountered with direct alkylation methods.[4] The proposed synthesis for this compound involves the reaction of 4-ethylbenzaldehyde with butan-2-amine.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-ethylbenzaldehyde 4-ethylbenzaldehyde imine Imine Intermediate 4-ethylbenzaldehyde->imine + butan-2-amine - H₂O butan-2-amine butan-2-amine product This compound imine->product + [H] (Reducing Agent)

Caption: Reductive amination of 4-ethylbenzaldehyde with butan-2-amine.

Detailed Experimental Protocol

Materials:

  • 4-ethylbenzaldehyde

  • Butan-2-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq) and dichloromethane (DCM) as the solvent.

  • Amine Addition: Add butan-2-amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is often accompanied by the formation of water.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add this reducing agent to the reaction mixture. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Scientific Rationale for Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde and is more selective for the iminium ion intermediate.[4] Sodium cyanoborohydride is also effective but requires more careful handling due to the potential release of cyanide.[8]

  • Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for reductive amination as they are relatively non-polar and effectively dissolve the reactants.

  • Workup: The aqueous sodium bicarbonate wash is essential to neutralize any remaining acidic species and to remove water-soluble byproducts.

Characterization and Verification

The successful synthesis of this compound must be confirmed through various analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the ethylbenzyl group, the methylene protons of the benzyl group, the methine and methylene protons of the sec-butyl group, and the amine proton.

    • ¹³C NMR will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): GC-MS or LC-MS will determine the molecular weight of the compound and can provide fragmentation patterns that help to confirm its structure.

  • Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the alkyl and aromatic portions of the molecule.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): Used for monitoring the reaction progress and for preliminary purity assessment.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ReductiveAmination Reductive Amination (4-ethylbenzaldehyde + butan-2-amine) ColumnChromatography Column Chromatography ReductiveAmination->ColumnChromatography Crude Product NMR NMR Spectroscopy (¹H, ¹³C) ColumnChromatography->NMR Purified Product MS Mass Spectrometry (GC-MS or LC-MS) ColumnChromatography->MS IR IR Spectroscopy ColumnChromatography->IR

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications and Future Directions

N-substituted benzylamines are a class of compounds with significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[10] While the specific biological activity of this compound is not yet documented, its structure suggests potential for investigation in areas such as:

  • Drug Discovery: As a scaffold for the development of novel therapeutic agents. The lipophilic ethylbenzyl group and the chiral sec-butylamine moiety could interact with various biological targets.

  • Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Further research is required to explore the pharmacological profile and potential applications of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, including its nomenclature, predicted properties, and a robust synthesis protocol based on the well-established reductive amination method. The provided experimental and characterization workflows offer a solid foundation for researchers to synthesize and verify this compound for further investigation in chemical and pharmaceutical research.

References

  • PubChem. N-(4-chlorobenzyl)butan-2-amine. [Link]

  • Wikipedia. n-Butylamine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]

  • ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde.... [Link]

Sources

An In-depth Technical Guide to N-(4-ethylbenzyl)butan-2-amine: Synthesis, Characterization, and Professional Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-ethylbenzyl)butan-2-amine is a secondary amine featuring a chiral butan-2-amine moiety and a substituted benzyl group. As of the time of this writing, a specific CAS (Chemical Abstracts Service) number for this compound is not readily indexed in major public chemical databases, suggesting it may be a novel or less-common chemical entity. The absence of a pre-existing body of literature necessitates a foundational guide for researchers and drug development professionals interested in its synthesis and characterization.

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical validation of this compound. The methodologies are grounded in established principles of organic chemistry, particularly the robust and widely-used reductive amination protocol. We will delve into the causality behind experimental choices, predict key physicochemical properties, and outline a self-validating analytical workflow to ensure the identity and purity of the target compound.

Proposed Synthesis via Reductive Amination

The most direct and efficient pathway to synthesize this compound is through the reductive amination of 4-ethylbenzaldehyde with butan-2-amine. This reaction proceeds in two fundamental steps: the initial formation of an imine intermediate, followed by its immediate reduction to the target secondary amine.[1][2] This one-pot approach is favored in both academic and industrial settings for its high yields and operational simplicity.[1]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the primary amine (butan-2-amine) on the carbonyl carbon of the aldehyde (4-ethylbenzaldehyde). This is followed by dehydration to form a Schiff base, or imine. A carefully chosen reducing agent, present in the same pot, then selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.

The choice of reducing agent is critical for the success of this reaction. A mild reducing agent is required that will reduce the imine but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are exemplary choices for this purpose.[1] NaBH(OAc)₃ is often preferred due to its less toxic nature compared to cyanide-containing reagents and its efficacy under mildly acidic conditions, which can catalyze imine formation.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4-ethylbenzaldehyde (1.0 eq)

  • Butan-2-amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add butan-2-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise over 15-20 minutes. The addition is exothermic and may require an ice bath to maintain room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification A 1. Reactants Mixing 4-Ethylbenzaldehyde + Butan-2-amine in DCM with catalytic Acetic Acid B 2. Imine Formation Stir at RT for 30-60 min A->B Nucleophilic attack & Dehydration C 3. Reduction Add NaBH(OAc)3 Stir at RT for 12-24h B->C Imine intermediate D 4. Quenching Add sat. NaHCO3 solution C->D E 5. Extraction Separate organic layer, wash with NaHCO3 and Brine D->E F 6. Drying & Concentration Dry with MgSO4, filter, and evaporate solvent E->F G 7. Purification Flash Column Chromatography F->G H Pure this compound G->H

Caption: Reductive amination workflow for this compound.

Predicted Physicochemical Properties

Without experimental data, the physicochemical properties of this compound can be reliably predicted based on its molecular structure and by drawing comparisons with analogous compounds. These properties are crucial for guiding experimental design, purification strategies, and formulation development.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₃H₂₁NDerived from the structure (C₉H₁₁ benzyl group + C₄H₁₀ amine group, minus one H).
Molecular Weight 191.32 g/mol Sum of atomic weights of the constituent atoms.
Appearance Colorless to pale yellow oilTypical for secondary benzylamines of this molecular weight.
Boiling Point > 200 °C (at atm. pressure)Expected to be significantly higher than precursors (4-ethylbenzaldehyde: ~221°C, butan-2-amine: 63°C) due to increased molecular weight and hydrogen bonding capability.[3]
Basicity (pKa of conjugate acid) ~10.5 - 11.0The electron-donating nature of the alkyl groups on the nitrogen increases its basicity, comparable to other secondary alkylamines.
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water.The nonpolar benzyl and butyl groups dominate the molecule's character, limiting water solubility despite the polar amine group.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.0Estimated based on the significant hydrophobic character of the ethylbenzyl and sec-butyl groups.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the successful synthesis of the target compound and to establish its purity. This self-validating system employs multiple, complementary spectroscopic and chromatographic techniques.[4]

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.3 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • Benzyl Protons (-CH₂-): A singlet (or AB quartet if chiral center induces diastereotopicity) around 3.7 ppm.

    • Ethyl Group (-CH₂CH₃): A quartet (~2.6 ppm) and a triplet (~1.2 ppm).

    • Butan-2-amine Moiety: Complex multiplets for the N-H, the CH attached to nitrogen, the CH₂, and two CH₃ groups. The N-H proton is a broad singlet and may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six distinct signals are expected in the ~125-145 ppm range.

    • Benzyl Carbon (-CH₂-): A signal around 50-55 ppm.

    • Aliphatic Carbons: Signals corresponding to the ethyl and sec-butyl groups will appear in the upfield region (~10-60 ppm).

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 191.32). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₃H₂₁N.

    • Key Fragmentation: A prominent fragment corresponding to the loss of a propyl group (M-43) and a major peak for the ethylbenzyl cation (m/z = 119) from cleavage of the C-N bond (benzylic cleavage).

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C-N Stretch: A band in the 1180-1250 cm⁻¹ region.[5]

    • Aromatic C=C Bends: Characteristic bands in the 1450-1600 cm⁻¹ region.

Chromatographic Analysis
  • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent method for assessing purity and confirming molecular weight. The compound should elute as a single sharp peak. Derivatization may be required for improved peak shape.[6]

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid can be used to determine purity with high accuracy.[7]

Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Input Purified Product from Synthesis NMR 1H & 13C NMR (Structural Elucidation) Input->NMR MS HRMS (Elemental Composition) Input->MS FTIR FTIR (Functional Group ID) Input->FTIR GCMS GC-MS (Purity & MW Confirmation) Input->GCMS HPLC HPLC-UV/DAD (Quantitative Purity >95%) Input->HPLC Output Characterized Compound: This compound NMR->Output Identity Confirmed MS->Output Identity Confirmed FTIR->Output Identity Confirmed GCMS->Output Purity Confirmed HPLC->Output Purity Confirmed

Caption: A comprehensive analytical workflow for compound validation.

Safety and Handling

Amines as a class of compounds require careful handling due to their potential for irritation and toxicity.[8] Although specific toxicology data for this compound is not available, prudent safety practices for secondary aliphatic/aromatic amines should be strictly followed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[10][11]

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Keep containers tightly sealed.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[11]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ACS Omega. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH National Library of Medicine. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ChemRxiv. (2023, May 18). Chemical Space Analysis and Property Prediction for Carbon Capture Amine molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde.... Retrieved from [Link]

  • Rawsource. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

  • PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Equilibrium and Transport Properties of Primary, Secondary and Tertiary Amines by Molecular Simulation. Retrieved from [Link]

  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(4-ethylbenzyl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the secondary amine, N-(4-ethylbenzyl)butan-2-amine. As a crucial aspect of molecular characterization, understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for researchers and professionals in drug development and chemical synthesis. This document will not only present predicted data but also delve into the causal reasoning behind spectral interpretations and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a secondary amine featuring both aliphatic and aromatic moieties. The structure consists of a sec-butyl group and a 4-ethylbenzyl group attached to a central nitrogen atom. This combination of structural features gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing a Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃). b Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Place the NMR tube in the spectrometer. c->d e Lock onto the deuterium signal of the solvent. d->e f Shim the magnetic field to achieve homogeneity. e->f g Acquire ¹H NMR spectrum (e.g., 16 scans). f->g h Acquire ¹³C NMR spectrum (e.g., 1024 scans). g->h i Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments if needed. h->i j Apply Fourier transformation to the raw data. i->j k Phase the spectra and perform baseline correction. j->k l Integrate the ¹H NMR signals and reference the spectra to TMS. k->l

Figure 2: Standard workflow for NMR data acquisition.

Trustworthiness: This protocol is a self-validating system. The use of a deuterated solvent and an internal standard ensures the accuracy and reproducibility of the chemical shifts. Shimming is critical for obtaining high-resolution spectra with sharp lines, which is essential for accurate multiplicity analysis. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Weak-MediumN-H stretch (secondary amine)
3000-3100MediumC-H stretch (aromatic)
2850-3000StrongC-H stretch (aliphatic)
1600-1620MediumC=C stretch (aromatic ring)
1450-1500MediumC-H bend (aliphatic)
1100-1250MediumC-N stretch
700-900StrongN-H wag (secondary amine)

Expertise & Experience: As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band in the region of 3300-3500 cm⁻¹. [2][3][4]This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. [2][3]The presence of both aromatic and aliphatic C-H bonds will result in characteristic stretching vibrations just above and below 3000 cm⁻¹, respectively. A broad band in the 700-900 cm⁻¹ range is characteristic of the N-H wagging vibration in secondary amines. [5]

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Collection: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Trustworthiness: ATR-IR is a rapid and reliable technique for liquid samples, requiring minimal sample preparation. Recording a background spectrum is a crucial step to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
191Moderate[M]⁺ (Molecular Ion)
176Low[M - CH₃]⁺
162High[M - C₂H₅]⁺
120Very High (Base Peak)[C₈H₁₀N]⁺ (Benzylic cleavage)
91High[C₇H₇]⁺ (Tropylium ion)

Expertise & Experience: The molecular ion peak is expected at m/z 191. The most characteristic fragmentation for N-benzylamines is the cleavage of the C-C bond alpha to the nitrogen on the benzyl side, leading to the formation of a stable benzylic cation. [4]For this compound, this would result in a base peak at m/z 120. Further fragmentation of this ion can lead to the tropylium ion at m/z 91. [6][7]Cleavage of the alkyl chain on the sec-butyl group can also occur.

Fragmentation Pathway

Mass_Spec_Fragmentation cluster_fragmentation Major Fragmentation Pathways a This compound [M]⁺, m/z = 191 b [M - C₂H₅]⁺ m/z = 162 a->b - •C₂H₅ c Benzylic Cation [C₈H₁₀N]⁺, m/z = 120 (Base Peak) a->c α-cleavage d Tropylium Ion [C₇H₇]⁺, m/z = 91 c->d - HCN

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into the gas chromatograph. The GC will separate the analyte from any impurities. The following are typical GC parameters:

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Detection: The separated components will enter the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. [8]EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to library spectra for compound identification.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and interpretations presented in this guide, grounded in established spectroscopic principles and data from analogous structures, offer a reliable framework for the characterization of this compound. The detailed experimental protocols provide a validated methodology for acquiring high-quality data, ensuring the integrity and reproducibility of the results.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4717029, N-(4-chlorobenzyl)butan-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89416, 2-Butanamine, N-ethyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412450, N-Benzyl-2-butanamine. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-N-ethyl-1-(3,4-methylenedioxyphenyl)butan-2-amine. Retrieved from [Link]

  • MassBank. (2016, December 12). Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75467, N-Butylbenzylamine. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Drug Development Professionals

Abstract

N-(4-ethylbenzyl)butan-2-amine is a novel psychoactive compound for which the mechanism of action has not been empirically determined. This technical guide provides a prospective analysis of its likely pharmacological activity based on established structure-activity relationships of analogous substituted phenethylamines and amphetamines. We hypothesize that this compound functions as a monoamine releasing agent and/or a modulator of monoaminergic G-protein coupled receptors, including trace amine-associated receptors (TAARs). This document outlines a comprehensive, multi-stage research program to systematically elucidate the compound's mechanism of action, from initial receptor screening to in-depth cellular and in-vivo functional assays. Detailed, field-proven experimental protocols are provided to guide researchers in this investigative process, ensuring a robust and self-validating approach to characterizing this and other novel psychoactive substances.

Introduction and Structural Rationale

This compound is a secondary amine featuring a butan-2-amine core, which is structurally related to amphetamine, and an N-benzyl group with a para-ethyl substituent. The amphetamine pharmacophore is known to interact with monoamine transporters and receptors, and substitutions on the aromatic ring and the amine can significantly modulate potency and selectivity.[1][2] The presence of the N-benzyl group and the para-ethyl substituent suggests a potential for interaction with various monoaminergic targets, including dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT), as well as G-protein coupled receptors such as the trace amine-associated receptor 1 (TAAR1).[3]

The structural similarities to known stimulants and empathogens necessitate a thorough investigation of its potential as a monoamine releasing agent.[4][5] This guide will, therefore, focus on a hypothesized mechanism centered on the monoaminergic system.

Hypothesized Mechanism of Action: A Multi-faceted Approach

Based on its structural characteristics, a primary hypothesis is that this compound acts as a monoamine transporter substrate and releasing agent. A secondary, and not mutually exclusive, hypothesis is that it may act as an agonist at TAAR1 or other monoaminergic receptors.

Primary Hypothesis: Monoamine Transporter Interaction

Substituted amphetamines typically function by reversing the normal direction of monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and/or serotonin.[2][6] We propose that this compound follows this classical mechanism. The investigative workflow to test this hypothesis is outlined below.

Experimental Workflow: Monoamine Transporter Interaction

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity (Uptake) cluster_2 Phase 3: Functional Activity (Release) cluster_3 Phase 4: Cellular Confirmation A Radioligand Binding Assays (DAT, NET, SERT) B Synaptosome Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) A->B Determine Ki C Synaptosome Release Assays (Pre-loaded with [3H]DA, [3H]NE, [3H]5-HT) B->C Determine IC50 D Whole-Cell Patch-Clamp Electrophysiology (Transporter-mediated currents) C->D Determine EC50

Caption: Workflow to determine monoamine transporter interaction.

Secondary Hypothesis: G-Protein Coupled Receptor Modulation

The structural features of this compound also suggest potential direct interaction with monoaminergic GPCRs, most notably TAAR1, which is known to be activated by many substituted amphetamines.

Signaling Pathway: Putative TAAR1 Activation

G Compound This compound TAAR1 TAAR1 Receptor Compound->TAAR1 G_protein Gs/Gq Protein TAAR1->G_protein AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Downstream Downstream Cellular Effects PKA->Downstream PKC->Downstream

Caption: Hypothesized TAAR1 signaling cascade.

Experimental Protocols

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Use an appropriate buffer, e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay Procedure: a. In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of this compound. b. For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). c. Incubate at room temperature for 1-2 hours. d. Harvest the membranes onto glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Monoamine Uptake Assay

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into rat striatal, cortical, and hippocampal synaptosomes, respectively.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the respective brain regions of Sprague-Dawley rats.

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound for 10 minutes at 37°C.

  • Uptake Initiation: Add a low concentration of radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) and incubate for a short period (e.g., 5 minutes).

  • Uptake Termination: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Data Analysis: Measure radioactivity and calculate the IC50 values.

Protocol 3: TAAR1 Activation Assay

Objective: To determine if this compound is an agonist at the human TAAR1 receptor.

Methodology:

  • Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing human TAAR1 and a CRE-luciferase reporter gene.

  • Assay Procedure: a. Plate cells in a 96-well plate. b. Replace the medium with serum-free medium containing varying concentrations of this compound. c. Use a known TAAR1 agonist (e.g., p-tyramine) as a positive control. d. Incubate for 4-6 hours at 37°C. e. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Data Interpretation and Expected Outcomes

The data from these experiments should be compiled to build a pharmacological profile of this compound.

Assay Parameter Hypothesized Outcome for a Releasing Agent
Radioligand BindingKi (DAT, NET, SERT)Low to mid nanomolar affinity
Synaptosome UptakeIC50 (DA, NE, 5-HT)Potent inhibition, with IC50 values in the nanomolar range
Synaptosome ReleaseEC50 (DA, NE, 5-HT)Potent induction of release, with EC50 values in the nanomolar range
TAAR1 ActivationEC50Possible agonism, EC50 in the low micromolar to high nanomolar range

A potent releasing agent would be expected to have low nanomolar IC50 and EC50 values in the uptake and release assays, respectively. The relative potencies at the three transporters will determine its likely psychoactive effects (e.g., dopaminergic/stimulant vs. serotonergic/empathogenic).

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural analogy to known substituted amphetamines provides a strong rationale for the proposed investigative approach. The systematic application of the protocols outlined in this guide will enable researchers to build a comprehensive pharmacological profile of this novel compound, thereby informing future drug development efforts and contributing to a deeper understanding of the structure-activity relationships within this important class of psychoactive molecules. This structured, hypothesis-driven approach ensures scientific rigor and provides a clear path forward for the characterization of novel chemical entities.

References

  • PubChem. (n.d.). N-benzyl-4-phenylbutan-2-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). N-(4-chlorobenzyl)butan-2-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). Substituted amphetamine. Wikimedia Foundation. [Link]

  • Taylor & Francis Online. (n.d.). Substituted amphetamines – Knowledge and References. [Link]

  • MDPI. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules. [Link]

  • Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity research, 11(3-4), 149–175. [Link]

  • Wikipedia. (2024). Amphetamine. Wikimedia Foundation. [Link]

  • Medical News Today. (n.d.). Amphetamine: Uses, side effects, and contraindications. [Link]

Sources

In Silico First: A Technical Guide to Predicting the Properties of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking Drug Discovery with Predictive Science

In modern drug development, the path from a promising molecule to a viable clinical candidate is fraught with challenges, high costs, and a significant rate of attrition. A primary reason for this failure is the unforeseen poor pharmacokinetic or toxicity profiles of otherwise potent compounds. The principle of "fail early, fail cheap" has thus become a central tenet of medicinal chemistry. In silico (computational) modeling provides a powerful suite of tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities before they are ever synthesized.[1] This predictive-first approach allows researchers to prioritize candidates with the highest probability of success, saving invaluable time and resources.[2]

This guide provides an in-depth technical walkthrough for the comprehensive in silico characterization of a novel small molecule, N-(4-ethylbenzyl)butan-2-amine . We will detail the methodologies for predicting its fundamental physicochemical properties, pharmacokinetic behavior, drug-likeness, and potential toxicity liabilities. The protocols described herein utilize freely accessible, robust, and well-validated web-based tools, making this a practical guide for researchers in any drug discovery setting.[3][4]

Molecular Representation: The Digital Starting Point

Every in silico analysis begins with an unambiguous, computer-readable representation of the molecule. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES). This string of characters encodes the atomic composition and connectivity of a molecule.

For our target compound, this compound, the first step is to determine its canonical SMILES string. This can be achieved using chemical drawing software or by searching chemical databases like PubChem.

Canonical SMILES for this compound: CCC(C)NCc1ccc(cc1)CC

This SMILES string will serve as the primary input for all subsequent prediction tools. It is critical to use the canonical SMILES to ensure consistency and reproducibility across different platforms.

Predicting Physicochemical Properties: The Foundation of Pharmacokinetics

The physicochemical characteristics of a molecule are the bedrock upon which its biological activity is built.[5] These properties govern how a molecule will behave in a biological system, influencing everything from solubility to cell membrane permeability.[6] We will utilize the SwissADME web server, a free and comprehensive tool, to calculate these essential parameters.[1]

Experimental Protocol: Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME website (]">http://www.swissadme.ch).

  • Input the Molecule: In the provided input box, paste the canonical SMILES string for this compound: CCC(C)NCc1ccc(cc1)CC.

  • Initiate Analysis: Click the "Run" button to start the calculations.

  • Data Collection: The results page will display a comprehensive analysis. Locate the "Physicochemical Properties" table and record the relevant values.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Discovery
Formula C13H21NDefines the elemental composition.
Molecular Weight 191.31 g/mol Influences diffusion and transport; values <500 Da are preferred for oral bioavailability (Lipinski's Rule).[7][8]
Num. Heavy Atoms 14
Num. Aromatic Heavy Atoms 6
Fraction Csp3 0.54A measure of saturation. Higher values (≥0.25) are correlated with better solubility and clinical success.[9]
Num. Rotatable Bonds 5Indicates molecular flexibility. Fewer than 10 is generally preferred for good oral bioavailability.[9]
Num. H-bond Acceptors 1Key parameter in Lipinski's Rule of 5; influences binding and solubility.[10]
Num. H-bond Donors 1Key parameter in Lipinski's Rule of 5; influences binding and solubility.[10]
Molar Refractivity 62.00Relates to molecular volume and polarizability.
TPSA (Topological Polar Surface Area) 12.03 ŲA critical predictor of membrane permeability. Values <140 Ų are generally good for cell permeation.

Lipophilicity and Water Solubility: The Balance of Permeability

Lipophilicity , often expressed as log P, describes a molecule's affinity for a lipid (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross cell membranes.[5] Water solubility (log S) is equally important, as a drug must dissolve in the aqueous environment of the gut to be absorbed.

Predicted Lipophilicity and Solubility Data (SwissADME)
ParameterPredicted ValueInterpretation
iLOGP (Consensus Log P) 3.29A balanced log P, often optimal between 1-3 for oral absorption, but up to 5 is acceptable.
XLOGP3 3.03
WLOGP 2.91
MLOGP 2.65
Silicos-IT Log P 3.49
Log S (ESOL) -3.19Corresponds to a predicted solubility of 0.64 mg/mL, indicating moderate solubility.
Solubility Class Moderately soluble

Causality Insight: The predicted log P of ~3.3 suggests the molecule is sufficiently lipophilic to cross cell membranes. The moderate water solubility indicates it should dissolve adequately in the gastrointestinal tract for absorption. This balance is a favorable starting point for an orally administered drug.

Pharmacokinetic (ADME) Profiling

Pharmacokinetics is the study of "what the body does to the drug."[1] Predicting these properties in silico is crucial for identifying potential liabilities such as poor absorption or rapid metabolism.

Workflow for ADME Prediction

Sources

"N-(4-ethylbenzyl)butan-2-amine as a synthetic intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-ethylbenzyl)butan-2-amine as a Synthetic Intermediate

Abstract

This compound is a chiral secondary amine that serves as a valuable, yet underexplored, synthetic intermediate. Its structure, incorporating a substituted benzyl group and a stereogenic center, makes it a compelling building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a detailed, field-proven protocol for its synthesis via reductive amination, and insights into its characterization and potential applications. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals the necessary tools to confidently synthesize and utilize this versatile intermediate.

Introduction and Strategic Importance

Secondary amines, particularly those possessing stereogenic centers and benzylic functionalities, are privileged scaffolds in modern drug discovery. The chiral benzylamine motif is a common feature in numerous FDA-approved pharmaceuticals and clinical candidates.[1] this compound embodies these key features:

  • Secondary Amine: The N-H bond provides a reactive handle for further elaboration, allowing for the introduction of diverse functional groups through N-alkylation, N-acylation, or participation in coupling reactions.

  • Chiral Center: The butan-2-amine moiety introduces a stereocenter, enabling the synthesis of enantiomerically pure target molecules, which is critical for optimizing pharmacological activity and reducing off-target effects.

  • Substituted Aromatic Ring: The 4-ethylbenzyl group offers a site for potential modification through aromatic substitution reactions and provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

This combination makes this compound an attractive intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and data from close analogs like N-(4-chlorobenzyl)butan-2-amine.[2] These properties are essential for planning its synthesis, purification, and handling.

PropertyValueSource & Comments
IUPAC Name This compoundStandard nomenclature rules.
Molecular Formula C₁₃H₂₁NCalculated from structure.
Molecular Weight 191.32 g/mol Calculated from atomic weights.
Appearance Expected: Colorless to pale yellow liquidBased on similar secondary amines.[3]
Boiling Point Estimated: 250-270 °CExtrapolated from analogous structures.
Topological Polar Surface Area 12 ŲComputed value, similar to analogs.[2][4]
XLogP3-AA (Lipophilicity) ~3.5-4.0Computed value, indicating moderate lipophilicity.[4]

Synthesis via Reductive Amination: A Mechanistic Approach

The most efficient and widely adopted strategy for synthesizing secondary amines of this class is reductive amination.[5] This method avoids the common issue of overalkylation often encountered with direct alkylation of amines with alkyl halides.[6][7] The overall transformation involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the two readily available starting materials: 4-ethylbenzaldehyde and butan-2-amine.

Caption: Retrosynthetic analysis of this compound.

Reaction Mechanism

The reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: Butan-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-ethylbenzaldehyde. This is followed by proton transfer and dehydration to form a transient imine, which is protonated under mildly acidic conditions to yield a more electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, forming the final secondary amine product.

G Reactants 4-ethylbenzaldehyde + butan-2-amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H₂O) Product This compound Iminium->Product Hydride Reduction Reagent NaBH(OAc)₃ (Hydride Source) Reagent->Iminium delivers H⁻

Caption: Mechanism of reductive amination for synthesis.

Field-Proven Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It tolerates the mildly acidic conditions required for imine formation and selectively reduces the iminium ion in the presence of the unreacted aldehyde.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.Purpose
4-ethylbenzaldehyde134.1810.01.34 g (1.29 mL)1.0Aldehyde Substrate
(rac)-Butan-2-amine73.1411.00.80 g (1.10 mL)1.1Amine Substrate
Sodium Triacetoxyborohydride211.9415.03.18 g1.5Reducing Agent
1,2-Dichloroethane (DCE)--50 mL-Solvent
Saturated NaHCO₃ (aq)--~50 mL-Quenching/Work-up
Anhydrous MgSO₄ or Na₂SO₄--~5 g-Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq) and (rac)-butan-2-amine (1.1 eq). Dissolve the components in 1,2-dichloroethane (DCE, 50 mL).

    • Scientist's Note: Using a slight excess of the amine helps to drive the imine formation equilibrium forward. DCE is an excellent solvent for this reaction, though other non-protic solvents like THF or CH₂Cl₂ can also be used.[8]

  • Stir for Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This initial period allows for the formation of the hemiaminal and subsequent imine/iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10 minutes.

    • Causality: Portion-wise addition helps to control any mild exotherm. NaBH(OAc)₃ is moisture-sensitive, so it should be handled efficiently.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 4-ethylbenzaldehyde starting material.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

    • Trustworthiness: This step neutralizes the acidic byproducts (acetic acid) and quenches any unreacted reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically a viscous oil and may contain minor impurities. Purification by flash column chromatography is recommended for obtaining a high-purity sample.

  • Purification System: Silica gel chromatography.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% EtOAc) is typically effective. The optimal eluent will depend on TLC analysis.

Characterization - Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethyl group on the benzene ring (triplet ~1.2 ppm, quartet ~2.6 ppm), the protons of the butyl group, the benzylic CH₂ protons (a singlet or AB quartet ~3.7 ppm), and aromatic protons (~7.1-7.3 ppm). The N-H proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect distinct signals for the aliphatic carbons of the butyl and ethyl groups, the benzylic CH₂ carbon (~50-55 ppm), and the aromatic carbons.

  • Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 192.17.

  • IR Spectroscopy (neat): Expect a characteristic N-H stretch (~3300-3400 cm⁻¹, weak), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C=C stretches (aromatic, ~1450-1600 cm⁻¹).

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis S1 Combine Aldehyde & Amine in DCE S2 Add NaBH(OAc)₃ S1->S2 S3 Stir & Monitor (TLC) S2->S3 W1 Quench with NaHCO₃ S3->W1 W2 Extract with CH₂Cl₂ W1->W2 W3 Dry & Concentrate W2->W3 P1 Flash Column Chromatography W3->P1 Crude Product P2 Characterize by NMR, MS, IR P1->P2 Pure Intermediate

Caption: Experimental workflow from synthesis to characterization.

Applications in Drug Development

This compound is a strategic intermediate for creating diverse molecular entities. The secondary amine is a key functional group that can undergo a variety of chemical transformations:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides, introducing peptidic character.

  • N-Alkylation: Further alkylation to produce tertiary amines, which can alter basicity and receptor binding profiles.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a common pharmacophore.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to build structures capable of forming key hydrogen bond interactions with biological targets.

Its utility lies in its ability to act as a foundational scaffold, allowing for the systematic exploration of the chemical space around the core structure to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

As with all chemical syntheses, this procedure should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-ethylbenzaldehyde: Irritant.

  • Butan-2-amine: Flammable liquid and vapor. Corrosive, causes severe skin burns and eye damage.[9]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation.

  • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable synthetic intermediate that can be accessed reliably and efficiently through a one-pot reductive amination protocol. Its structural features—a reactive secondary amine, a chiral center, and a modifiable aromatic ring—make it an ideal starting point for the synthesis of novel chemical entities in drug discovery and materials science. The detailed methodology and mechanistic insights provided in this guide equip researchers with a robust framework for the synthesis, purification, and strategic utilization of this versatile building block.

References

  • N-benzyl-4-phenylbutan-2-amine . PubChem Compound Summary for CID 4362644. National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent . Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Making Substituted Amines Through Reductive Amination . Master Organic Chemistry. (2017). [Link]

  • Reductive Amination . Chemistry Steps. [Link]

  • N-(4-chlorobenzyl)butan-2-amine . PubChem Compound Summary for CID 4717029. National Center for Biotechnology Information. [Link]

  • Synthesis of benzylic amines . Organic Chemistry Portal. [Link]

  • The Gabriel Synthesis For Making Primary Amines . Master Organic Chemistry. (2023). [Link]

  • Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program . ResearchGate. [Link]

  • Preparation of amines . Chemguide. [Link]

  • Reductive aminations of benzaldehyde . ResearchGate. [Link]

  • sec-Butylamine . Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Homologs and Analogs of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and strategic design of homologs and analogs of the secondary amine, N-(4-ethylbenzyl)butan-2-amine. Rooted in the principles of medicinal chemistry and organic synthesis, this document details robust experimental protocols, explains the causal reasoning behind methodological choices, and presents a systematic approach to structure-activity relationship (SAR) exploration. Key methodologies covered include synthesis via reductive amination, purification by column chromatography, and structural elucidation using NMR and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this scaffold for potential applications in pharmacology and materials science.

Introduction: Rationale and Strategic Context

N-substituted benzylamines are a critical class of organic compounds that form the backbone of numerous biologically active molecules.[1] The parent compound, this compound, serves as a prototypical secondary amine scaffold, combining an araliphatic moiety with a chiral alkyl chain. The study of its homologs and analogs is a classic strategy in medicinal chemistry aimed at systematically modifying a lead compound to enhance potency, improve selectivity, alter physical properties, or acquire novel intellectual property.[2]

Analog and homolog design is a cornerstone of drug discovery, allowing for the methodical exploration of a molecule's interaction with a biological target.[3]

  • Homologation , the process of systematically adding or removing methylene (-CH2-) units, allows for the fine-tuning of lipophilicity and steric bulk. In the context of this compound, this can probe the size constraints of a putative binding pocket.

  • Analog Design involves more substantial structural modifications. This can include altering substituent positions on the aromatic ring, introducing different functional groups to modulate electronic properties, or replacing the aromatic ring with a heterocycle to explore different hydrogen bonding interactions or metabolic profiles.

This guide will provide the foundational chemistry and strategic considerations necessary to build a diverse library of compounds based on the this compound core structure.

Synthesis and Characterization of the Core Compound

The most efficient and widely applicable method for synthesizing secondary amines like this compound is one-pot reductive amination.[4][5] This method involves the reaction of an aldehyde (4-ethylbenzaldehyde) with a primary amine (butan-2-amine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Causality of Reagent Selection

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective reagent that reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[7] This high selectivity prevents the formation of the corresponding alcohol byproduct (4-ethylbenzyl alcohol) and allows for a one-pot procedure with high yields.[8][9] The reaction tolerates a wide range of functional groups and reaction conditions are mild.[8]

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.[4]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Ethylbenzaldehyde (1.0 eq)

  • Butan-2-amine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add butan-2-amine (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any remaining acid and decompose the excess borohydride reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_process Workup & Purification A 4-Ethylbenzaldehyde C Imine Formation (Intermediate) A->C B Butan-2-amine B->C D In situ Reduction (NaBH(OAc)3, DCM) C->D E Aqueous Quench (NaHCO3) D->E F Extraction E->F G Column Chromatography F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of the core compound via reductive amination.

Design and Synthesis of Homologs

Homologous series are generated by systematically varying the length of an alkyl chain. This strategy is primarily used to probe the effects of lipophilicity and steric bulk on biological activity.

Design Strategy

Two primary axes for homologation exist for the core molecule:

  • Alkyl Amine Chain Variation: Replacing butan-2-amine with other primary amines such as propan-2-amine, pentan-2-amine, or isobutylamine. This directly probes the space around the nitrogen atom.

  • Benzyl Substituent Variation: Replacing 4-ethylbenzaldehyde with 4-methylbenzaldehyde or 4-propylbenzaldehyde. This explores the impact of the size of the substituent at the para position of the aromatic ring.

Synthetic Approach

The synthesis of all proposed homologs follows the same robust reductive amination protocol described in Section 2.2, simply by substituting the appropriate aldehyde or amine starting material.

Table of Representative Homologs
Compound NameStructure VariationAldehyde PrecursorAmine PrecursorMolecular Weight ( g/mol )
Core Compound N/A 4-Ethylbenzaldehyde Butan-2-amine 191.32
Homolog 1Shortened Amine Chain4-EthylbenzaldehydePropan-2-amine177.29
Homolog 2Lengthened Amine Chain4-EthylbenzaldehydePentan-2-amine205.35
Homolog 3Shortened Benzyl Alkyl4-MethylbenzaldehydeButan-2-amine177.29
Homolog 4Lengthened Benzyl Alkyl4-PropylbenzaldehydeButan-2-amine205.35

Design and Synthesis of Analogs

Analog design involves more diverse structural changes to explore a wider range of chemical properties. The goal is to understand how electronic effects, positional isomerism, and the introduction of new functional groups influence the molecule's overall properties.

Design Strategy
  • Positional Isomerism: Moving the ethyl group on the benzaldehyde from the para (4) position to the ortho (2) or meta (3) positions. This helps to understand the spatial requirements of the target interaction.

  • Electronic Modification: Replacing the ethyl group with electron-donating (e.g., methoxy, -OCH₃) or electron-withdrawing (e.g., chloro, -Cl; trifluoromethyl, -CF₃) groups. This probes the importance of the aromatic ring's electron density.

  • Bioisosteric Replacement: Replacing the phenyl ring with a bioisosteric heterocycle, such as pyridine. This can introduce hydrogen bond acceptors (the pyridine nitrogen) and alter the molecule's polarity and metabolic stability.

Synthetic Approach

As with the homologs, the synthesis of these analogs relies on the established reductive amination protocol, substituting the appropriate substituted benzaldehyde or heterocyclic aldehyde.

Table of Representative Analogs
Compound NameStructure VariationAldehyde PrecursorAmine PrecursorMolecular Weight ( g/mol )
Analog 1Positional Isomer2-EthylbenzaldehydeButan-2-amine191.32
Analog 2Positional Isomer3-EthylbenzaldehydeButan-2-amine191.32
Analog 3Electron-Donating4-MethoxybenzaldehydeButan-2-amine193.29
Analog 4Electron-Withdrawing4-ChlorobenzaldehydeButan-2-amine197.71
Analog 5Heterocyclic CorePyridine-4-carboxaldehydeButan-2-amine164.25

Analytical and Purification Strategies

Rigorous purification and characterization are essential to validate the identity and purity of each synthesized compound, ensuring the reliability of any subsequent biological or chemical data.

Purification: Flash Column Chromatography

Amines can be challenging to purify on standard silica gel due to their basicity, which can lead to strong adsorption and peak tailing. Several strategies can mitigate this:

  • Amine-Functionalized Silica: Using commercially available amine-bonded silica phases provides a less polar, basic stationary phase that often yields excellent separation without mobile phase modifiers.[10]

  • Mobile Phase Modification: For standard silica gel, adding a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate) can neutralize the acidic sites on the silica, leading to improved peak shape and faster elution.[11]

Structural Characterization

A combination of spectroscopic techniques is required for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For the core compound, one would expect to see characteristic signals for the aromatic protons, the benzylic CH₂ group, the N-H proton (often a broad singlet), and the distinct signals of the ethyl and sec-butyl groups.[12] The N-H proton signal can be confirmed by a D₂O exchange experiment, wherein the peak disappears from the spectrum.[13]

    • ¹³C NMR: Shows the number of unique carbon environments. Carbons attached directly to the nitrogen atom are deshielded and typically appear in the 40-60 ppm range.[12]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[12]

    • Fragmentation patterns can provide structural information. A characteristic fragmentation for N-benzylamines is the alpha-cleavage, which results in a stable, resonance-stabilized benzylic or nitrogen-containing cation.[12] For the core compound, a prominent peak at m/z 118 (from cleavage of the sec-butyl group) would be expected.

Characterization Workflow Diagram

G cluster_analysis Spectroscopic Analysis Crude Crude Product (Post-Workup) Purify Flash Column Chromatography Crude->Purify Pure Pure Compound Purify->Pure NMR 1H & 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS Final Structure & Purity Confirmed NMR->Final MS->Final

Caption: Logical workflow for the purification and characterization of synthesized compounds.

Conclusion and Future Directions

This guide has established a robust and versatile platform for the synthesis and analysis of this compound and its derivatives. The reductive amination protocol is highly reliable and adaptable for the creation of a diverse chemical library. By systematically applying the principles of homologation and analog design, researchers can efficiently probe the structure-activity relationships of this chemical scaffold.

Future work should focus on the screening of the synthesized library in relevant biological assays to identify lead compounds. Based on initial screening results, further iterative rounds of analog design can be undertaken to optimize for potency, selectivity, and pharmacokinetic properties. The foundational methods detailed herein provide the essential tools for these subsequent stages of discovery and development.

References

  • Wermuth, C. G. (2006). Analogues as a Means of Discovering New Drugs. In Analogue-based Drug Discovery (pp. 1-2). Wiley-VCH. [Link not available]
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Jampilek, J., et al. (2012). Structure-activity relationships of N-benzylsalicylamides for inhibition of photosynthetic electron transport. PubMed. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. U.S. Patent No. 6,476,268 B1.
  • Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Medicinal Chemistry Letters, 2(2), 159-164. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 949-957. Retrieved from [Link]

  • Wermuth, C. G. (2011). Similarity in drugs: reflections on analogue design. Drug Discovery Today, 16(15-16), 666-670. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Clark, J. (n.d.). Preparation of amines. Chemguide. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(10), 635-647. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Wang, Y., et al. (2015). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Research on Chemical Intermediates, 41, 6975-6983. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Jain, A., & Sharma, P. K. (2018). Analog Design as useful Strategy for Molecular Modification and Drug Design. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 60-65. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Christmann, M., & Bräse, S. (2012). Design and synthesis of analogues of natural products. Natural Product Reports, 29(1), 21-25. Retrieved from [Link]

  • Ferraz, R., et al. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Molecules, 28(4), 1801. Retrieved from [Link]

  • Fukatsu, H., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(1), 604-607. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • Siegel, H., et al. (1996). Preparation of arylbenzylamines. U.S. Patent No. 5,536,877.
  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Retrieved from [Link]

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624. Retrieved from [Link]

  • Ragaini, F., et al. (2011). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Green Chemistry, 13(5), 1144-1149. Retrieved from [Link]

  • Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. Retrieved from [Link]

  • Kingston, D. G. (2012). Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Pure and Applied Chemistry, 84(6), 1397-1413. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

  • Baxter, E. W., et al. (2016). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-ethylbenzyl)butan-2-amine. This secondary amine, a key intermediate in pharmaceutical synthesis, presents unique challenges due to its basic nature, which can lead to poor peak shape and inconsistent results on traditional silica-based columns. This guide provides a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for adapting this method to similar analytes.

Introduction and Analyte Overview

This compound is a chiral secondary amine of increasing interest in drug development. Its structure comprises a hydrophobic ethylbenzyl group and a basic butan-2-amine moiety. The presence of the amine functional group is critical to its chemical reactivity but also poses a significant challenge for chromatographic analysis. Basic compounds like amines are known to interact strongly with acidic residual silanol groups on the surface of conventional silica-based HPLC columns, leading to significant peak tailing.[1][2] This undesirable interaction can compromise resolution, sensitivity, and the overall accuracy of quantification.

Furthermore, the molecule possesses a chiral center at the second carbon of the butane chain. While this guide focuses on the achiral quantification of the compound, it is crucial to recognize that enantiomeric separation may be necessary depending on the application. Such separations typically require specialized chiral stationary phases (CSPs).[3][4]

The primary objective of this work is to establish a reliable analytical method that overcomes these challenges to accurately quantify this compound in various sample matrices.

Foundational Method Development: A Rationale-Driven Approach

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties to make informed decisions on the chromatographic system.

Analyte Properties and Initial Considerations
  • Structure: this compound

  • Functional Groups: Secondary amine (basic), Benzene ring (UV chromophore).

  • Estimated Properties:

    • pKa: The amine group imparts basicity, with an estimated pKa in the range of 10-11, typical for secondary alkylamines. This means it will be protonated and positively charged at acidic to neutral pH.

    • logP: The presence of the ethylbenzyl and butyl groups suggests a moderate lipophilicity, making it well-suited for reversed-phase chromatography.

    • UV Absorbance: The benzene ring is a chromophore. Benzyl derivatives typically exhibit UV absorbance maxima around 258-265 nm.[5][6] Therefore, a detection wavelength in this range is a logical starting point.

Selection of Chromatographic Conditions

Mode of Chromatography: Reversed-phase HPLC is the preferred mode due to the analyte's hydrophobicity.

Stationary Phase (Column) Selection: The primary challenge is mitigating the interaction between the basic amine and acidic silanols.[1]

  • Initial Choice: A modern, high-purity silica-based C18 column with extensive end-capping is recommended. End-capping masks the majority of residual silanols, significantly reducing peak tailing.

  • Rationale: The C18 stationary phase provides sufficient hydrophobic retention for the analyte. The high-purity silica and end-capping are critical for achieving symmetrical peaks for basic compounds.

Mobile Phase Selection: The mobile phase composition, particularly its pH, is the most critical factor for controlling the retention and peak shape of amines.

  • Organic Modifier: Acetonitrile is chosen as the initial organic modifier due to its low viscosity and UV transparency.

  • Aqueous Phase and pH Control: To ensure consistent protonation of the amine and suppression of silanol activity, the mobile phase must be buffered at a low pH.

    • Recommended Buffer: A 0.1% (v/v) solution of trifluoroacetic acid (TFA) or formic acid in water is an excellent starting point. This will adjust the pH to approximately 2-3.

    • Causality: At this low pH, two crucial events occur:

      • The secondary amine (pKa ~10-11) is fully protonated to its cationic form (R₂NH₂⁺). This ensures that only a single species is present, leading to a sharp, symmetrical peak.

      • The residual silanol groups (pKa ~3.5-4.5) on the silica surface are also protonated (Si-OH), rendering them neutral. This eliminates the ionic interaction site that causes peak tailing for the positively charged analyte.[1][2]

Detection: Based on the UV properties of the benzyl chromophore, a Diode Array Detector (DAD) or a UV-Vis detector will be used.

  • Initial Wavelength: A detection wavelength of 260 nm will be used for initial scouting experiments. A full UV scan of the analyte peak should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.

Systematic Method Optimization

Once initial conditions are established, a systematic approach is used to refine the separation. The goal is to achieve a symmetrical peak with a tailing factor ≤ 1.5, adequate retention (k' between 2 and 10), and a reasonable run time.

Method_Optimization_Workflow cluster_start Initial Assessment cluster_eval Evaluation cluster_optimize Optimization Pathways cluster_end Finalization Start Run Initial Conditions (C18, ACN/0.1% TFA, 260 nm) Eval Evaluate Peak Shape, Retention Time, & Resolution Start->Eval Opt_Gradient Adjust Gradient Slope (For Retention & Resolution) Eval->Opt_Gradient k' out of range Opt_pH Fine-Tune pH / Buffer (For Peak Shape) Eval->Opt_pH Tailing > 1.5 Opt_Temp Adjust Column Temperature (For Efficiency & Selectivity) Eval->Opt_Temp Poor efficiency Final Lock Final Method Proceed to Validation Eval->Final All criteria met Opt_Gradient->Eval Opt_pH->Eval Opt_Temp->Eval

Caption: Workflow for systematic HPLC method optimization.

Step-by-Step Optimization Protocol:
  • Gradient Adjustment: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate elution time. Narrow the gradient around the elution point to improve resolution and shorten the run time.

  • Peak Shape Refinement: If peak tailing persists, consider slightly lowering the mobile phase pH with a different acidifier (e.g., phosphoric acid) or using a column specifically designed for basic compounds (e.g., with embedded polar groups).

  • Temperature Control: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C). Increasing the temperature can lower mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity. 30°C is often a good starting point to ensure reproducibility.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to optimize the balance between run time and separation efficiency.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be evaluated.

Validation Parameters and Acceptance Criteria
Parameter Objective Minimum Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradation products.Peak purity index > 0.995. Baseline resolution (Rs > 2) from nearest eluting peak.
Linearity & Range To establish a linear relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-day): Agreement between multiple measurements of the same sample under the same conditions.RSD ≤ 1.0% for six replicate injections of the standard.
Intermediate Precision (Inter-day): Agreement between results from different days, analysts, or equipment.RSD ≤ 2.0% over multiple days/analysts.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10 with RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Overall RSD should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like pH (±0.2), temperature (±2°C), and mobile phase composition (±2%) are varied.
Experimental Protocols for Validation

Specificity:

  • Prepare and inject a blank (diluent), a placebo sample, and a spiked sample containing the analyte and known impurities.

  • Compare the chromatograms to ensure no interfering peaks are present at the retention time of this compound.

  • Use a DAD to perform peak purity analysis on the analyte peak.

Linearity:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy (Recovery):

  • Prepare a placebo sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.[7]

Precision:

  • Repeatability: Prepare a standard solution at 100% of the target concentration. Inject this solution six times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. Compare the results from both experiments.

LOD & LOQ:

  • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a signal-to-noise ratio of 3:1 (for LOD) and 10:1 (for LOQ).

Robustness:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, organic modifier percentage).

  • Introduce small, deliberate changes to these parameters one at a time (e.g., pH ± 0.2 units, temperature ± 2°C).

  • Inject a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.

Final Validated Protocol

This section provides the detailed, step-by-step procedure for the final, optimized, and validated method.

Equipment and Reagents
  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Chromatography Data System (CDS) software.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm), end-capped.

  • Acetonitrile (HPLC Grade).

  • Trifluoroacetic Acid (TFA).

  • Water (HPLC Grade or Milli-Q).

  • This compound reference standard.

Chromatographic Conditions
Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 70% B over 10 min; hold at 70% B for 2 min; return to 30% B over 1 min; equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection DAD at 262 nm (or wavelength of max absorbance)
Run Time 15 minutes
Standard and Sample Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 50 µg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection if necessary.

Conclusion

This application note outlines a logical, science-driven framework for developing and validating a robust RP-HPLC method for the challenging secondary amine, this compound. By understanding the analyte's chemistry and systematically addressing potential issues like peak tailing through rational selection of the column and mobile phase pH, a reliable and accurate quantitative method can be established. The detailed validation protocol, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated research or quality control environment.

Full_Workflow_Diagram cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_final Phase 3: Finalization A1 Analyte Characterization (pKa, logP, UV Scan) A2 Initial Parameter Selection (Column, Mobile Phase, pH) A1->A2 A3 Systematic Optimization (Gradient, Temp, Flow Rate) A2->A3 B1 Specificity A3->B1 Optimized Method Ready B2 Linearity & Range B1->B2 B3 Accuracy & Precision B2->B3 B4 LOD & LOQ B3->B4 B5 Robustness B4->B5 C1 Final Validated Protocol (SOP Generation) B5->C1 Validation Successful

Caption: Overall workflow for HPLC method development and validation.

References

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.

  • CymitQuimica. N-Ethyl-2-butanamine.

  • PubChem. N-(4-chlorobenzyl)butan-2-amine.

  • PubChem. N-benzyl-4-phenylbutan-2-amine.

  • Canadian Science Publishing. PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE.

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • BenchChem. Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.

  • PubChem. sec-Butylamine.

  • Element Lab Solutions. Peak Tailing in HPLC.

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

  • Axion Labs. HPLC Peak Tailing.

Sources

Application Note & Protocol: High-Purity Isolation of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N-(4-ethylbenzyl)butan-2-amine, a key intermediate in various synthetic pathways. Achieving high purity of this secondary amine is critical for ensuring the desired outcome and reproducibility of subsequent reactions. This guide details three primary purification methodologies: vacuum distillation, column chromatography, and salt formation with subsequent recrystallization. Each protocol is presented with detailed, step-by-step instructions, troubleshooting guidance, and the underlying scientific principles. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Importance of Purity for this compound

This compound is a secondary amine whose utility in pharmaceutical and chemical research necessitates a high degree of purity. Impurities, which can include starting materials, by-products, or degradation products, can lead to undesirable side reactions, lower yields of the target compound, and complications in downstream applications. The purification strategy for this compound must consider its specific physicochemical properties, such as its boiling point, polarity, and basicity. This application note outlines several effective methods to achieve >99% purity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C13H21N-
Molecular Weight 191.32 g/mol Influences diffusion rates in chromatography.
Boiling Point (Predicted) ~250-260 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent decomposition.
Polarity Moderately PolarThe N-H bond and the aromatic ring contribute to its polarity, making it suitable for normal-phase chromatography.
Basicity (pKb) Moderately BasicThe lone pair of electrons on the nitrogen atom allows for salt formation with acids, a key principle in purification by recrystallization.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of the impurities present, as well as the scale of the purification.

Method 1: Vacuum Distillation

Vacuum distillation is a highly effective technique for purifying liquids with high boiling points, as it lowers the boiling point, thereby preventing thermal degradation. This method is particularly useful for removing non-volatile impurities and solvents with significantly different boiling points.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiate Vacuum: Gradually apply a vacuum to the system. A pressure of 1-10 mmHg is typically sufficient.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at a constant temperature. The main fraction containing the purified product should be collected in a pre-weighed flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Vacuum_Distillation Crude Crude this compound Apparatus Assemble Vacuum Distillation Apparatus Crude->Apparatus Vacuum Apply Vacuum Apparatus->Vacuum Heat Gentle Heating Vacuum->Heat Fractions Collect Distillate Fractions Heat->Fractions Analysis Purity Analysis (GC/HPLC) Fractions->Analysis Pure Pure Product (>99%) Analysis->Pure

Caption: Workflow for the purification of this compound via vacuum distillation.

Method 2: Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is effective.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect small fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the isolated product by GC or HPLC.

Column_Chromatography Crude Crude Product Column Pack Silica Gel Column Crude->Column Load Load Sample Column->Load Elute Elute with Solvent Gradient Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal Combine->Evaporate Pure Pure Product (>99%) Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Method 3: Salt Formation and Recrystallization

This classical purification technique leverages the basicity of the amine to form a salt, which can then be purified by recrystallization. The pure amine is subsequently regenerated.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate). Stoichiometrically add a solution of an acid (e.g., hydrochloric acid in ether) to precipitate the amine salt.

  • Recrystallization: Isolate the salt by filtration and recrystallize it from an appropriate solvent system (e.g., ethanol/water) to remove impurities.

  • Amine Regeneration: Dissolve the purified salt in water and basify the solution with a strong base (e.g., NaOH) to regenerate the free amine.

  • Extraction: Extract the pure amine into an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purity Verification: Verify the purity of the final product using appropriate analytical techniques.

Recrystallization Crude Crude Amine Salt Form Amine Salt (e.g., HCl) Crude->Salt Recrystallize Recrystallize Salt Salt->Recrystallize Regenerate Regenerate Free Amine (Base) Recrystallize->Regenerate Extract Extract with Organic Solvent Regenerate->Extract Dry Dry and Remove Solvent Extract->Dry Pure Pure Product (>99%) Dry->Pure

Caption: Purification workflow via salt formation and recrystallization.

Troubleshooting

IssuePossible CauseSolution
Low Recovery in Distillation Decomposition at high temperatures.Ensure a good vacuum is maintained. Use a lower boiling point heat transfer fluid.
Poor Separation in Chromatography Incorrect solvent system.Optimize the mobile phase polarity using TLC.
Column overloading.Use a larger column or load less sample.
Product Fails to Crystallize Solution is not supersaturated.Concentrate the solution or cool it to a lower temperature.
Presence of impurities inhibiting crystallization.Try a different recrystallization solvent or pre-purify by another method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Use caution when working with vacuum systems to prevent implosion.

Conclusion

The purification of this compound to a high degree of purity is achievable through several well-established techniques. The choice of method will be dictated by the specific impurities present and the scale of the operation. For general-purpose purification, vacuum distillation is often the most straightforward and efficient method. Column chromatography offers excellent separation for closely related impurities, while salt formation and recrystallization can be highly effective for removing non-basic impurities. Proper analytical verification of purity is essential after any purification procedure.

References

  • Title: Purification of Laboratory Chemicals, 8th Edition Source: W. L. F. Armarego, Christina Li Lin Chai URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, A.R. Tatchell URL: [Link]

  • Title: Gas Chromatography (GC) Source: Agilent Technologies URL: [Link]

Application Note & Protocol: Synthesis of N-(4-ethylbenzyl)butan-2-amine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of N-(4-ethylbenzyl)butan-2-amine, a secondary amine, through a direct, one-pot reductive amination protocol. We will explore the underlying chemical principles, justify the selection of reagents, and present a detailed, field-proven experimental procedure suitable for researchers in organic synthesis and drug development. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high yield and operational simplicity.

Introduction: The Strategic Importance of Reductive Amination

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Amines are ubiquitous structural motifs in biologically active compounds, and their synthesis is of paramount importance.[1][2][3] Reductive amination stands out as one of the most robust and versatile methods for forming these crucial bonds.[1][2][3] The reaction facilitates the coupling of an aldehyde or ketone with an amine, followed by in-situ reduction of the resulting imine or iminium ion intermediate.[4][5]

This method offers a significant advantage over traditional N-alkylation with alkyl halides, which is often plagued by a lack of control and the formation of multiple alkylation products.[6] Reductive amination, by contrast, provides a more controlled and efficient pathway to primary, secondary, and tertiary amines.[4][5][7]

This application note details the synthesis of this compound from 4-ethylbenzaldehyde and butan-2-amine. This transformation is a representative example of secondary amine synthesis, a common objective in the development of novel chemical entities.

Mechanistic Rationale and Reagent Selection

The reductive amination process occurs in two principal stages within a single reaction vessel. Understanding these stages is critical to appreciating the causality behind the protocol design.

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine (butan-2-amine) on the carbonyl carbon of the aldehyde (4-ethylbenzaldehyde). This is followed by dehydration to form a Schiff base, specifically an imine intermediate. Under the mildly acidic conditions often employed, this imine can be protonated to form a highly electrophilic iminium ion.

Stage 2: Hydride Reduction The iminium ion is then selectively reduced by a hydride-donating reagent to yield the final secondary amine product. The success of a one-pot reductive amination hinges on the choice of a reducing agent that acts much faster on the iminium ion than on the starting aldehyde.[8][9][10]

Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[6][11]

  • Sodium Borohydride (NaBH₄): A powerful reducing agent capable of reducing the starting aldehyde.[12] Its use often necessitates a two-step procedure where the imine is pre-formed before the reductant is added.[13]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder agent that is selective for the iminium ion at a controlled pH (typically 6-7).[7] However, its high toxicity and the potential to release hydrogen cyanide gas are significant drawbacks.[10]

For this protocol, we select Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . This reagent is the preferred choice for modern reductive aminations for several key reasons:

  • High Selectivity: STAB is a mild reducing agent that rapidly reduces iminium ions but reacts only sluggishly with aldehydes and ketones, making it ideal for one-pot procedures.[9][14] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride.[9]

  • Enhanced Safety: It is a safer alternative to the highly toxic NaBH₃CN.[7][10]

  • Broad Functional Group Tolerance: The reaction tolerates a wide array of functional groups, including esters, amides, and nitriles.[9]

  • Operational Simplicity: It does not require strict pH control and can be added directly to a mixture of the amine and aldehyde.[9]

Overall Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate r1 4-Ethylbenzaldehyde intermed Imine/Iminium Ion (transient) r1->intermed + r2 Butan-2-amine r2->intermed reagent NaBH(OAc)₃ (Sodium Triacetoxyborohydride) product This compound solvent DCE, Acetic Acid (cat.) intermed->product Reduction

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 0.5 mmol scale but can be adapted as needed. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
CompoundFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-EthylbenzaldehydeC₉H₁₀O134.180.5067.1 mgAldehyde
Butan-2-amineC₄H₁₁N73.140.5540.2 mg (55 µL)Amine
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.940.75159 mgReducing Agent
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-5 mLSolvent
Acetic Acid (Glacial)CH₃COOH60.05catalytic~1 dropCatalyst
Saturated NaHCO₃ (aq.)NaHCO₃84.01-~10 mLQuenching/Workup
Dichloromethane (DCM)CH₂Cl₂84.93-~30 mLExtraction Solvent
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄--q.s.Drying Agent
Experimental Workflow Diagram

G start Start setup 1. Combine Aldehyde, Amine, and DCE in a flask. start->setup stir 2. Add catalytic Acetic Acid. Stir for 20 min. setup->stir add_stab 3. Add NaBH(OAc)₃ in portions. Maintain stirring. stir->add_stab react 4. Monitor reaction by TLC. (Typically 2-4 hours at RT) add_stab->react quench 5. Quench with sat. NaHCO₃ solution. react->quench extract 6. Extract aqueous layer with DCM (3x). quench->extract combine 7. Combine organic layers. extract->combine dry 8. Dry with Na₂SO₄/MgSO₄. combine->dry filter 9. Filter and concentrate in vacuo. dry->filter purify 10. Purify crude product via column chromatography. filter->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (67.1 mg, 0.50 mmol) and 1,2-dichloroethane (DCE, 5 mL).

  • Amine Addition: Add butan-2-amine (55 µL, 0.55 mmol) to the solution, followed by one drop of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol) to the stirring solution in small portions over 5 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials and the formation of the product by Thin Layer Chromatography (TLC). A typical mobile phase is 10-20% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~10 mL). Continue stirring for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Trustworthiness: A Self-Validating System

A robust protocol must account for potential deviations and provide clear solutions.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient reducing agent.- Inactive reducing agent (hydrolyzed).- Insufficient reaction time.- Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃.- Use fresh, anhydrous NaBH(OAc)₃ and solvent.- Extend the reaction time.
Low Yield - Volatility of amine or aldehyde.- Inefficient extraction.- Ensure the reaction is conducted in a closed system.- Perform additional extractions of the aqueous layer.
Side Product Formation - Over-reduction of aldehyde to alcohol (unlikely with STAB).- Dialkylation of the amine (a minor possibility).- Confirm the identity of the side product by MS.- A stepwise procedure (imine formation then reduction) can be used if dialkylation is a significant issue.[13]
Safety Precautions
  • General: Perform all manipulations in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care.

    • Sodium Triacetoxyborohydride: Is moisture-sensitive and can release acetic acid upon hydrolysis.[12] Avoid inhalation of dust.

    • Butan-2-amine: Is flammable and corrosive.

  • Workup: The quenching step with NaHCO₃ can produce gas. Add the solution slowly to control the rate of effervescence.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (Manuscript accepted for publication). [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Domenighini, E., & St-Gelais, A. (2020). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 97(10), 3769–3773. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1222. [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

Sources

Application Notes and Protocols for N-(4-ethylbenzyl)butan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Substituted Benzylamines

The N-substituted benzylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The versatility of this framework allows for fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide array of therapeutic applications.[5] Modifications to the aromatic ring, the benzylic position, and the amine substituent can profoundly influence a compound's interaction with biological targets.[6]

This guide focuses on a novel, yet-to-be-extensively-studied derivative, N-(4-ethylbenzyl)butan-2-amine . By leveraging established synthetic methodologies and drawing parallels from structurally related molecules, we will outline a comprehensive workflow for its synthesis, characterization, and preliminary biological evaluation. The amine functionality is a critical component in many drug molecules, primarily due to its basicity, which influences properties like solubility and receptor interaction.[7]

The structural similarity of this compound to known monoamine oxidase (MAO) inhibitors and catecholamine reuptake inhibitors suggests its potential as a modulator of monoaminergic systems.[3][8] Derivatives of benzylamine have been investigated for their effects on neurotransmitter levels, with implications for treating neurological and psychiatric disorders.[3][8] Furthermore, the broader class of substituted benzylamines has been explored for applications in oncology and pain management.[1][2][9]

These application notes will provide researchers, scientists, and drug development professionals with a detailed roadmap for exploring the medicinal chemistry of this compound, from initial synthesis to preliminary biological and in silico assessment.

Physicochemical Properties and In Silico ADMET Prediction

Prior to embarking on extensive laboratory synthesis and testing, a preliminary in silico assessment of this compound can provide valuable insights into its potential drug-like properties.[10][11] Various computational tools are available to predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.[12][13][14]

Predicted Physicochemical Properties of this compound:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C13H21NDefines the elemental composition.
Molecular Weight 191.32 g/mol Influences absorption and diffusion.
logP (Octanol/Water) ~3.5 - 4.0Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~12.0 ŲRelates to hydrogen bonding potential and permeability.
Number of Hydrogen Bond Donors 1Influences solubility and receptor binding.
Number of Hydrogen Bond Acceptors 1Influences solubility and receptor binding.

Synthesis and Characterization of this compound

The most direct and efficient synthetic route to this compound is through reductive amination.[15] This well-established method involves the reaction of 4-ethylbenzaldehyde with butan-2-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Workflow for Synthesis

reagents 4-ethylbenzaldehyde + butan-2-amine solvent Methanol or Dichloromethane reagents->solvent Dissolve imine Imine Formation (Intermediate) solvent->imine Stir at room temperature reducing_agent Add Sodium Borohydride (NaBH4) imine->reducing_agent reduction Reduction to Secondary Amine reducing_agent->reduction Stir at 0°C to room temperature workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Synthesis Protocol:
  • Reaction Setup: To a solution of 4-ethylbenzaldehyde (1.0 eq) in methanol (0.2 M), add butan-2-amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Biological Evaluation

Based on the structural features of this compound, a primary screening cascade should focus on its potential interaction with monoaminergic systems and its general cytotoxicity.

Monoamine Oxidase (MAO) Inhibition Assay

Benzylamine and its derivatives are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[8][16][17]

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A non-selective substrate like p-tyramine can be used, which is oxidized by both MAO-A and MAO-B to produce hydrogen peroxide (H₂O₂).[18]

  • Detection: The generated H₂O₂ is detected using a fluorometric probe (e.g., Amplex Red in the presence of horseradish peroxidase), which produces a fluorescent product (resorufin).

  • Assay Procedure:

    • Pre-incubate varying concentrations of this compound with MAO-A or MAO-B in a 96-well plate.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm Ex / ~585 nm Em).

    • Include known selective inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as positive controls.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Monoamine Transporter Binding/Reuptake Assays

N-substituted benzylamines can also interact with monoamine transporters (for dopamine, norepinephrine, and serotonin), inhibiting the reuptake of these neurotransmitters.[3][19]

compound This compound cell_lines Cells expressing DAT, NET, or SERT compound->cell_lines radioligand Add radiolabeled ligand (e.g., [3H]dopamine) cell_lines->radioligand incubation Incubate at 37°C radioligand->incubation wash Wash to remove unbound ligand incubation->wash scintillation Measure radioactivity wash->scintillation analysis Determine Ki scintillation->analysis

Caption: Workflow for monoamine transporter reuptake inhibition assay.

  • Cell Culture: Utilize cell lines stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay:

    • Plate the cells in a 96-well format.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a known concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Incubate for a defined period to allow for transporter-mediated uptake.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Preliminary Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of a novel compound to distinguish between targeted pharmacological effects and non-specific toxicity.[20][21][22][23] The MTT assay is a widely used colorimetric method for this purpose.[21][24]

  • Cell Culture: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if exploring anti-proliferative effects) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data for this compound will serve as a foundation for future structure-activity relationship (SAR) studies.[6][9]

Potential Modifications for SAR Exploration:

  • Aromatic Ring Substitution: Vary the substituent at the 4-position of the benzyl ring (e.g., chloro, methoxy, trifluoromethyl) to probe electronic and steric effects on activity.[25]

  • Alkyl Chain Length: Synthesize analogs with different alkyl chains (e.g., propyl, pentyl) to investigate the impact of lipophilicity.

  • Stereochemistry: this compound is chiral. The synthesis and testing of individual enantiomers ((R)- and (S)-) is a critical step, as biological targets often exhibit stereoselectivity.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry, particularly in the realm of neuropharmacology. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and initial biological profiling. By systematically evaluating its effects on monoamine oxidases and transporters, alongside a preliminary assessment of its cytotoxicity, researchers can effectively begin to unravel the therapeutic potential of this novel N-substituted benzylamine derivative. The subsequent exploration of its structure-activity relationships will be pivotal in optimizing its pharmacological profile for future drug development endeavors.

References

  • PubChem. N-benzyl-4-phenylbutan-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. National Library of Medicine. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

  • Google Patents. Substituted benzylamine derivatives and methods of use.
  • PubMed. Inhibition of uptake of catecholamines by benzylamine derivatives. National Library of Medicine. Available from: [Link]

  • PubChem. N-(4-chlorobenzyl)butan-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Library of Medicine. Available from: [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • Wikipedia. Benzylamine. Available from: [Link]

  • National Institutes of Health. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. Available from: [Link]

  • eScholarship.org. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Available from: [Link]

  • Chemguide. preparation of amines. Available from: [Link]

  • ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available from: [Link]

  • ResearchGate. (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Available from: [Link]

  • Aurlide. How do you predict ADMET properties of drug candidates?. Available from: [Link]

  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. National Library of Medicine. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. The synthesis of N-ethyl-n-butylamine by amines disproportionation. Available from: [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. National Library of Medicine. Available from: [Link]

  • Sygnature Discovery. ADMET Prediction Software. Available from: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. National Library of Medicine. Available from: [Link]

  • Google Patents. Preparation of arylbenzylamines.
  • MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Available from: [Link]

  • SciSpace. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available from: [Link]

  • PubMed Central. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Library of Medicine. Available from: [Link]

  • PubChem. N-[2-[benzyl(isopropyl)amino]ethyl]-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide. National Center for Biotechnology Information. Available from: [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available from: [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]

Sources

"N-(4-ethylbenzyl)butan-2-amine as a ligand for receptor binding assays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Characterization of N-(4-ethylbenzyl)butan-2-amine as a Ligand for Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting the Unexplored - A Guide to Characterizing Novel Ligands

In the dynamic landscape of drug discovery and molecular pharmacology, the exploration of novel chemical entities is paramount. This guide addresses the essential methodologies for characterizing a lesser-known compound, this compound, as a potential ligand for receptor binding. The principles and protocols detailed herein are designed to serve as a comprehensive roadmap for researchers embarking on the journey of elucidating the binding properties of new small molecules. While specific data for this compound is not extensively documented in public literature, its structural similarity to other pharmacologically active phenethylamine derivatives suggests a potential for interaction with various receptor systems, such as serotonergic or dopaminergic receptors.[1] This document provides the foundational knowledge and practical steps to systematically investigate such potential interactions.

Our approach is rooted in the core tenets of scientific rigor, emphasizing the importance of robust experimental design, meticulous execution, and insightful data analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By adhering to these principles, researchers can confidently navigate the complexities of ligand-receptor interactions and generate high-quality, reproducible data.

Foundational Principles of Ligand Binding Assays

Ligand binding assays are fundamental tools in pharmacology, designed to measure the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its corresponding receptor.[2] The primary objective is to quantify the affinity of this interaction, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).[3] A lower Kd or Ki value signifies a higher binding affinity.

Two primary types of binding assays are central to ligand characterization:

  • Saturation Assays: These experiments determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor and the maximal density of receptors (Bmax) in a given tissue or cell preparation.[4]

  • Competition Assays: These assays measure the ability of an unlabeled test compound (in this case, this compound) to compete with a known labeled ligand for binding to a receptor. The results are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

Critical Considerations for Assay Development

Before embarking on experimental work, several factors must be carefully considered to ensure the development of a robust and reliable binding assay:

  • Receptor Source: The choice of receptor preparation (e.g., whole cells, cell membranes, or purified receptors) is critical and depends on the specific research question and the nature of the receptor.[5]

  • Ligand Labeling: For many assays, the ligand is labeled with a detectable tag, such as a radioisotope or a fluorophore.[6] It is crucial that the label does not interfere with the ligand's binding characteristics.[7]

  • Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time must be optimized to ensure that the binding reaction reaches equilibrium and that the receptor remains stable.[6]

  • Non-Specific Binding (NSB): This refers to the binding of the ligand to non-receptor components of the assay system.[8] NSB must be accurately determined and subtracted from the total binding to yield specific binding.

Experimental Protocols

This section provides detailed, step-by-step protocols for characterizing the binding of this compound. We will focus on two widely used and complementary techniques: the radioligand filtration binding assay and the fluorescence polarization (FP) assay.

Protocol 1: Radioligand Filtration Binding Assay

This "gold standard" method is highly sensitive and allows for the direct measurement of ligand binding.[5]

Objective: To determine the binding affinity (Ki) of this compound for a putative G-protein coupled receptor (GPCR) using a competition binding assay.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the target GPCR (e.g., HEK293 cells).[9]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor. The specific activity of the radioligand should be high (>20 Ci/mmol for ³H).[10]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-Specific Binding (NSB) Determiner: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester with a vacuum manifold.[10]

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Radioligand Radioligand Test_Compound Test Compound Dilutions Assay_Plate Combine in 96-well Plate: - Membranes - Radioligand - Test Compound/NSB Determiner Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Assay_Plate->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters (4x with ice-cold buffer) Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Count Radioactivity (Microplate Counter) Scintillation->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (log[Inhibitor] vs. Response) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki from IC50 (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Purified_Receptor Purified Receptor Fluorescent_Tracer Fluorescent Tracer Test_Compound Test Compound Dilutions Assay_Plate Combine in Black Plate: - Receptor - Tracer - Test Compound Incubation Incubate to Equilibrium (Room Temperature) Assay_Plate->Incubation FP_Reading Read Fluorescence Polarization (mP units) Incubation->FP_Reading Data_Processing Calculate Change in mP FP_Reading->Data_Processing Curve_Fitting Non-linear Regression (log[Inhibitor] vs. mP) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki from IC50 Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive fluorescence polarization assay.

Step-by-Step Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the purified receptor and the fluorescent tracer through titration experiments to achieve a sufficient assay window (the difference in mP between the bound and free tracer). [11]

  • Assay Setup (in a black 384-well plate):

    • Free Tracer control: Add assay buffer and the fluorescent tracer.

    • Bound Tracer control: Add purified receptor and the fluorescent tracer.

    • Test Compound wells: Add purified receptor, fluorescent tracer, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate, protected from light, at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader. The data is typically expressed in millipolarization units (mP).

  • Data Analysis:

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation, substituting the Kd of the fluorescent tracer.

Expected Data Outcome:

This compound [M]Fluorescence Polarization (mP) (Mean ± SEM)
1.00E-11250.1 ± 5.2
1.00E-10248.5 ± 4.8
1.00E-09235.3 ± 6.1
1.00E-08160.7 ± 5.5
1.00E-0795.4 ± 3.9
1.00E-0672.8 ± 2.5
1.00E-0570.2 ± 2.1

This is hypothetical data for illustrative purposes. A low mP value corresponds to the free tracer, and a high mP value corresponds to the receptor-bound tracer.

Advanced Techniques and Future Directions

While radioligand and FP assays are powerful tools, other techniques can provide deeper insights into the binding mechanism of this compound.

  • Surface Plasmon Resonance (SPR): This label-free technique can provide real-time kinetic data, including association (kon) and dissociation (koff) rate constants, offering a more detailed understanding of the binding event. [7]* Whole-Cell Binding Assays: Performing binding assays on intact cells provides a more physiologically relevant context, as the receptor is in its native membrane environment. [4] Should initial binding assays indicate a high affinity for a particular receptor, subsequent functional assays (e.g., cAMP measurement, calcium mobilization, or GTPγS binding) would be the logical next step to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at that receptor. [8]

Conclusion

The characterization of a novel compound like this compound requires a systematic and multi-faceted approach. The protocols and principles outlined in this guide provide a robust framework for determining its binding affinity and specificity for target receptors. By combining traditional methods like radioligand binding assays with modern techniques such as fluorescence polarization, researchers can generate the critical data needed to advance our understanding of this and other novel chemical entities in the pursuit of new therapeutic agents. Rigorous adherence to the principles of assay optimization, data analysis, and scientific integrity is essential for success.

References

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US); 2012.

  • Pollard, T. D. A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. 2017;28(21):2759-2763.

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. 2023.

  • Wainwright, M. S. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. 2019;5(4):489-496.

  • Yakimchuk, K. Receptor-Ligand Binding Assays. Materials and Methods. 2011;1:199.

  • Ariadne (drug) - Wikipedia.

  • Radiometric Ligand-Binding Assays. Revvity.

  • Ligand binding assay - Wikipedia.

  • Limbird, L. E. Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. 1996;270(2):C351-C359.

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information (US); 2012.

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.

Sources

Application Notes & Protocols: In Vitro Characterization of N-(4-ethylbenzyl)butan-2-amine at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the in vitro pharmacological characterization of N-(4-ethylbenzyl)butan-2-amine, a novel compound with structural similarities to known monoamine transporter ligands. Given its phenethylamine-like scaffold, a primary hypothesis is its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical regulators of neurotransmission and are the targets for a wide range of therapeutics and psychoactive substances.[1][2] This guide presents a strategic, multi-assay approach to elucidate the compound's binding affinity and functional potency at these key central nervous system targets. We provide detailed, field-proven protocols for radioligand binding and uptake inhibition assays, data analysis, and interpretation, designed for researchers in pharmacology and drug development.

Part 1: Foundational Concepts & Experimental Rationale

The Role of Monoamine Transporters (MATs)

High-affinity monoamine transporters are transmembrane proteins belonging to the solute carrier 6 (SLC6) family.[3] They are located on the presynaptic terminals of neurons and are responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the neuron.[3] This reuptake process is crucial for terminating the neurotransmitter signal and maintaining homeostatic balance. MATs utilize ion gradients (Na⁺ and Cl⁻) to drive this transport.[1][2] Due to their central role in regulating mood, cognition, and behavior, MATs are primary targets for antidepressants, treatments for ADHD, and drugs of abuse.[1][2]

The "Alternating Access" Mechanism of Transport

The function of MATs is governed by a conformational change process known as the "alternating access" mechanism.[4] The transporter exists in distinct conformations where the central substrate-binding site is accessible to either the extracellular space or the intracellular cytoplasm, but not both simultaneously.[4]

  • Outward-Open State: The transporter binds to the neurotransmitter and co-transported ions from the extracellular space.[4]

  • Occluded State: The transporter closes its extracellular gate, trapping the substrate and ions within the protein.[4]

  • Inward-Open State: The intracellular gate opens, releasing the neurotransmitter and ions into the cytoplasm.[4]

Compounds can interact with MATs primarily in two ways: as inhibitors (blockers), which bind to the transporter and prevent it from undergoing this cycle, or as releasers (substrates), which are transported themselves and can induce reverse transport (efflux) of the endogenous neurotransmitter.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm EC_NT Monoamine (NT) MAT_Out MAT (Outward-Open) EC_NT->MAT_Out 1. Binding EC_Drug This compound (Inhibitor) EC_Drug->MAT_Out Blockade MAT_In MAT (Inward-Open) MAT_Out->MAT_In 2. Translocation (Conformational Change) MAT_In->MAT_Out 4. Reset IC_NT Monoamine (NT) MAT_In->IC_NT 3. Release

Caption: The "Alternating Access" mechanism of monoamine transporters and inhibition.

Rationale for a Two-Assay Characterization Strategy

To build a comprehensive "biochemical fingerprint" for this compound, a combination of binding and uptake inhibition assays is considered the gold standard.[1][2][5]

  • Radioligand Binding Assays measure the physical interaction of the test compound with the transporter protein. This determines the compound's affinity (Kᵢ), or how tightly it binds.

  • Uptake Inhibition Assays measure the functional consequence of that binding. This determines the compound's potency (IC₅₀) in preventing the transporter from performing its function.

Comparing the results from these two assays provides a robust profile of the compound's interaction with each monoamine transporter.

Part 2: Experimental Protocols

The following protocols are designed for use with human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[1][6]

Protocol 2.1: Radioligand Binding Affinity Assay

Principle: This is a competitive binding assay. A known radiolabeled ligand with high affinity for the transporter is incubated with cell membranes expressing the transporter. The test compound, this compound, is added at various concentrations to compete with the radioligand for the binding site. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials & Reagents:

  • Cell Membranes: Prepared from HEK293 cells expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Non-specific Binding Control:

    • For hDAT: 10 µM Cocaine

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.[7]

  • Scintillation Fluid: Ultima Gold™ or similar.

  • Equipment: 96-well plates, FilterMate™ harvester, GF/C filters (pre-soaked in 0.3% PEI), MicroBeta counter.[7]

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µg per well for cells or 50-120 µg for tissue.[7]

  • Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[7]

    • Total Binding Wells: 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.

    • Non-specific Binding Wells: 150 µL membranes + 50 µL non-specific control ligand + 50 µL radioligand.

    • Test Compound Wells: 150 µL membranes + 50 µL of this compound at various concentrations + 50 µL radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester. Wash the filters four times with ice-cold wash buffer.[7]

  • Drying & Counting: Dry the filters for 30 minutes at 50°C.[7] Place the filter mat into a sample bag, add scintillation cocktail, seal, and count radioactivity using a MicroBeta counter.[7]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Protocol 2.2: Radioligand Uptake Inhibition Assay

Principle: This assay measures the ability of the test compound to block the transport of a radiolabeled substrate (the neurotransmitter itself) into intact cells expressing the transporter. A reduction in the accumulation of radioactivity inside the cells indicates functional inhibition of the transporter.[8]

Materials & Reagents:

  • Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[3]

  • Radiolabeled Substrates:

    • For hDAT: [³H]Dopamine ([³H]DA)

    • For hNET: [³H]Norepinephrine ([³H]NE)

    • For hSERT: [³H]Serotonin ([³H]5-HT)

  • Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., 10 µM Mazindol for DAT, 10 µM Nisoxetine for NET, 10 µM Fluoxetine for SERT).[5]

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KHB) or similar physiological salt solution.

  • Lysis Buffer: 1% SDS.[1]

  • Equipment: 96-well plates, liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a 96-well plate 24-48 hours before the experiment to achieve ~80% confluency.[3]

  • Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer. Add 50 µL of assay buffer containing either vehicle or varying concentrations of this compound to the wells. Incubate for 10 minutes at room temperature.[5]

  • Initiate Uptake: Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., a final concentration of 5 nM [³H]DA) to each well to initiate uptake.[1][5][9]

  • Incubation: Incubate for a precise duration at room temperature (e.g., 10 minutes).[1][5][9] This timing is critical as the data represents the rate of uptake.[3]

  • Termination: Terminate the assay by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.[1]

  • Lysis & Counting: Lyse the cells by adding 50-100 µL of 1% SDS lysis buffer.[1] Add scintillation fluid to each well, and quantify the radioactivity using a liquid scintillation counter.[8]

Data Analysis:

  • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells with the non-specific uptake control.

  • Plot the percentage of uptake inhibition against the log concentration of this compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of substrate uptake.

cluster_workflow Overall Experimental Workflow cluster_assays Select Assay cluster_results Determine Parameters start Prepare this compound Stock & Dilutions culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT start->culture binding_assay Protocol 2.1: Binding Affinity Assay (Cell Membranes) culture->binding_assay Option 1 uptake_assay Protocol 2.2: Uptake Inhibition Assay (Intact Cells) culture->uptake_assay Option 2 acquire Data Acquisition (Scintillation Counting) binding_assay->acquire uptake_assay->acquire analyze Data Analysis (Non-linear Regression) acquire->analyze ki_val Calculate Affinity (Kᵢ) from Binding IC₅₀ analyze->ki_val ic50_val Determine Potency (IC₅₀) from Uptake Inhibition analyze->ic50_val interpret Interpretation: Build Biochemical Fingerprint (Potency & Selectivity) ki_val->interpret ic50_val->interpret

Caption: Workflow for the in vitro characterization of a novel MAT ligand.

Part 3: Data Interpretation & Expected Outcomes

The primary output of these assays will be the Kᵢ and IC₅₀ values for this compound at each of the three monoamine transporters. This data should be summarized in a clear, tabular format.

Table 1: Hypothetical Pharmacological Profile of this compound

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
hDAT 50120
hNET 1545
hSERT 850>1000

Interpreting the Profile:

  • Potency: Lower Kᵢ and IC₅₀ values indicate higher potency. In the hypothetical data above, the compound is most potent at hNET, followed by hDAT, and is very weak at hSERT.

  • Selectivity: The ratio of Kᵢ or IC₅₀ values between transporters indicates selectivity.

    • NET/DAT Selectivity: 15 nM (NET) / 50 nM (DAT) = 0.3. This suggests a slight preference for NET over DAT.

    • SERT Selectivity: The compound is highly selective for DAT and NET over SERT (e.g., 850 nM / 50 nM = 17-fold selective for DAT vs. SERT).

  • Mechanism Insight: A close correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) suggests that the compound acts as a competitive inhibitor at the primary binding site. A large discrepancy might suggest a more complex mechanism of action.

This "biochemical fingerprint" is essential for predicting the compound's potential in vivo effects. For instance, a potent NET/DAT inhibitor is likely to have stimulant-like properties.[5]

Part 4: Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound or similar novel compounds at monoamine transporters. By systematically determining the binding affinity and functional inhibitory potency at hDAT, hNET, and hSERT, researchers can establish a clear pharmacological profile. This foundational data is critical for guiding further drug development efforts, including lead optimization, in vivo behavioral studies, and safety pharmacology assessments. For compounds showing high potency, subsequent investigation into their potential as transporter substrates (releasers) via efflux assays would be a logical next step to fully elucidate their mechanism of action.

References

  • Kristensen, A. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). N-benzyl-4-phenylbutan-2-amine. National Center for Biotechnology Information. [Link]

  • Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters in the central nervous system. Current Opinion in Pharmacology. [Link]

  • Indarte, M., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. [Link]

  • Solvo Biotechnology. (n.d.). Monolayer Assay. Solvo Biotechnology. [Link]

Sources

Application Note: N-(4-ethylbenzyl)butan-2-amine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Qualified Reference Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the purity and identity of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities, which can impact the safety and efficacy of drug products.[1][2] Reference standards are the cornerstones of pharmaceutical analysis, providing the benchmark against which product quality is measured. N-(4-ethylbenzyl)butan-2-amine, a secondary amine, represents a class of compounds that can be present as intermediates, impurities, or degradants in various synthetic pathways. The availability of a well-characterized reference standard for this compound is crucial for the accurate quantification and monitoring of its presence in pharmaceutical matrices.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application as a reference standard in pharmaceutical analysis. The protocols detailed herein are designed to be robust and self-validating, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals. While this compound is not extensively documented in publicly available literature, the methodologies presented are grounded in established analytical principles and data from structurally analogous compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods. Based on the structures of similar compounds such as N-(4-chlorobenzyl)butan-2-amine and N-ethylbutan-2-amine, the key properties of this compound can be estimated as follows:

PropertyEstimated ValueSource/Justification
Molecular Formula C13H21NBased on chemical structure
Molecular Weight 191.32 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidAnalogy with similar secondary amines[3]
Boiling Point ~250-270 °CExtrapolated from structurally related amines
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); sparingly soluble in water.General property of secondary amines with significant hydrocarbon character.
pKa ~10-11Typical range for the conjugate acid of a secondary amine[4]

Characterization of the Reference Standard:

To qualify this compound as a reference standard, a comprehensive characterization is essential. This typically involves a battery of analytical techniques to confirm its identity, purity, and potency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis (CHN): To confirm the elemental composition.

  • Purity Assessment (HPLC/GC): To determine the purity of the standard, typically aiming for >99.5%.

  • Water Content (Karl Fischer Titration): To accurately determine the water content, which is crucial for potency calculations.

  • Residual Solvents (Headspace GC): To quantify any remaining solvents from the synthesis process.[2]

Synthesis and Purification

The most common and efficient method for the synthesis of secondary amines like this compound is reductive amination.[5] This involves the reaction of a primary amine (butan-2-amine) with an aldehyde (4-ethylbenzaldehyde) in the presence of a reducing agent.

Proposed Synthesis Route: Reductive Amination

cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 4-ethylbenzaldehyde 4-Ethylbenzaldehyde Schiff_base Schiff Base Intermediate 4-ethylbenzaldehyde->Schiff_base Reaction with amine butan-2-amine Butan-2-amine butan-2-amine->Schiff_base product This compound Schiff_base->product Reduction (e.g., NaBH4) cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_data Data Processing RS_prep Prepare Stock Solution of This compound Reference Standard HPLC_run HPLC or GC-MS Analysis RS_prep->HPLC_run Sample_prep Prepare Drug Product Sample Solution Sample_prep->HPLC_run Spike_prep Prepare Spiked Sample (for accuracy/recovery) Spike_prep->HPLC_run Peak_ID Peak Identification (based on retention time and/or mass spectrum) HPLC_run->Peak_ID Quant Quantification using Reference Standard Calibration Curve Peak_ID->Quant Report Generate Report Quant->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(4-ethylbenzyl)butan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-ethylbenzyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific reductive amination reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the reductive amination of 4-ethylbenzaldehyde with butan-2-amine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.[1][2] While the reaction appears straightforward, achieving high yield and purity requires careful control of various parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves a two-step, one-pot process. First, 4-ethylbenzaldehyde reacts with butan-2-amine to form an N-(4-ethylbenzylidene)butan-2-amine (an imine intermediate). This intermediate is then reduced in situ to the final product, this compound.

Reaction_Scheme 4-ethylbenzaldehyde 4-ethylbenzaldehyde imine_intermediate Imine Intermediate 4-ethylbenzaldehyde->imine_intermediate + butan-2-amine - H2O butan-2-amine butan-2-amine final_product This compound imine_intermediate->final_product + [H] (Reducing Agent)

Caption: General reaction scheme for this compound synthesis.

Q2: Which reducing agent is most suitable for this reaction?

A2: Several reducing agents can be used, but sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice.[3][4] It is a mild and selective reducing agent that efficiently reduces the imine intermediate without significantly reducing the starting aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective, but it is toxic and can generate hazardous byproducts.[3] Sodium borohydride (NaBH₄) can be used, but it may also reduce the 4-ethylbenzaldehyde, leading to the formation of (4-ethylphenyl)methanol as a byproduct.[4][5]

Q3: What are the recommended solvents for this synthesis?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using sodium triacetoxyborohydride.[4][6] Tetrahydrofuran (THF) can also be a suitable option.[7] For reactions using sodium borohydride, methanol (MeOH) or ethanol (EtOH) are commonly used.[4]

Q4: Is it necessary to control the pH of the reaction?

A4: Yes, pH control is crucial for efficient imine formation. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step leading to the imine.[3][5] Acetic acid is often added as a catalyst.[3][7] However, highly acidic conditions should be avoided as they can protonate the amine, rendering it non-nucleophilic.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause 1: Incomplete Imine Formation

  • Explanation: The formation of the imine intermediate is an equilibrium process. If water is not effectively removed or the reaction time is insufficient, the equilibrium may not favor the imine, leading to a low concentration of the intermediate available for reduction.

  • Troubleshooting Protocol:

    • Extend Reaction Time: Before adding the reducing agent, allow the 4-ethylbenzaldehyde and butan-2-amine to stir together for a longer period (e.g., 1-2 hours) to maximize imine formation.[8]

    • Add a Dehydrating Agent: Consider adding a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the reaction mixture before the addition of the reducing agent to shift the equilibrium towards the imine.

    • Optimize pH: Ensure the reaction is mildly acidic. A small amount of acetic acid (typically 1-2 equivalents relative to the amine) can catalyze imine formation.[3]

Possible Cause 2: Inactive Reducing Agent

  • Explanation: Hydride reducing agents, particularly sodium triacetoxyborohydride, can be sensitive to moisture and may decompose over time if not stored properly.

  • Troubleshooting Protocol:

    • Use Fresh Reagent: Utilize a freshly opened bottle of the reducing agent or one that has been stored under anhydrous conditions.

    • Check for Activity: If you suspect the activity of your reducing agent, you can perform a simple test by adding a small amount to a protic solvent like methanol. Vigorous bubbling (hydrogen evolution) indicates that the reagent is active.

Possible Cause 3: Unfavorable Reaction Temperature

  • Explanation: While imine formation is often performed at room temperature, the reduction step can be temperature-sensitive. Exothermic reactions upon addition of the reducing agent can lead to side reactions if not controlled.

  • Troubleshooting Protocol:

    • Control Temperature During Addition: Add the reducing agent portion-wise while cooling the reaction mixture in an ice bath to maintain a low temperature (0-5 °C).

    • Allow to Warm to Room Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure the reduction goes to completion.

Issue 2: Presence of Impurities in the Final Product

Impurity 1: Unreacted 4-ethylbenzaldehyde

  • Explanation: This indicates incomplete reaction, either due to insufficient reaction time, a suboptimal amine-to-aldehyde ratio, or inefficient reduction.

  • Troubleshooting Protocol:

    • Increase Equivalents of Amine: Use a slight excess of butan-2-amine (e.g., 1.1-1.2 equivalents) to drive the imine formation to completion.

    • Increase Equivalents of Reducing Agent: Ensure a sufficient amount of the reducing agent is used (typically 1.2-1.5 equivalents).

    • Purification: Unreacted aldehyde can often be removed by column chromatography or by performing an acidic wash during the work-up, as the amine product will be protonated and remain in the aqueous layer while the aldehyde partitions into the organic layer.

Impurity 2: (4-ethylphenyl)methanol

  • Explanation: This byproduct arises from the reduction of the starting aldehyde, 4-ethylbenzaldehyde, by the reducing agent. This is more common when using less selective reducing agents like sodium borohydride.[4][5]

  • Troubleshooting Protocol:

    • Switch to a More Selective Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to selectively reduce imines in the presence of aldehydes.[3]

    • Stepwise Procedure: If using NaBH₄, adopt a two-step approach. First, allow the imine to form completely, then add the NaBH₄. This minimizes the time the aldehyde is exposed to the reducing agent.[6]

Troubleshooting_Byproducts cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts Aldehyde 4-ethylbenzaldehyde Imine Imine Aldehyde->Imine + Amine Aldehyde_Byproduct (4-ethylphenyl)methanol Aldehyde->Aldehyde_Byproduct Undesired Reduction Amine butan-2-amine Desired_Product This compound Imine->Desired_Product Reduction

Caption: Visualization of desired reaction pathway and a common side reaction.

Impurity 3: Tertiary Amine (Over-alkylation Product)

  • Explanation: While less common in this specific synthesis due to the secondary nature of the amine product, over-alkylation can occur if the primary amine starting material is contaminated or if side reactions lead to the formation of other reactive species. A more relevant issue is the potential for dialkylation if ammonia were used as the amine source. With butan-2-amine, this is less of a concern. However, if the product amine reacts with another molecule of the aldehyde and gets reduced, a tertiary amine could form.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the aldehyde. A large excess of the aldehyde could potentially favor the formation of a tertiary amine.

    • Purification: Tertiary amines can be separated from secondary amines by column chromatography due to their different polarities.

Issue 3: Difficult Product Purification
  • Explanation: The product, this compound, is a basic compound. This property can be exploited for purification.

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any trapped organic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) until it is basic (pH > 10).

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Parameter Recommended Condition Rationale
Reactants 4-ethylbenzaldehyde (1.0 eq.), butan-2-amine (1.1 eq.)A slight excess of the amine drives the reaction to completion.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and compatible with NaBH(OAc)₃.[4][6]
Catalyst Acetic Acid (1.0-2.0 eq.)Catalyzes imine formation by facilitating dehydration.[3][7]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)Mild and selective for imine reduction.[3]
Temperature 0 °C to Room TemperatureControlled addition at low temperature prevents side reactions.
Reaction Time 12-24 hoursEnsures the reaction goes to completion.

Step-by-Step Methodology:

  • To a solution of 4-ethylbenzaldehyde (1.0 eq.) in dichloromethane, add butan-2-amine (1.1 eq.) followed by acetic acid (1.0-2.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction as described above.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Gribble, G. W. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30172. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-1-amine: Synthesis, Characterization, and Context.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of N-(4-ethylbenzyl)butan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of N-(4-ethylbenzyl)butan-2-amine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separations for this specific secondary amine. As a molecule with a single chiral center, resolving its (R) and (S)-enantiomers is critical for pharmacological and toxicological assessment. This document provides in-depth, experience-based answers to common and complex issues encountered during method development and routine analysis.

Section 1: Foundational Knowledge - The Analyte and Separation Strategy

Before troubleshooting, a solid understanding of the analyte's properties and the principles of chiral separation is essential.

Q1: What are the key chemical properties of this compound that influence its HPLC separation?

Answer: Understanding the molecule's structure is the first step in developing a robust separation method. This compound has several features that dictate its chromatographic behavior:

  • Basicity: As a secondary amine, this compound is basic. The lone pair of electrons on the nitrogen atom readily accepts a proton. The estimated pKa of the protonated amine is typically in the range of 9-11. This basicity is the primary cause of peak shape issues, such as tailing, on standard silica-based columns due to strong interactions with acidic residual silanol groups on the stationary phase surface.[1]

  • Chirality: The molecule contains a stereocenter at the second carbon of the butane chain, meaning it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral HPLC columns. Therefore, a chiral environment, most commonly a Chiral Stationary Phase (CSP), is required to resolve them.[2]

  • Hydrophobicity: The presence of the ethylbenzyl group and the butyl chain gives the molecule considerable non-polar character, making it suitable for both Normal-Phase (NP) and Reversed-Phase (RP) chromatography.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue/CharacteristicImplication for HPLC
Molecular FormulaC₁₃H₂₁NGoverns molecular weight and potential interactions.
ChiralitySingle stereocenterRequires a chiral separation technique (e.g., CSP).
Analyte TypeSecondary Amine (Basic)Prone to peak tailing on silica columns; requires mobile phase modifiers.
Estimated pKa~10.5Critical for mobile phase pH selection in RP mode to control ionization.[3]
SolubilitySoluble in organic solvents.[4]Compatible with both NP and RP mobile phases.
Q2: What are the primary HPLC strategies for separating the enantiomers of this compound?

Answer: Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely used approach.[5][6] The choice between Normal-Phase and Reversed-Phase chromatography depends on the specific CSP and the desired outcome.

  • Normal-Phase (NP) Chromatography: This is often the first choice for chiral separations.

    • Mechanism: It uses a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., ethanol, isopropanol) on a polar CSP. Separation is based on differential interactions (hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector.[2]

    • Key Advantage for Amines: The organic mobile phase minimizes secondary interactions with the silica backbone. However, a basic additive is almost always required.

    • Essential Additive: A small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is crucial. This additive competes with the analyte for active sites on the stationary phase, preventing strong, non-enantioselective interactions that cause peak tailing and sometimes irreversible adsorption.[2][7]

  • Reversed-Phase (RP) Chromatography: This mode can also be effective, particularly with modern pH-stable CSPs.

    • Mechanism: It uses a polar, aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol).

    • pH Control is Critical: The mobile phase pH must be carefully controlled to manage the ionization state of both the analyte and any residual silanols on the column. For basic amines, operating at a low pH (e.g., pH 2-3) protonates the amine and suppresses silanol ionization, reducing peak tailing.[1] Alternatively, high-pH conditions (e.g., pH 9-10) with a compatible column can be used to analyze the neutral form of the amine. Operating near the analyte's pKa should be avoided as it can lead to poor peak shapes and split peaks.[8]

Section 2: Troubleshooting Separation and Resolution Issues

This section addresses the most common and critical problem: achieving baseline separation of the enantiomers.

Q3: I am injecting my racemic standard but see only a single peak or a poorly resolved doublet. What steps should I take to achieve separation?

Answer: This is a classic method development challenge. Achieving separation requires a systematic approach to screening columns and mobile phases. The lack of resolution indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity.

Causality: Enantiomeric resolution on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. If the free energy difference (ΔΔG) between these two complexes is too small, no separation will occur. Your goal is to find a system that maximizes this difference.

Systematic Troubleshooting Protocol:

  • Verify System Suitability: Before troubleshooting the method, ensure your HPLC system is functioning correctly. Inject a standard achiral compound to check for peak shape and efficiency on a standard C18 column.

  • Select Appropriate CSPs: The most successful CSPs for chiral amines are polysaccharide-based (i.e., derivatives of cellulose and amylose).[2][9] It is essential to screen a few different types.

    • Primary Recommendation: Start with columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent phases. These have a broad range of applicability for chiral amines.[2][5]

  • Execute a Mobile Phase Screen: Systematically test a set of predefined mobile phases. The workflow below illustrates a logical screening process.

G cluster_0 Initial Method Development Workflow cluster_1 Normal Phase (NP) Screening cluster_2 Polar Organic (PO) / RP Screening start Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) select_csps Select 2-3 Polysaccharide CSPs (e.g., Cellulose-based, Amylose-based) start->select_csps np_screen Mobile Phase A: Hexane/IPA/DEA (80:20:0.1) select_csps->np_screen np_screen2 Mobile Phase B: Hexane/EtOH/DEA (85:15:0.1) select_csps->np_screen2 po_screen Mobile Phase C: ACN/TFA (100:0.1) select_csps->po_screen rp_screen Mobile Phase D: Aq. Buffer (pH 3.0) / ACN (50:50) select_csps->rp_screen evaluate Evaluate Resolution (Rs) Is Rs > 1.5? np_screen->evaluate np_screen2->evaluate po_screen->evaluate rp_screen->evaluate optimize Optimize Mobile Phase (Adjust % modifier, flow rate, temp.) evaluate->optimize Yes fail No Separation: Change CSP and Repeat Screening evaluate->fail No (on all conditions) success Method Successful optimize->success fail->select_csps

Caption: Workflow for initial screening to find enantiomeric separation.

Table 2: Recommended Starting Conditions for Chiral Screening

ModeColumn TypeMobile Phase Composition (v/v/v)AdditiveFlow RateTemperature
NP Polysaccharide (Cellulose/Amylose)Hexane/Isopropanol (90:10)0.1% DEA1.0 mL/min25 °C
NP Polysaccharide (Cellulose/Amylose)Hexane/Ethanol (90:10)0.1% DEA1.0 mL/min25 °C
RP RP-PolysaccharideAcetonitrile/Water with 10mM Ammonium Bicarbonate (pH 9.5)N/A0.8 mL/min30 °C
RP RP-PolysaccharideAcetonitrile/0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid0.8 mL/min30 °C
  • Optimization: Once partial separation is achieved, optimize the method by making small, incremental changes to the mobile phase composition (e.g., changing the alcohol percentage from 10% to 15% or 20%), flow rate, or column temperature.

Section 3: Diagnosing and Correcting Poor Peak Shape

Poor peak shape can compromise resolution and lead to inaccurate quantification. For basic amines, this is the most persistent challenge after achieving initial separation.

Q4: My enantiomer peaks are separated but show significant tailing. What is the cause and how can I achieve symmetrical peaks?

Answer: This is almost certainly caused by secondary ionic interactions between your basic amine analyte and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][10] These interactions are strong and non-enantioselective, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Solutions for Peak Tailing:

  • In Normal Phase (Primary Recommendation):

    • Action: Increase the concentration of the basic additive (DEA). Start with 0.1% and incrementally increase to 0.2% or even 0.5%. The DEA is a stronger base and will preferentially interact with the silanol groups, effectively "shielding" them from your analyte.[2]

    • Causality: By saturating the active silanol sites, the DEA ensures that the analyte interacts primarily with the chiral selector, leading to better peak shape and often improved resolution.

  • In Reversed Phase:

    • Action 1 (Low pH): Ensure the mobile phase pH is low enough. Use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to bring the pH below 3.[7] At this pH, most silanol groups are not ionized, and your amine is fully protonated (R-NH₂⁺). The protonated amine is repelled from any protonated silanols (Si-OH₂⁺), minimizing unwanted interactions.

    • Action 2 (High pH): Use a high-pH stable column (e.g., a hybrid silica or specially bonded phase) and a buffer around pH 10 (e.g., ammonium bicarbonate). At this pH, the analyte is in its neutral form, and the silanols are deprotonated (SiO⁻). The electrostatic repulsion between the deprotonated silanols and the electron-rich amine can improve peak shape.

Q5: My peaks are split, doubled, or have shoulders. What should I investigate?

Answer: Split peaks suggest that the sample is experiencing two different environments or pathways during its travel through the system. This can be due to physical issues with the column or chemical issues related to the sample and mobile phase.[10]

G start Observe Split or Shouldered Peak check_solvent Is sample solvent stronger than mobile phase? start->check_solvent solvent_yes Remedy: Dissolve sample in mobile phase or weaker solvent. check_solvent->solvent_yes Yes check_column Is the column old or was it subjected to high pressure? check_solvent->check_column No column_yes Cause: Possible column void or partially blocked frit. check_column->column_yes Yes check_ph Is mobile phase pH close to analyte pKa? check_column->check_ph No column_remedy Remedy: Reverse flush column. If fails, replace column. column_yes->column_remedy no_issue Problem Resolved or Investigate System Hardware column_remedy->no_issue ph_yes Cause: Analyte exists in both ionized and neutral forms. check_ph->ph_yes Yes check_ph->no_issue No ph_remedy Remedy: Adjust pH to be >2 units away from pKa. ph_yes->ph_remedy ph_remedy->no_issue

Caption: Troubleshooting flowchart for split or shouldered peaks.

Detailed Step-by-Step Protocol for Split Peaks:

  • Check the Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 20% Acetonitrile mobile phase) can cause distorted peaks. Solution: Re-dissolve your sample in the initial mobile phase.[10]

  • Inspect the Column Hardware: A physical disruption in the column bed, such as a void at the inlet or a partially clogged inlet frit, can cause the sample band to split.

    • Solution 1: Disconnect the column and reverse-flush it with a compatible solvent at a low flow rate (0.5 mL/min) for 15-20 minutes.

    • Solution 2: If flushing fails, the column may be irreversibly damaged and require replacement. Using a guard column can help protect the analytical column from contamination and physical damage.[10]

  • Evaluate Mobile Phase pH (RP mode): If you are operating in reversed-phase mode at a pH close to the analyte's pKa (~9-11), a portion of the analyte will be ionized and a portion will be neutral. These two forms can exhibit different retention times, leading to broad or split peaks. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. For this amine, a pH of <7 or >12 (on a compatible column) would be ideal, but a practical low pH of 2.5-3.0 is the most common solution.[3][8]

References
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Wikipedia. (n.d.). n-Butylamine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). N-benzyl-4-phenylbutan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. Available at: [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]

Sources

Technical Support Center: N-(4-ethylbenzyl)butan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of N-(4-ethylbenzyl)butan-2-amine. Our focus is to deliver actionable troubleshooting advice and robust protocols to help you overcome common challenges related to reaction yield and product purity. We will explore the nuances of the reductive amination process, from reagent selection to final purification, grounding our recommendations in established chemical principles.

Synthesis Overview: The Reductive Amination Pathway

The most reliable and widely used method for synthesizing this compound is the reductive amination of 4-ethylbenzaldehyde with butan-2-amine. This process avoids the common pitfalls of direct N-alkylation, such as over-alkylation, which often leads to a mixture of secondary and tertiary amines that are difficult to separate.[1][2]

The reaction proceeds in two key stages that can be performed sequentially or, with the correct choice of reagents, in a single pot:

  • Imine Formation: The nucleophilic butan-2-amine attacks the electrophilic carbonyl carbon of 4-ethylbenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is reversible and often catalyzed by a weak acid.

  • Reduction: The C=N double bond of the imine (or its protonated form, the iminium ion) is selectively reduced to a C-N single bond to yield the final secondary amine product.

Caption: Reductive amination mechanism for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and solutions?

Low yields can stem from several factors related to either the imine formation step or the reduction step.

  • Cause 1: Incomplete Imine Formation. The formation of the imine is an equilibrium process. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Solution: While not always necessary, using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the reaction forward. More commonly, the choice of solvent and catalyst is key. Using a weak acid catalyst like acetic acid can accelerate imine formation.[3]

  • Cause 2: Inefficient Reduction. The choice of reducing agent is critical. Some agents are not selective and can react with the starting aldehyde or are sensitive to the reaction conditions.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for one-pot reductive aminations because it is less basic and selectively reduces the iminium ion in the presence of the aldehyde.[4] It is less sensitive to mildly acidic conditions, which are often required for efficient imine formation.[3]

  • Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Typically, a slight excess (1.1–1.2 equivalents) of the amine (butan-2-amine) is used to ensure the complete consumption of the more valuable aldehyde.

Q2: My final product is contaminated with unreacted 4-ethylbenzaldehyde. How can I remove it?

Residual aldehyde is a common impurity, especially if the reduction is inefficient.

  • Solution 1: Purification via Acid-Base Extraction. This is the most effective method for separating the basic amine product from neutral impurities like the starting aldehyde and the corresponding alcohol byproduct.

    • Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

    • Separate the layers. Discard the organic layer containing the aldehyde.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly alkaline (pH > 12).

    • Extract the now-neutral amine back into a fresh organic solvent.

    • Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄), filter, and evaporate the solvent to yield the purified amine.

  • Solution 2: Column Chromatography. While effective, this method is less scalable. Use a silica gel column with a solvent system like ethyl acetate/hexanes, often with a small amount (e.g., 1%) of triethylamine added to the eluent to prevent the basic amine from streaking on the acidic silica.

Q3: I'm observing a significant amount of 4-ethylbenzyl alcohol as a byproduct. Why is this happening?

This occurs when the reducing agent reduces the starting aldehyde directly, competing with the desired reduction of the imine.

  • Cause: This is a classic sign of using a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[5] NaBH₄ is powerful enough to reduce both aldehydes and imines. If it is added before imine formation is complete, it will readily reduce the starting aldehyde.

  • Solution:

    • Use a Selective Reductant: The best solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed for this purpose and shows high selectivity for the iminium ion over the aldehyde.[3]

    • Perform a Two-Step Procedure: If you must use NaBH₄, you must first ensure imine formation is complete. This involves mixing the aldehyde and amine in a solvent like methanol for a period (e.g., 1-3 hours) before adding the NaBH₄.[6]

troubleshooting_tree Start Low Yield or Purity Issue? LowYield Low Yield Start->LowYield Impurity Purity Issue Start->Impurity CheckImine Incomplete Imine Formation? LowYield->CheckImine CheckReduction Inefficient Reduction? LowYield->CheckReduction IdentifyImpurity Identify Impurity (TLC/GC-MS) Impurity->IdentifyImpurity Sol_Imine Add weak acid (AcOH) Use slight excess of amine CheckImine->Sol_Imine Sol_Reduction Use NaBH(OAc)₃ Ensure anhydrous conditions CheckReduction->Sol_Reduction Aldehyde Unreacted Aldehyde IdentifyImpurity->Aldehyde Alcohol Alcohol Byproduct IdentifyImpurity->Alcohol Amine Unreacted Amine IdentifyImpurity->Amine Sol_Aldehyde Acid-Base Extraction Column Chromatography Aldehyde->Sol_Aldehyde Sol_Alcohol Use selective NaBH(OAc)₃ Or use two-step NaBH₄ method Alcohol->Sol_Alcohol Sol_Amine Acid-Base Extraction Amine->Sol_Amine

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

The choice of reducing agent is arguably the most critical parameter for success.

Reducing AgentSelectivityCommon SolventsProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent for iminium ionsDichloromethane (DCM), 1,2-Dichloroethane (DCE), THFIdeal for one-pot reactions; tolerates mild acid; high functional group tolerance.[3]Water-sensitive; more expensive.[5]
Sodium Cyanoborohydride (NaBH₃CN) Good for iminium ionsMethanol (MeOH)Effective and can be used in protic solvents.[1]Highly toxic (releases cyanide gas in strong acid); byproducts are toxic.[3]
Sodium Borohydride (NaBH₄) Poor (reduces aldehydes/ketones)Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Not suitable for one-pot reactions; requires a separate imine formation step.[5]

Recommendation: For both safety and efficiency, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for a one-pot synthesis.

Q2: What is the best solvent for the reaction?

The optimal solvent depends on the reducing agent.

  • For NaBH(OAc)₃ , a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is preferred as they do not react with the reducing agent.[5]

  • For NaBH₄ or NaBH₃CN , an alcohol like Methanol (MeOH) is a common choice. It is a good solvent for the reactants and the imine intermediate.[6]

Q3: How does pH influence the reaction?

The reaction is pH-sensitive. A weakly acidic environment (pH 4-6) is optimal.

  • Too Acidic (pH < 4): The starting amine (butan-2-amine) will be fully protonated to its ammonium salt. This renders it non-nucleophilic, preventing it from attacking the carbonyl and thus inhibiting imine formation.

  • Too Basic/Neutral (pH > 7): The rate of imine formation is slow without acid catalysis. The final step of the imine formation (dehydration of the hemiaminal) is also acid-catalyzed.

A small amount of acetic acid is often added as a catalyst to maintain the optimal pH range, promoting imine formation without deactivating the amine.[3]

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using NaBH(OAc)₃

This protocol is designed for high yield and purity, minimizing byproduct formation.

workflow A 1. Combine Reactants 4-ethylbenzaldehyde (1.0 eq) Butan-2-amine (1.1 eq) Acetic Acid (1.1 eq) in DCM B 2. Stir for Imine Formation Stir at room temp for 1-2 hours A->B C 3. Add Reducing Agent Add NaBH(OAc)₃ (1.5 eq) portion-wise Keep temperature < 25°C B->C D 4. Reaction Monitoring Stir overnight at room temp Monitor by TLC or GC-MS C->D E 5. Quench Reaction Slowly add saturated NaHCO₃ solution D->E F 6. Workup Perform Acid-Base Extraction (See Troubleshooting Q2) E->F G 7. Isolate Product Dry organic layer (Na₂SO₄) Evaporate solvent F->G H 8. Final Product This compound G->H

Caption: Optimized experimental workflow for this compound.

Materials:

  • 4-ethylbenzaldehyde

  • Butan-2-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-ethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add butan-2-amine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes. An ice bath can be used to control any mild exotherm.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, then proceed with the acid-base extraction as detailed in Troubleshooting Guide Q2 to purify the product.

  • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][1]

  • ResearchGate. (2025). The synthesis of N-ethyl-n-butylamine by amines disproportionation. [Link][7]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link][2]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link][8]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][6]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link][4]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link][3]

  • Organic-Reaction.com. Reductive Amination - Common Conditions. [Link][5]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?[Link][9]

  • Clark, J. (n.d.). Preparation of amines. Chemguide. [Link][10]

Sources

Technical Support Center: Chiral Separation of N-(4-ethylbenzyl)butan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of N-(4-ethylbenzyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complexities of resolving this specific chiral secondary amine. My goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating this compound enantiomers: HPLC, SFC, or GC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are excellent choices, with SFC often having a distinct advantage.

  • Supercritical Fluid Chromatography (SFC): This is often the preferred technique for chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, higher efficiency, and reduced solvent consumption compared to HPLC.[1][2] For a secondary amine like this compound, SFC can provide excellent resolution and peak shape, often in a fraction of the time required for an HPLC method.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique for chiral separations.[4] Polysaccharide-based chiral stationary phases (CSPs) in either normal-phase (NP) or polar-organic (PO) mode are highly effective for amines.[5] While effective, HPLC methods may require longer run times and use larger volumes of organic solvents.

  • Gas Chromatography (GC): GC is generally less suitable for this compound without derivatization. This compound is a secondary amine, which can exhibit poor peak shape and thermal instability in a GC system due to its polarity and active hydrogen.[6] To achieve a successful GC separation, the amine group would need to be derivatized (e.g., via acylation or silylation) to make it more volatile and less polar.[7][8] This adds an extra step to your workflow and can introduce variability.[9]

Recommendation: Start with SFC if the instrumentation is available. If not, a well-developed HPLC method on a polysaccharide CSP is a reliable alternative.

Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point?

A2: Based on the structure of this compound, which contains an aromatic ring and a secondary amine, polysaccharide-based CSPs are the most logical and effective starting point.

These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have demonstrated broad enantioselectivity for a wide range of chiral compounds, particularly those containing aromatic groups and hydrogen-bonding sites like amines.[10][11]

  • Recommended Selectors:

    • Cellulose tris(3,5-dimethylphenylcarbamate): Known for its excellent performance with aromatic amines.[12]

    • Amylose tris(3,5-dimethylphenylcarbamate): Offers complementary selectivity to the cellulose-based phases.

Screening a small set of these polysaccharide columns is the most efficient way to find a successful separation.[4]

Q3: My peaks are broad and tailing significantly. How can I fix this?

A3: This is the most common issue when separating basic compounds like amines on silica-based columns. The tailing is caused by strong, undesirable interactions between the basic amine and acidic residual silanol groups on the silica surface.

The Solution: Add a small amount of a basic additive to your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively masking them and resulting in sharper, more symmetrical peaks.

  • For Normal-Phase HPLC: Use 0.1% - 0.4% diethylamine (DEA) or triethylamine (TEA) in your mobile phase (e.g., Hexane/Ethanol).

  • For SFC: Similar basic additives are effective. A common mobile phase might be CO₂/Methanol with 0.2% DEA.[13] It is crucial to use additives to achieve good peak shape for amines in SFC.[13]

Troubleshooting Guide: Specific Scenarios

This section addresses specific problems you may encounter during method development.

Problem: I am not seeing any separation of the enantiomers (co-elution).
  • Cause: The chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte. The three-point interaction model, which governs chiral recognition, is not being effectively established.[14]

  • Troubleshooting Workflow:

    G cluster_0 Step 1: System & Column Check cluster_1 Step 2: Method Optimization cluster_2 Step 3: Screen New Columns start No Separation (Co-elution) check_csp Is the CSP appropriate for amines? (e.g., Polysaccharide) start->check_csp check_mobile_phase Is the mobile phase composition correct? check_csp->check_mobile_phase If Yes change_modifier Change alcohol modifier (e.g., IPA to EtOH or vice-versa) check_mobile_phase->change_modifier If Yes change_additive Verify basic additive is present (e.g., 0.2% DEA) change_modifier->change_additive optimize_temp Decrease column temperature (e.g., from 40°C to 25°C) change_additive->optimize_temp screen_new_csp Screen different polysaccharide CSPs (e.g., Amylose vs. Cellulose derivatives) optimize_temp->screen_new_csp If still no separation try_other_csp Consider alternative CSPs (e.g., Pirkle-type, cyclodextrin) screen_new_csp->try_other_csp

    Caption: Troubleshooting workflow for co-eluting enantiomers.

Problem: My retention times and/or resolution are not reproducible between runs.
  • Cause: This is often due to "memory effects" or insufficient column equilibration.[14] Additives, especially basic ones, can adsorb onto the stationary phase and subtly change its characteristics over time. If the column is not properly flushed and re-equilibrated, the separation can be inconsistent.[14]

  • Solutions:

    • Dedicated Column: If possible, dedicate a specific column solely for this analysis to ensure its history is consistent.[14]

    • Rigorous Equilibration: Always equilibrate the column with the mobile phase for at least 20-30 column volumes before the first injection. For isocratic methods, which are common in chiral separations, ensure the system is stable before proceeding.[14]

    • Standardized Wash Protocol: After a sequence of runs, flush the column with a strong solvent (like 100% Isopropanol) to remove any strongly adsorbed compounds before storing it.

Problem: The elution order of the enantiomers switched after I changed the mobile phase modifier.
  • Cause: This is a known phenomenon in chiral chromatography and is not necessarily an error.[5] The mechanism of chiral recognition is a delicate balance of interactions (hydrogen bonds, π-π stacking, steric hindrance). Changing the mobile phase composition (e.g., switching from ethanol to isopropanol) or even the temperature can alter this balance, favoring the retention of one enantiomer over the other and causing an inversion in the elution order.[5]

  • Action:

    • Verify Identity: Confirm the identity of the eluting peaks using an enantiomerically pure standard if available.

    • Document the Method: Clearly document the exact mobile phase, temperature, and CSP that produces a specific elution order. This is critical for method validation and transfer.

Experimental Protocols: Starting Points

These protocols are designed as robust starting points for your method development.

Protocol 1: Chiral SFC Screening

Supercritical Fluid Chromatography is highly recommended for its speed and efficiency.[1]

1. Analyte Preparation:

  • Dissolve a racemic standard of this compound in Methanol to a final concentration of 1.0 mg/mL.

2. Instrumentation and Columns:

  • Instrument: Any analytical SFC system.

  • Columns to Screen:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP

  • Dimensions: 4.6 x 150 mm, 3 or 5 µm particle size.

3. Chromatographic Conditions (Screening Gradient):

ParameterValueRationale
Mobile Phase A Supercritical CO₂Primary mobile phase in SFC.[2]
Mobile Phase B Methanol w/ 0.2% Diethylamine (DEA)Methanol is a common polar modifier. DEA is critical for good peak shape of amines.[13]
Gradient 5% to 40% B over 5 minutesA shallow gradient is effective for screening new chiral compounds.
Flow Rate 3.0 mL/minTypical analytical flow rate for SFC.
Back Pressure 150 barStandard back pressure to maintain CO₂ in its supercritical state.
Column Temp. 40 °CElevated temperature can improve efficiency.
Detection UV at 220 nm and 254 nmAromatic ring provides UV absorbance.

4. Procedure:

  • Equilibrate the first column with the initial mobile phase conditions (95% A, 5% B) for 5 minutes.

  • Inject 2-5 µL of the prepared sample.

  • Run the screening gradient.

  • Repeat for each column in the screening set.

  • Evaluate chromatograms for the best selectivity and resolution, then optimize with an isocratic method.

Protocol 2: Normal-Phase HPLC Screening

A reliable alternative if SFC is not available.

1. Analyte Preparation:

  • Dissolve a racemic standard of this compound in the initial mobile phase (e.g., 90:10 Hexane/Ethanol) to a final concentration of 1.0 mg/mL.

2. Instrumentation and Columns:

  • Instrument: Standard HPLC or UHPLC system.

  • Columns to Screen: Same polysaccharide-based columns as listed for SFC.

  • Dimensions: 4.6 x 250 mm, 5 µm particle size.

3. Chromatographic Conditions (Isocratic):

ParameterValueRationale
Mobile Phase Hexane / Ethanol (90:10 v/v) with 0.2% DEAA standard normal-phase condition. Ethanol acts as the polar modifier. DEA is essential for peak shape.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[5]
Column Temp. 25 °CRoom temperature is a good starting point. Lower temperatures can sometimes increase selectivity.
Detection UV at 220 nm and 254 nm

4. Procedure & Optimization:

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample.

  • If resolution is poor, adjust the percentage of the alcohol modifier.

    • To decrease retention time: Increase the percentage of Ethanol.

    • To increase retention time and potentially improve resolution: Decrease the percentage of Ethanol.

  • If separation is still not achieved, screen the next column in your set.

References

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenging separations in High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of the basic compound, N-(4-ethylbenzyl)butan-2-amine. As a secondary amine, this analyte is prone to strong interactions with the stationary phase, often leading to asymmetrical peaks that compromise resolution, quantification, and reproducibility.[1][2]

This resource provides in-depth, experience-driven solutions to diagnose and resolve peak tailing, ensuring the integrity and accuracy of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[2] This distortion is problematic because it can obscure smaller, adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall resolution of your separation.[3] For a basic compound like this compound, peak tailing is a common issue that often indicates undesirable secondary interactions with the stationary phase.[1][2]

Q2: What is an acceptable level of peak tailing?

A2: The degree of peak tailing is often measured by the USP tailing factor (T). An ideal, symmetrical peak has a T value of 1.0. While a tailing factor between 0.9 and 1.2 is generally considered ideal, values up to 1.5 may be acceptable for some assays.[3] However, a tailing factor greater than 1.5 often indicates a significant issue that requires troubleshooting.[3][4]

Q3: Can my HPLC system itself be the cause of peak tailing?

A3: Yes, instrumental issues can contribute to peak tailing. "Extra-column effects," which refer to any volume between the injector and the detector outside of the column, can cause peak broadening and tailing.[4] This can be caused by using tubing with a wide internal diameter or excessive tubing length.[3] Additionally, a void at the column inlet, which can form due to the collapse of the stationary phase bed under high pressure or high pH conditions, can also lead to poor peak shape.[4]

Troubleshooting Guide: A Mechanistic Approach to Resolving Peak Tailing

Peak tailing in the analysis of this compound is most often rooted in chemical interactions between the analyte and the stationary phase. This guide will walk you through a systematic process of identifying and rectifying the root cause.

The Primary Culprit: Secondary Interactions with Residual Silanols

The most common cause of peak tailing for basic compounds like this compound is the interaction with residual silanol groups on the silica-based stationary phase.[1][2][3]

The Mechanism: Silica-based reversed-phase columns have silanol groups (Si-OH) on their surface. While many of these are capped during the manufacturing process, some residual, uncapped silanols remain.[5] These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above 3.0.[1] Your basic analyte, this compound, will be protonated (positively charged) in a typical acidic mobile phase. This leads to a strong electrostatic interaction between the positively charged amine and the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.[1][6]

dot

Caption: Interaction between protonated amine and ionized silanol.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a powerful tool to reduce peak tailing.[4][7] At a lower pH (typically below 3), the residual silanol groups are fully protonated (Si-OH) and therefore neutral, minimizing the electrostatic interaction with the protonated amine.[1][4]

  • Increased Buffer Concentration: Using a higher buffer concentration (greater than 20 mM) can help to mask the residual silanol groups and reduce secondary interactions.[4] The buffer ions can compete with the analyte for interaction with the active sites on the stationary phase.[8]

  • Use of a Sacrificial Base: Adding a small, basic compound, such as triethylamine (TEA), to the mobile phase can effectively reduce peak tailing.[4] TEA, being a small and charged molecule at low pH, will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4] A typical concentration for TEA is around 0.05 M.[4]

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Conditions: Start with your current mobile phase.

  • pH Modification: Prepare a series of aqueous mobile phase components with decreasing pH values (e.g., pH 3.0, 2.7, 2.5) using an appropriate buffer (e.g., phosphate or formate). Ensure the buffer has a suitable pKa for the target pH.

  • Analysis: Equilibrate the column with each new mobile phase composition and inject your sample.

  • Evaluation: Compare the peak shape (tiling factor) and retention time from each run to determine the optimal pH.

Mobile Phase pH Expected Tailing Factor (T) Rationale
> 4.0High (> 2.0)Significant ionization of silanol groups, leading to strong secondary interactions.
3.0 - 4.0Moderate (1.5 - 2.0)Partial ionization of silanol groups.
< 3.0Low (< 1.5)Silanol groups are protonated and neutral, minimizing electrostatic interactions.[4]
Column Chemistry and Hardware Considerations

If optimizing the mobile phase does not fully resolve the peak tailing, the issue may lie with the column itself or other hardware components.[9]

Potential Issues:

  • Column Choice: Not all C18 columns are created equal. Columns with a higher density of residual silanols will exhibit more pronounced tailing with basic compounds.[2]

  • Column Contamination: Accumulation of strongly retained sample components on the column can create active sites that lead to peak tailing.[7][9]

  • Column Void: A physical void or channel in the stationary phase bed at the column inlet can cause the sample to travel through different paths, resulting in a distorted peak shape.[4][9] This can be caused by pressure shocks or operating at a pH outside the column's stable range.[4]

  • Blocked Frit: A partially blocked inlet frit can also disrupt the sample flow path and cause peak distortion.[7]

dot

Troubleshooting_Workflow Start Peak Tailing Observed Check_Mobile_Phase Optimize Mobile Phase (pH, Buffer, Additives) Start->Check_Mobile_Phase Check_Column Evaluate Column (Age, Type, Contamination) Check_Mobile_Phase->Check_Column Issue Persists Solution Symmetrical Peak Check_Mobile_Phase->Solution Resolved Check_Hardware Inspect Hardware (Tubing, Frits, Connections) Check_Column->Check_Hardware Issue Persists Check_Column->Solution Resolved Check_Hardware->Solution Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Solutions:

  • Select a Modern, High-Purity Column: Opt for a column that is specifically designed for the analysis of basic compounds. These columns are often "end-capped," a process that chemically derivatizes the residual silanol groups to make them less active.[1][3] Columns with polar-embedded phases can also provide shielding for basic analytes.[3]

  • Implement a Column Washing Protocol: If contamination is suspected, wash the column with a strong solvent.[7] A typical wash procedure might involve flushing with methanol, followed by acetonitrile, and then a mixture of acetonitrile and isopropanol. Always check the column manufacturer's instructions for recommended washing procedures.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates, thereby extending its lifetime and maintaining performance.[9]

  • Inspect and Replace Column Frits: If a pressure increase accompanies the peak tailing, the inlet frit may be blocked.[7] Replace the frit according to the manufacturer's instructions.

  • Address a Column Void: If a void is suspected, you can try reversing the column (if the manufacturer permits) and washing it.[1] However, this is often a temporary fix, and the column may need to be replaced.[4]

The Role of Ion-Pairing Reagents

For particularly challenging separations of basic compounds, ion-pairing chromatography can be an effective strategy.

The Mechanism: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[10] This reagent has a hydrophobic tail that interacts with the reversed-phase stationary phase and a charged head group that remains in the mobile phase. This effectively creates an ion-exchange surface on the column. The protonated this compound can then form an ion pair with the negatively charged head group of the ion-pairing reagent, leading to increased retention and often improved peak shape.

Common Ion-Pairing Reagents for Basic Compounds:

  • Alkyl Sulfonates (e.g., sodium dodecyl sulfate)[10]

  • Perfluorinated Carboxylic Acids (e.g., heptafluorobutyric acid)[10]

Caution: Ion-pairing reagents are often not volatile and can be difficult to remove from the column, potentially altering its selectivity permanently. They are also generally not compatible with mass spectrometry (MS) detection.[11]

Summary of Troubleshooting Strategies

Problem Primary Cause Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanolsLower mobile phase pH (< 3.0)[1][4]. Increase buffer concentration (>20 mM)[4]. Add a sacrificial base (e.g., TEA)[4].
Persistent Tailing Column issues (high silanol activity, contamination, void)Use an end-capped or polar-embedded column[3]. Wash the column with a strong solvent[7]. Use a guard column[9]. Replace the column if a void is present[4].
Poor Peak Shape at High pH Ionization of the basic analyteOperate at a pH well below the analyte's pKa to ensure it is fully protonated.[12]
All Peaks Tailing Extra-column volume or hardware issueMinimize tubing length and use narrow-bore tubing[3]. Check for leaks and ensure all fittings are secure. Inspect and clean/replace the column inlet frit[7].

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available from: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? - Restek. (2013-12-18). Available from: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Available from: [Link]

  • HPLC Peak Tailing - Axion Labs. Available from: [Link]

  • LC Technical Tip - Phenomenex. Available from: [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. (2024-09-13). Available from: [Link]

Sources

"N-(4-ethylbenzyl)butan-2-amine solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-ethylbenzyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth progress of your research.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a secondary amine characterized by a significant hydrophobic moiety due to the presence of the 4-ethylbenzyl group. This structural feature is the primary determinant of its solubility profile, leading to poor aqueous solubility. The butan-2-amine portion contributes to its basic nature, making its solubility highly dependent on the pH of the medium.

Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory.

Issue 1: My this compound is not dissolving in my aqueous buffer.

Cause: The inherent hydrophobicity of the molecule limits its interaction with water molecules. At neutral or alkaline pH, the amine is predominantly in its free base form, which is less soluble.

Solutions:

  • pH Adjustment:

    • Step 1: Prepare your aqueous buffer at a pH below the pKa of the compound. For most simple alkylamines, the pKa of the conjugate acid is in the range of 9.5 to 11.0.[1] Therefore, aim for a buffer pH of 4-5 to ensure the amine is protonated.

    • Step 2: Gradually add your this compound to the acidic buffer while stirring. The protonated form of the amine (an ammonium salt) is significantly more polar and thus more water-soluble.

    • Step 3: If the final application requires a higher pH, you can adjust it upwards after the compound has dissolved. Be mindful that precipitation may occur as you approach the pKa.

  • Co-solvents:

    • Step 1: Prepare a stock solution of your compound in a water-miscible organic solvent. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). Amines are generally soluble in organic solvents.[2][3][4]

    • Step 2: Add the stock solution dropwise to your aqueous buffer with vigorous stirring. This technique, known as a solvent exchange or precipitation method, can sometimes yield a fine suspension or a supersaturated solution.[5]

    • Caution: The final concentration of the organic solvent should be compatible with your experimental system, as it may affect biological assays or other downstream applications.

Issue 2: My compound precipitates out of solution over time or upon temperature change.

Cause: This can be due to the formation of a supersaturated solution that is not thermodynamically stable. Changes in temperature can also affect solubility; for many compounds, solubility increases with temperature, but this is not universal.

Solutions:

  • Employing Surfactants:

    • Step 1: Choose a non-ionic surfactant such as Tween® 80 or Pluronic® F-68. These are generally less disruptive to biological systems than ionic surfactants.

    • Step 2: Prepare your buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Step 3: Add the this compound to this solution. The surfactant micelles can encapsulate the hydrophobic compound, increasing its apparent solubility and stability in the aqueous phase.

  • Use of Cyclodextrins:

    • Step 1: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.

    • Step 2: Prepare a solution of the cyclodextrin in your aqueous buffer.

    • Step 3: Add the this compound to the cyclodextrin solution and stir until dissolved. The hydrophobic ethylbenzyl group will likely be encapsulated within the cyclodextrin cavity.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H21NBased on chemical structure.
Molecular Weight ~191.32 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Similar to other secondary amines.[6]
Aqueous Solubility PoorThe large, nonpolar 4-ethylbenzyl group significantly reduces water solubility.[3][7]
Organic Solvent Solubility Good to highExpected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.[2][3][8]
Basicity (pKa) The pKa of the conjugate acid is likely in the range of 9.5-11.0.Typical for simple alkyl amines.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly pH-dependent due to its basic amine functional group.

  • Acidic pH (pH < pKa): In an acidic environment, the secondary amine group becomes protonated, forming a positively charged ammonium ion. This ionic form is more polar and exhibits significantly higher aqueous solubility.

  • Neutral or Basic pH (pH > pKa): At a pH above its pKa, the amine exists predominantly in its neutral, free base form. This form is less polar and therefore has much lower aqueous solubility.

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms can be described by the Henderson-Hasselbalch equation.

Visualizing pH-Dependent Solubility

The following diagram illustrates the effect of pH on the ionization state and relative aqueous solubility of this compound.

G cluster_pH pH Scale cluster_Form Molecular Form cluster_Solubility Aqueous Solubility Low_pH Acidic pH (e.g., pH 4) Protonated Predominantly Protonated (R2NH2+) Low_pH->Protonated Favors High_pH Alkaline pH (e.g., pH 10) Free_Base Predominantly Free Base (R2NH) High_pH->Free_Base Favors High_Sol Higher Solubility Protonated->High_Sol Leads to Low_Sol Lower Solubility Free_Base->Low_Sol Leads to G A Start: Poorly soluble compound B Is the final formulation aqueous? A->B C Yes B->C D No B->D F Is pH modification an option? C->F E Use organic solvent (e.g., Ethanol, DMSO) D->E O Solubility Achieved E->O G Yes F->G H No F->H I Adjust pH to < pKa (e.g., pH 4-5) G->I J Are co-solvents or excipients acceptable? H->J I->O K Yes J->K L No J->L M Consider co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins (e.g., HP-β-CD) K->M N Re-evaluate formulation strategy L->N M->O

Caption: Troubleshooting workflow for solubility enhancement.

References

  • Wikipedia. n-Butylamine. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • YouTube. Boiling Points and Solubility of Amines. [Link]

  • School of Chemistry, University of Bristol. Solubility and pH of amines. [Link]

  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

Sources

"minimizing side reactions in N-(4-ethylbenzyl)butan-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(4-ethylbenzyl)butan-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and field-proven strategies to ensure scientific integrity and experimental success.

The synthesis of this compound is most commonly achieved via reductive amination of 4-ethylbenzaldehyde with butan-2-amine. This method, while robust, is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

A1: The most prevalent and efficient method is the reductive amination of 4-ethylbenzaldehyde with butan-2-amine.[1] This reaction typically proceeds in two conceptual steps: the formation of an intermediate imine followed by its reduction to the target secondary amine.[2][3]

The primary challenges stem from competing reactions that can occur under the same conditions:

  • Over-alkylation: The desired secondary amine product can react with another molecule of 4-ethylbenzaldehyde to form an undesired tertiary amine.

  • Aldehyde Reduction: The reducing agent can prematurely reduce the starting aldehyde (4-ethylbenzaldehyde) to the corresponding alcohol (4-ethylbenzyl alcohol).[2][4]

  • Aldol Condensation: The aldehyde may undergo self-condensation, particularly if reaction conditions are not carefully controlled.[5]

  • Imine Hydrolysis: The imine intermediate is in equilibrium with the starting materials and water, and hydrolysis can reduce the overall efficiency of the reaction.[6]

Q2: Which reducing agent is optimal for this synthesis?

A2: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common reducing agent, it can be too reactive and lead to significant reduction of the starting aldehyde.[2][7] Milder, more selective reducing agents are highly recommended.[4]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines over aldehydes; effective in one-pot reactions.[4][8]Can be more expensive; may require acidic catalysis.
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines at mildly acidic pH where imine formation is favorable.[2][9]Highly toxic (releases HCN gas under acidic conditions).
Sodium Borohydride (NaBH₄)Inexpensive and readily available.[5][10]Less selective; can reduce the starting aldehyde, lowering yield.[2][4]

For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent due to its high selectivity and safer handling profile compared to NaBH₃CN.[8]

Q3: Should I perform the reaction as a one-pot or a two-step procedure?

A3: Both approaches can be successful, but the choice depends on the reducing agent and the desired level of control.

  • One-Pot Procedure: In this approach, the aldehyde, amine, and reducing agent are mixed together. This is efficient but requires a reducing agent that is selective for the imine over the aldehyde, such as NaBH(OAc)₃.[4]

  • Two-Step Procedure: Here, the imine is formed first, often with the removal of water, before the reducing agent (like NaBH₄) is added.[8] This method minimizes the reduction of the starting aldehyde but is more time-consuming.

For optimal yield and purity, a two-step procedure with NaBH₄ or a one-pot procedure with NaBH(OAc)₃ is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Secondary Amine

Possible Cause A: Incomplete Imine Formation

The formation of the imine from 4-ethylbenzaldehyde and butan-2-amine is a reversible equilibrium reaction.[11] If the equilibrium is not driven towards the imine, the overall yield will be low.

Solutions:

  • pH Adjustment: Imine formation is typically catalyzed by mild acid (pH 4-5).[2] You can add a catalytic amount of acetic acid to the reaction mixture.

  • Water Removal: The formation of the imine produces water. Removing this water will shift the equilibrium towards the product. This can be achieved by:

    • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

    • Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[5]

Possible Cause B: Reduction of the Starting Aldehyde

If you observe a significant amount of 4-ethylbenzyl alcohol in your crude product, your reducing agent is likely too reactive or was added prematurely.

Solutions:

  • Switch to a Milder Reducing Agent: As detailed in the FAQ, use NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄.[4]

  • Adopt a Two-Step Procedure: Allow the imine to form completely before adding NaBH₄. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the aldehyde before adding the reducing agent.[8]

Problem 2: Presence of a Higher Molecular Weight Impurity (Over-alkylation)

The formation of the tertiary amine, N,N-bis(4-ethylbenzyl)butan-2-amine, is a common side reaction. The desired secondary amine product is nucleophilic and can react with another molecule of 4-ethylbenzaldehyde.

Solutions:

  • Stoichiometry Control: Use a slight excess of the amine (butan-2-amine), typically 1.1 to 1.5 equivalents. This will increase the concentration of the primary amine relative to the secondary amine product, favoring the formation of the initial imine.

  • Slow Aldehyde Addition: If feasible, add the 4-ethylbenzaldehyde slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low, disfavoring the reaction with the secondary amine product.

Problem 3: Complex Mixture of Byproducts and Purification Difficulties

A complex mixture can arise from a combination of the side reactions mentioned above, as well as potential aldol condensation of the aldehyde.

Solutions:

  • Optimize Reaction Temperature: Perform the reaction at room temperature or below (0 °C) to minimize the rates of side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Purification Strategy:

    • Acid-Base Extraction: The basicity of the secondary amine allows for its separation from neutral byproducts like 4-ethylbenzyl alcohol and unreacted aldehyde. Extract the crude mixture with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine with an organic solvent.

    • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used to separate the desired product from closely related impurities.

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using NaBH(OAc)₃

This protocol is designed for high selectivity and operational simplicity.

  • To a solution of butan-2-amine (1.2 eq.) in 1,2-dichloroethane (DCE), add 4-ethylbenzaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_yield Primary Issue? start->check_yield low_yield Low Yield check_yield->low_yield Yield impurity Impurity Detected check_yield->impurity Purity cause_yield Identify Cause of Low Yield low_yield->cause_yield cause_impurity Identify Impurity impurity->cause_impurity incomplete_imine Incomplete Imine Formation cause_yield->incomplete_imine Unreacted Aldehyde/Amine aldehyde_reduction Aldehyde Reduction cause_yield->aldehyde_reduction 4-ethylbenzyl alcohol present cause_impurity->aldehyde_reduction 4-ethylbenzyl alcohol over_alkylation Over-alkylation (Tertiary Amine) cause_impurity->over_alkylation High MW peak other_byproducts Other Byproducts (e.g., Aldol) cause_impurity->other_byproducts Complex mixture solution_imine Add Catalytic Acid Remove Water (e.g., Mol. Sieves) incomplete_imine->solution_imine solution_reduction Use Milder Reductant (NaBH(OAc)₃) Two-Step Procedure aldehyde_reduction->solution_reduction solution_over_alkylation Use Amine Excess Slow Aldehyde Addition over_alkylation->solution_over_alkylation solution_other Lower Temperature Inert Atmosphere Optimize Purification other_byproducts->solution_other

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the major competing side reactions.

reaction_pathways cluster_reactants Reactants cluster_products Products & Byproducts 4-ethylbenzaldehyde 4-ethylbenzaldehyde Imine Intermediate Imine Intermediate 4-ethylbenzaldehyde->Imine Intermediate + butan-2-amine 4-ethylbenzyl alcohol\n(Aldehyde Reduction) 4-ethylbenzyl alcohol (Aldehyde Reduction) 4-ethylbenzaldehyde->4-ethylbenzyl alcohol\n(Aldehyde Reduction) [Reduction] butan-2-amine butan-2-amine butan-2-amine->Imine Intermediate Desired Product\n(Secondary Amine) Desired Product (Secondary Amine) Imine Intermediate->Desired Product\n(Secondary Amine) [Reduction] Tertiary Amine\n(Over-alkylation) Tertiary Amine (Over-alkylation) Desired Product\n(Secondary Amine)->Tertiary Amine\n(Over-alkylation) + 4-ethylbenzaldehyde

Caption: Competing reaction pathways in the reductive amination synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • GSK. Reductive Amination Reagent Guide. Available at: [Link] (Note: This is a representative link for industry best practices; the original WordPress source may be a summary of such guides).

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? Available at: [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chemistry & Engineering, 5(6), 5407–5415. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Clark, J. (2015). Preparation of amines. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Available at: [Link]

  • Wikipedia. (2023). Sodium borohydride. Available at: [Link]

  • Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2025). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Available at: [Link]

  • Google Patents. (1996). US5536877A - Preparation of arylbenzylamines.
  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • Journal of the American Chemical Society. (2026). Near-Quantitative Formation of Imines in Water with Allosteric Control. Available at: [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

  • Organic Syntheses. n-methylbutylamine. Available at: [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination... Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and quality control, the validation of analytical methods is a critical step to ensure product safety and efficacy. This guide offers a detailed comparison of analytical methodologies for the characterization and quantification of N-(4-ethylbenzyl)butan-2-amine, a chiral secondary amine with relevance in pharmaceutical and chemical synthesis.[1] We will explore the intricacies of method development and validation, providing scientifically grounded insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Analytical Challenge: Profiling this compound

This compound presents distinct analytical hurdles. As a secondary amine, its basic properties can cause undesirable peak tailing in reversed-phase chromatography due to interactions with silica-based stationary phases. Furthermore, its structure lacks a strong chromophore, making detection by UV-Vis challenging without derivatization. The presence of a chiral center necessitates the use of specialized chiral separation techniques to determine enantiomeric purity, a crucial quality attribute for many pharmaceutical compounds.[2][3]

Comparing Analytical Techniques: A High-Level Overview

The selection of an appropriate analytical technique is foundational to a successful validation strategy. Below is a comparison of common methods for analyzing this compound.

Technique Principle Advantages for this compound Disadvantages for this compound Primary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; compatible with various detectors (e.g., MS, CAD, ELSD).[4]Peak tailing can be an issue; may require derivatization for UV detection.[5]Assay, impurity profiling, stability studies.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile and thermally stable compounds.[6]Often requires derivatization to enhance volatility and thermal stability.[7]Analysis of residual solvents and volatile impurities.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High separation efficiency and minimal sample consumption.Lower concentration sensitivity than HPLC; can have reproducibility challenges.Chiral separations, analysis of charged species.[8]
Chiral Chromatography Enantiomer separation using a chiral stationary phase (CSP).[9]Direct resolution of enantiomers without derivatization.[10]CSPs can be costly and have limited operational lifespans; method development can be intricate.[11]Determination of enantiomeric purity.

The Validation Blueprint: A Step-by-Step Protocol

Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[12][13][14] The following sections outline the experimental protocols for validating a reversed-phase HPLC method for the assay of this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][15][16]

Specificity and Selectivity

Specificity is the ability to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components.[17]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Create a stock solution of this compound in a suitable solvent (e.g., methanol).[18]

  • Application of Stress Conditions: Expose the stock solution to various stress conditions to induce degradation.[17][19][20]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (in solid state).

    • Photolytic: Exposure to UV (254 nm) and visible light for 7 days.[21]

  • Analysis: Analyze the stressed samples using HPLC with a photodiode array (PDA) detector.

  • Evaluation: Evaluate the peak purity of the principal peak and the resolution between the analyte and any degradation products formed. The goal is to achieve 5-20% degradation of the active ingredient.[20]

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis

Caption: Workflow for forced degradation studies.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[22]

Experimental Protocol: Linearity Study

  • Preparation of Standards: Prepare a minimum of five calibration standards of this compound, with concentrations ranging from 50% to 150% of the anticipated working concentration.[18]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the peak area response against the concentration and perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[23]

Accuracy

Accuracy is the measure of closeness between the experimental value and the true value.[12]

Experimental Protocol: Accuracy Study

  • Sample Spiking: Spike a placebo (a matrix without the analyte) with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[24]

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should typically fall within the range of 98.0% to 102.0%.[23]

Precision

Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16]

Experimental Protocol: Precision Study

  • Repeatability (Intra-assay precision): Analyze six independent samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[22]

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for the results. An RSD of ≤ 2.0% is generally acceptable.[22]

G cluster_1 Precision Validation Relationship Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Components of precision in method validation.

Robustness

Robustness measures the method's ability to remain unaffected by small, deliberate variations in its parameters.

Experimental Protocol: Robustness Study

  • Parameter Variation: Introduce small, intentional changes to the HPLC method parameters, including:

    • Mobile phase composition (e.g., ±2% organic content).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) and the assay results. The system suitability criteria should be met under all varied conditions.

Addressing Chirality: Enantiomeric Separation

For chiral compounds like this compound, quantifying enantiomeric purity is often a regulatory necessity.[10] Chiral HPLC is the preferred method for this analysis.

Recommended Chiral Stationary Phases (CSPs):

  • Polysaccharide-based CSPs: Derivatives of cellulose or amylose are versatile and widely used for a broad range of chiral compounds.

  • Pirkle-type CSPs: These can provide excellent resolution for specific classes of molecules.

Key Method Development Considerations:

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly used.

  • Additives: The addition of small amounts of acidic or basic modifiers can enhance peak shape and resolution.

  • Temperature: Column temperature can significantly impact enantioselectivity.

Conclusion: A Roadmap to Validated Success

The validation of an analytical method for this compound is a comprehensive process that requires a deep understanding of the analyte's chemical characteristics and the principles of analytical science. By systematically assessing specificity, linearity, accuracy, precision, and robustness, and by utilizing appropriate chiral separation techniques, researchers can develop and validate reliable analytical methods. This ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides a structured framework, based on scientific principles and regulatory expectations, to navigate the complexities of analytical method validation.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ResearchGate. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]

  • Singh R, Kumar Singh S, Lillard JW Jr. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal. 2014;96:1-12. [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Kim S, Lee S, Kim J, et al. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules. 2022;27(1):1. [Link]

  • Kaniansky D, Hock K, Havasi P. Chiral separation of alkylamine antihistamines in pharmaceuticals by capillary isotachophoresis with charged cyclodextrin. J Pharm Biomed Anal. 2003;33(4):617-628. [Link]

  • Quality Matters. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Publications. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. J Am Chem Soc. 2021;143(4):1958-1965. [Link]

  • ACS Publications. Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymat. ACS Sustainable Chem Eng. 2023;11(2):748-759. [Link]

  • Brieflands. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. [Link]

  • ResearchGate. Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • PubMed. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. [Link]

  • Open Access LMU. Chiral stationary phases and applications in gas chromatography. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Validation of analytical methods - Strategies & importance. [Link]

  • National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]

  • YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • ICH. Quality Guidelines. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to N-(4-ethylbenzyl)butan-2-amine and Structurally Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(4-ethylbenzyl)butan-2-amine, a secondary amine with potential pharmacological interest, and its structural analogs. As a compound not extensively documented in current literature, this guide synthesizes information from related molecules to predict its properties, outline a viable synthetic route, and discuss its potential biological activities based on established structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction to this compound and its Chemical Class

This compound belongs to the class of N-substituted benzylamines, a significant scaffold in medicinal chemistry.[1] These compounds are characterized by a benzyl group and an alkyl or aryl substituent attached to a nitrogen atom.[2] The structural versatility of this class allows for a wide array of modifications, leading to compounds with diverse biological activities. This compound itself features a 4-ethyl substituted benzyl group and a sec-butyl group attached to the nitrogen atom. Understanding its properties in the context of similar molecules is crucial for predicting its behavior and potential applications.

Comparative Physicochemical Properties

To provide a baseline for this compound, the following table compares its predicted physicochemical properties with those of structurally similar compounds. The properties of the uncharacterized target compound are estimated based on the known values of its analogs.

PropertyThis compound (Predicted)N-benzyl-4-phenylbutan-2-amine[3]N-(4-chlorobenzyl)butan-2-amineN-Ethyl-2-butanamine[4]
Molecular Formula C13H21NC17H21NC11H16ClNC6H15N
Molecular Weight ( g/mol ) 191.32239.35197.70101.19
XLogP3 ~3.54.03.21.4
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 1111
Rotatable Bond Count 5643

Synthesis of this compound via Reductive Amination

The most efficient and common method for synthesizing secondary amines like this compound is reductive amination.[5][6] This two-step one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Proposed Synthetic Workflow

A 4-Ethylbenzaldehyde C Imine Intermediate Formation (Condensation) A->C B Butan-2-amine B->C D N-(4-ethylbenzylidene)butan-2-amine (Imine) C->D H2O E Reduction D->E F This compound (Final Product) E->F G Reducing Agent (e.g., Sodium Borohydride) G->E

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Ethylbenzaldehyde

  • Butan-2-amine

  • Methanol (or other suitable solvent)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 eq) in methanol. Add butan-2-amine (1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction Monitoring and Work-up: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Structure-Activity Relationship (SAR) and Predicted Biological Activity

While no specific biological data for this compound is available, the extensive research on N-benzyl phenethylamines provides a strong foundation for predicting its potential pharmacological profile, particularly its interaction with serotonin receptors.[7][8]

Key SAR Insights from Related Compounds:
  • N-Benzyl Substitution: The addition of an N-benzyl group to phenethylamines significantly increases binding affinity and functional activity at 5-HT2A receptors.[7][8] This is a critical observation suggesting that this compound could exhibit activity at these receptors.

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can modulate affinity and selectivity. For instance, N-(2-methoxy)benzyl substitution has been shown to dramatically improve both binding affinity and functional activity.[7] The 4-ethyl group on the target compound is an electron-donating and lipophilic substituent, which could influence its interaction with the receptor binding pocket.

  • Alkyl Amine Chain: The structure of the alkylamine portion of the molecule also plays a role. While simple N-alkylation with small groups like methyl or ethyl can diminish activity in phenethylamines, the bulkier sec-butyl group in this compound may have a different impact.[7]

Predicted Biological Target: Serotonin 5-HT2A Receptor

Based on the SAR of related N-benzyl phenethylamines, the serotonin 5-HT2A receptor is a primary predicted biological target for this compound. Agonism at this receptor is associated with psychedelic effects, while antagonism has therapeutic applications in conditions like schizophrenia and depression.[7][9]

cluster_0 Compound Features cluster_1 Predicted Biological Effect N-Benzyl_Group N-Benzyl Group Receptor_Interaction Modulation of 5-HT2A Receptor Binding Affinity N-Benzyl_Group->Receptor_Interaction Increases Affinity 4-Ethyl_Substitution 4-Ethyl Substitution (Lipophilic, Electron-Donating) 4-Ethyl_Substitution->Receptor_Interaction Modulates Affinity & Selectivity sec-Butyl_Amine sec-Butyl Amine (Alkyl Chain) sec-Butyl_Amine->Receptor_Interaction Influences Potency

Sources

A Comparative Guide to the Predicted Activities of N-(4-ethylbenzyl)butan-2-amine and N-benzyl-4-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Structures

At first glance, N-(4-ethylbenzyl)butan-2-amine and N-benzyl-4-phenylbutan-2-amine share a secondary amine core. However, subtle differences in their molecular architecture suggest divergent pharmacological profiles. The key to predicting their activity lies in recognizing the well-established pharmacophores embedded within their structures.

  • N-benzyl-4-phenylbutan-2-amine possesses a distinct 4-phenylbutan-2-amine backbone. This is a classic phenethylamine scaffold, a privileged structure in neuroscience research known to interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The presence of this backbone strongly suggests that this compound will exhibit activity as a monoamine reuptake inhibitor or releasing agent.

  • This compound , in contrast, lacks this classic phenethylamine core. While it contains a benzylamine moiety, the butan-2-amine portion is a simple aliphatic chain. Its activity is less predictable but may involve interactions with monoamine oxidases (MAO) or other targets, though it is hypothesized to have significantly lower affinity for monoamine transporters compared to its counterpart.

This guide will dissect these structural differences to predict their respective activities, selectivity, and potency, and will outline the experimental protocols necessary to validate these hypotheses.

Predicted Biological Target: Monoamine Transporters

Monoamine transporters (MATs) are membrane proteins that control the concentration and duration of neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synapse.[1][2] They terminate neurotransmission by reabsorbing released neurotransmitters back into the presynaptic neuron.[1][3] Drugs that inhibit this reuptake process increase the synaptic levels of these neurotransmitters and are used to treat a wide range of conditions, including depression and ADHD.[2][4]

Based on its structural similarity to known monoaminergic drugs, N-benzyl-4-phenylbutan-2-amine is predicted to be the more active compound at DAT, NET, and SERT. The critical structural features supporting this prediction are:

  • Phenethylamine Backbone: The core structure is essential for recognition by monoamine transporters.

  • N-Benzyl Group: N-benzyl substitution on phenethylamines is known to significantly influence binding affinity and functional activity at monoamine-related targets, often increasing potency.[5][6]

Conversely, This compound lacks the crucial phenyl ring on the alkyl chain, making it a much weaker candidate for potent monoamine transporter interaction. The 4-ethyl substitution on the benzyl ring may offer some steric bulk that could influence binding at other, less specific sites, but it is unlikely to confer high affinity for DAT, NET, or SERT.

dot

Experimental_Workflow Start Prepare Transfected Cells (HEK-293 expressing DAT, NET, or SERT) Plate Plate cells in 96-well plates Start->Plate Preincubate Pre-incubate with Test Compound (Varying Concentrations) Plate->Preincubate Initiate Add Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) Preincubate->Initiate Incubate Incubate for a short, defined time (e.g., 1-10 min) Initiate->Incubate Terminate Terminate Uptake (Rapid washing with ice-cold buffer) Incubate->Terminate Lyse Lyse Cells & Add Scintillation Cocktail Terminate->Lyse Measure Quantify Radioactivity (Scintillation Counter) Lyse->Measure Analyze Data Analysis: Calculate IC50 values Measure->Analyze

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

[7][8] This protocol describes a method for determining the potency (IC50 value) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells stably expressing the corresponding transporter.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK 293) cells stably transfected with human DAT, NET, or SERT in appropriate media.

  • The day before the assay, plate the cells into 96-well plates at a density of approximately 20,000-40,000 cells per well to ensure a confluent monolayer on the day of the experiment. [8][9] 2. Assay Procedure:

  • On the day of the experiment, gently wash the cells once with a Krebs-HEPES buffer (KHB) or similar physiological buffer. [7]* Prepare serial dilutions of the test compounds (this compound and N-benzyl-4-phenylbutan-2-amine) in KHB. Also prepare a vehicle control (buffer only) and a positive control inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT). [7]* Add 50 µL of the compound dilutions to the appropriate wells and pre-incubate for 5-10 minutes at room temperature. [7]* Initiate the uptake reaction by adding 50 µL of KHB containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). [7]The final concentration of the radiolabel should be near its Km value for the transporter.

  • Allow the uptake to proceed for a specific, short duration (e.g., 1 minute for DAT/SERT, 3 minutes for NET) at room temperature. [7]Timing is critical for accurate velocity measurements. [8]* Terminate the reaction by rapidly aspirating the buffer and washing the wells twice with ice-cold KHB. [7] 3. Quantification and Data Analysis:

  • Lyse the cells by adding 300 µL of 1% SDS or a suitable lysis buffer to each well. [7]* Transfer the lysate from each well into a scintillation vial containing a scintillation cocktail.

  • Quantify the amount of radioactivity in each sample using a microplate scintillation counter. [8]* Data will be expressed as the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Conclusion and Future Directions

Based on a rigorous structure-activity relationship analysis, N-benzyl-4-phenylbutan-2-amine is predicted to be a potent ligand for monoamine transporters, while This compound is expected to be largely inactive at these targets. The presence of the phenethylamine backbone in the former is the decisive structural feature.

The provided experimental protocols offer a clear and validated path to test these predictions. By performing in vitro uptake inhibition assays, researchers can quantify the IC50 values for each compound at DAT, NET, and SERT. This will not only confirm the predicted activity but also reveal the selectivity profile of N-benzyl-4-phenylbutan-2-amine, guiding its potential future development as a research tool or therapeutic lead. Further experiments, such as radioligand binding assays to determine affinity (Ki) and efflux assays to distinguish between reuptake inhibitors and releasing agents, would provide a more complete pharmacological characterization.

References

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12.16.1-12.16.19. Available at: [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. Available at: [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Available at: [Link]

  • Brust, T. F., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(8), 720–729. Available at: [Link]

  • Wikipedia contributors. (2024, January 10). Norepinephrine transporter. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496. Available at: [Link]

  • Wikipedia contributors. (2023, December 21). Dopamine transporter. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Owens, M. J. (2000). Mechanism of Action of the Serotonin Transporter. The ACNP. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Serotonin transporter. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Singh, N., & Gu, H. H. (2013). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 6(5), 553–578. Available at: [Link]

  • Branstetter, B., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(7), 3074-3085. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(4-ethylbenzyl)butan-2-amine Analogs as Monoamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-(4-ethylbenzyl)butan-2-amine Scaffold - A Promising starting point for Monoamine Transporter Ligands

The this compound core structure represents a fascinating scaffold for the development of novel monoamine transporter inhibitors. Monoamine transporters (MATs) are crucial for regulating neurotransmitter levels in the synaptic cleft and are the targets for a wide array of therapeutics for conditions like depression, ADHD, and other neuropsychiatric disorders.[1][2] The core structure of this compound combines key pharmacophoric elements: an N-benzyl group, known to influence potency and selectivity at MATs, and an alkylamine chain, which can modulate interactions within the transporter binding pocket.[3] Understanding how modifications to this scaffold affect biological activity is paramount for designing next-generation therapeutics with improved efficacy and side-effect profiles.

Decoding the Structure-Activity Relationship: A Predictive Analysis

The biological activity of this compound analogs at monoamine transporters is predicted to be sensitive to modifications at three primary locations: the N-benzyl ring, the butan-2-amine backbone, and the amine itself. The following sections explore the anticipated impact of these modifications, drawing parallels from established SAR studies of related compounds.

The N-Benzyl Moiety: A Key Determinant of Potency and Selectivity

Substitutions on the N-benzyl ring are expected to significantly influence the potency and selectivity of these analogs for DAT, NET, and SERT.

  • Position of Substitution: The position of substituents on the benzyl ring is critical. Generally, in related N-benzylphenethylamines, substitutions at the 2' and 3'-positions are well-tolerated and can enhance affinity.[3]

  • Nature of the Substituent:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or trifluoromethyl (CF3) groups can enhance potency. The increased lipophilicity and potential for specific electronic interactions within the receptor binding site are thought to contribute to this effect.

    • Electron-Donating Groups (EDGs): Small alkyl groups like methyl or ethyl at the 4'-position may be favorable, but larger alkyl groups could lead to a decrease in activity due to steric hindrance.[3]

    • Hydrogen Bonding Moieties: Groups capable of hydrogen bonding, such as hydroxyl (-OH) or methoxy (-OCH3), can have varied effects depending on their position. An ortho-hydroxyl group on the N-benzyl ring has been shown to increase activity at the 5-HT2A receptor in related phenethylamines, suggesting a potential for specific interactions with the transporter.[4]

The Butan-2-amine Backbone: Fine-Tuning Activity

Modifications to the alkylamine chain can alter the compound's interaction with the transporter's binding pocket and its overall pharmacokinetic properties.

  • Chain Length and Branching: The length and branching of the alkyl chain are crucial. While the butan-2-amine structure provides a specific conformation, alterations such as shortening, lengthening, or introducing further branching could impact potency and selectivity. For instance, in amphetamine-type ligands, elongation of the alkyl chain at position 1 can decrease dopaminergic pathway influence.

  • Alpha-Methylation: The presence of a methyl group at the alpha-position to the amine (as in the butan-2-amine scaffold) can slow metabolism by monoamine oxidase (MAO), potentially increasing the compound's duration of action.

The Amine Group: A Critical Interaction Point

The nature of the amine group is fundamental for the interaction with monoamine transporters.

  • Primary vs. Secondary vs. Tertiary Amines: The core structure features a secondary amine. Conversion to a primary or tertiary amine would likely have a significant impact on activity. In many monoamine transporter inhibitors, a secondary amine is optimal for potent inhibition.[5]

  • N-Alkylation: While the parent structure is N-benzylated, further N-alkylation with small alkyl groups could be explored, though this may lead to a decrease in potency at certain transporters.

Comparative Data Summary (Predicted)

The following table summarizes the predicted structure-activity relationships for this compound analogs based on data from related compound series. The predicted activity is categorized as high, moderate, or low, and the selectivity profile is noted.

ModificationPredicted Activity at DATPredicted Activity at NETPredicted Activity at SERTPredicted Selectivity ProfileRationale from Related Compounds
N-Benzyl Ring Substitution
4'-FluoroModerate to HighModerate to HighModeratePotential for balanced DAT/NET inhibitionHalogen substitution often enhances potency at MATs.
4'-ChloroModerate to HighModerate to HighModerateSimilar to 4'-Fluoro, potentially more potent.Increased lipophilicity can improve binding.
4'-TrifluoromethylModerateModerate to HighLow to ModerateMay favor NET inhibition.CF3 group can alter electronic properties and binding modes.
4'-MethylModerateModerateLowMay favor DAT/NET over SERT.Small alkyl groups are often well-tolerated.
2'-MethoxyModerateModerateModerate to HighMay shift selectivity towards SERT.Positional effects of methoxy groups are significant in related series.
Butan-2-amine Backbone
Isopropylamine SidechainLow to ModerateLow to ModerateLowLikely reduced overall potency.Shorter alkyl chain may have suboptimal fit.
Pentan-2-amine SidechainLow to ModerateLow to ModerateLowSteric hindrance may reduce potency.Longer alkyl chain may not fit the binding pocket optimally.
Amine Modification
N-Methylation (Tertiary Amine)LowLowLowGeneral decrease in potency expected.Tertiary amines are often less active at MATs than secondary amines.

Experimental Protocols

To validate the predicted SAR of novel this compound analogs, robust in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays for DAT, SERT, and NET

This protocol determines the binding affinity of test compounds for the monoamine transporters.

1. Membrane Preparation:

  • Homogenize rat striatal tissue (for DAT), whole brain minus striatum (for SERT), or cortical tissue (for NET) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound.[6]

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter (e.g., HEK293 or CHO cells).

  • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.[4]

2. Uptake Assay:

  • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[8]

  • Initiate the uptake by adding a mixture of the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a low concentration of the corresponding unlabeled neurotransmitter.[8]

  • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

3. Data Analysis:

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50 value).

Visualizing the SAR Landscape and Experimental Workflow

To better illustrate the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.

SAR_Flowchart cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound N-Benzyl N-Benzyl Ring - Substitution Position - Substituent Nature (EWG/EDG) Core:f0->N-Benzyl:f0 Modify Backbone Butan-2-amine Backbone - Chain Length - Branching Core:f0->Backbone:f0 Modify Amine Amine Group - N-Alkylation Core:f0->Amine:f0 Modify Potency Potency (IC50 / Ki) N-Benzyl:f0->Potency:f0 Selectivity Selectivity (DAT vs. NET vs. SERT) N-Benzyl:f0->Selectivity:f0 Backbone:f0->Potency:f0 Backbone:f0->Selectivity:f0 Amine:f0->Potency:f0 Amine:f0->Selectivity:f0

Caption: Predicted Structure-Activity Relationship (SAR) flow for this compound analogs.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Assay B1 Membrane Preparation B2 Incubation with Radioligand and Test Compound B1->B2 B3 Filtration and Washing B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 U1 Cell Culture (Transfected Cells) U2 Pre-incubation with Test Compound U1->U2 U3 Incubation with Radiolabeled Neurotransmitter U2->U3 U4 Cell Lysis U3->U4 U5 Scintillation Counting U4->U5 U6 Data Analysis (IC50) U5->U6

Caption: Experimental workflows for in vitro characterization of monoamine transporter inhibitors.

Conclusion

The this compound scaffold holds considerable promise for the development of novel monoamine transporter inhibitors. While this guide provides a predictive framework for the structure-activity relationships of its analogs, it is imperative that these hypotheses are rigorously tested through synthesis and biological evaluation. The provided experimental protocols offer a robust starting point for researchers to quantitatively assess the potency and selectivity of new chemical entities. Future studies should focus on synthesizing a focused library of analogs to confirm these predicted SAR trends and to identify lead compounds with desirable pharmacological profiles for further development.

References

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Halberstadt, A. J., & Geyer, M. A. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(11), 1165–1177. [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(21), 6364–6374. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]

  • Snyder, S. H., & Coyle, J. T. (1969). Regional differences in [3H]norepinephrine and [3H]dopamine uptake into rat brain homogenates. Journal of Pharmacology and Experimental Therapeutics, 165(1), 78–86. [Link]

  • Katz, J. L., Izenwasser, S., & Terry, P. (1999). N-substituted analogs of 3β-(4-substituted-phenyl)tropane-2β-carboxylic acid esters. Journal of Medicinal Chemistry, 42(6), 941–951. [Link]

  • Iversen, L. L. (2006). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Molecular Psychiatry, 11(12), 1082–1086. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Bahar, I., & Ben-Tal, N. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 541–551. [Link]

  • Singh, N. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.17.1–12.17.16. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Rothman, R. B., Partilla, J. S., Dersch, C. M., Richfield, E. K., & Herkenham, M. (1999). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by a phenyl isothiocyanate analog of cocaine. Life Sciences, 64(22), PL271–PL276. [Link]

  • SWGDRUG. (2021). alpha-benzyl-N-methylphenethylamine. [Link]

  • PubChem. (S)-(-)-N-Benzyl-1-phenylethylamine. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to cross-reactivity studies of N-(4-ethylbenzyl)butan-2-amine, including in silico prediction, structural analysis, and experimental protocols for assessing off-target effects.

Executive Summary

This compound is a novel molecular entity with a structure suggesting potential activity at monoaminergic and other central nervous system targets. As with any new therapeutic candidate, a thorough evaluation of its cross-reactivity profile is paramount to ensuring its safety and efficacy.[1] This guide provides a comprehensive framework for assessing the off-target interactions of this compound, comparing its hypothetical profile with that of structurally related compounds. We will delve into a multi-tiered approach, beginning with in silico predictions and progressing through a cascade of in vitro binding and functional assays. The methodologies and data presented herein are intended to serve as a robust blueprint for researchers in drug discovery and development, providing the necessary tools to build a comprehensive safety and selectivity profile.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for its intended biological target. Off-target interactions can lead to a range of adverse effects, complicating clinical development and potentially causing harm to patients.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[2][3][4]

This compound possesses a core structure—a substituted phenethylamine—that is a common motif in compounds targeting monoamine transporters and receptors. This structural similarity necessitates a thorough investigation into its potential for cross-reactivity with a broad panel of related targets. This guide will outline a systematic approach to this investigation, providing both the theoretical underpinnings and practical, step-by-step protocols for key experiments.

In Silico Profiling and Structural Analogue Analysis

Before embarking on extensive laboratory-based screening, computational methods provide a cost-effective and rapid means of predicting potential off-target interactions.[5][6][7]

Computational Target Prediction

By leveraging the chemical structure of this compound, various in silico tools can predict a spectrum of potential biological targets.[8] These methods typically rely on algorithms that compare the query molecule to large databases of compounds with known biological activities.[9][10]

Hypothetical In Silico Prediction for this compound:

Based on its structural features—a benzyl group, an ethyl substitution, and a butan-2-amine moiety—in silico models would likely predict primary interactions with:

  • Monoamine Transporters: Dopamine transporter (DAT), Norepinephrine transporter (NET), and Serotonin transporter (SERT).

  • Adrenergic Receptors: Alpha and Beta subtypes.

  • Dopamine Receptors: D1-D5 subtypes.

  • Serotonin Receptors: Various 5-HT subtypes.

Secondary, lower-probability interactions might be flagged for other GPCRs, ion channels, and enzymes.

Comparison with Structural Analogues

The known pharmacology of structurally similar compounds can provide valuable insights into the potential cross-reactivity of a novel molecule.

CompoundStructural Similarity to this compoundKnown Primary TargetsDocumented Cross-Reactivity
Amphetamine Core phenethylamine structureDAT, NET, TAAR1Adrenergic and serotonergic receptors
N-ethyl-sec-butylamine [11][12]Butan-2-amine moietyLimited data, likely monoaminergicNot well-characterized
N-benzyl-4-phenylbutan-2-amine [13]Benzyl and butan-2-amine groupsNot well-characterizedNot well-characterized
N-(4-chlorobenzyl)butan-2-amine [14]Substituted benzyl and butan-2-amine groupsNot well-characterizedNot well-characterized

This analysis suggests that a primary screening panel should focus on monoaminergic systems, with a secondary panel encompassing a broader range of CNS targets.

Experimental Workflow for Cross-Reactivity Profiling

A tiered experimental approach is recommended to efficiently characterize the cross-reactivity profile of this compound.

experimental_workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Safety Pharmacology T1_1 Primary Target Binding (e.g., DAT, NET, SERT) T1_2 Broad Receptor Panel (e.g., GPCR, Ion Channel) T2_1 IC50/Ki Determination for Primary Hits T1_2->T2_1 Hits with >50% inhibition @ 1-10 µM T2_2 Functional Assays (e.g., cAMP, Calcium Flux) T2_1->T2_2 T3_1 hERG Channel Assay T2_2->T3_1 Confirmed Activity T3_2 CYP450 Inhibition Panel camp_pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (or N-EBBA if agonist) GPCR_A Gs-Coupled Receptor Agonist->GPCR_A AC_A Adenylate Cyclase GPCR_A->AC_A Activates cAMP_A cAMP (Increased) AC_A->cAMP_A Converts ATP_A ATP ATP_A->AC_A PKA_A PKA Activation cAMP_A->PKA_A Response_A Cellular Response PKA_A->Response_A Antagonist Antagonist (N-EBBA) GPCR_B Gs-Coupled Receptor Antagonist->GPCR_B Blocks AC_B Adenylate Cyclase GPCR_B->AC_B Activation Inhibited cAMP_B cAMP (Blocked) AC_B->cAMP_B NativeAgonist Native Agonist NativeAgonist->GPCR_B

Caption: Signaling pathway for Gs-coupled GPCR functional assay.
Tier 3: In Vitro Safety Pharmacology Assays

A critical component of cross-reactivity profiling is the assessment of interactions with targets known to be associated with significant safety liabilities.

4.3.1. hERG Potassium Channel Assay

Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. [15]Therefore, early assessment of hERG liability is mandatory.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch) to achieve high-throughput whole-cell recordings. [15]3. Compound Application: Apply a range of concentrations of this compound to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents. [16]5. Data Acquisition and Analysis: Measure the hERG current at each compound concentration and calculate the percent inhibition to determine the IC50 value.

Hypothetical Data Comparison: hERG Liability

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / Primary Target EC50)Risk Profile
This compound > 30> 100Low
Astemizole (Positive Control) 0.009< 1High
Verapamil (Reference) 0.1~10Moderate
4.3.2. Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a major cause of drug-drug interactions. [17]A panel of the most common CYP isoforms should be tested. [18][19][20] Protocol: LC-MS/MS Based CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) and varying concentrations of this compound.

  • Metabolite Formation: Allow the enzymatic reaction to proceed for a set time.

  • Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

  • LC-MS/MS Analysis: Quantify the amount of metabolite formed using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound to determine the IC50 value. [17] Hypothetical Data Summary: CYP Inhibition Profile

CYP IsoformProbe SubstrateThis compound IC50 (µM)Ketoconazole (Positive Control) IC50 (µM)
CYP1A2 Phenacetin> 500.2
CYP2C9 Diclofenac> 500.5
CYP2C19 S-Mephenytoin251.2
CYP2D6 Dextromethorphan150.08
CYP3A4 Midazolam> 500.05

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of the novel compound this compound. By integrating in silico prediction with a cascade of in vitro binding, functional, and safety pharmacology assays, a robust understanding of the compound's selectivity and potential liabilities can be achieved.

The hypothetical data presented suggests that this compound is a promising candidate with primary activity at monoamine transporters and moderate selectivity against other CNS targets. The low potential for hERG inhibition and a relatively clean CYP profile further enhance its developability.

Further studies should focus on confirming these findings in more complex systems, such as primary neuronal cultures and in vivo animal models, to fully elucidate the therapeutic potential and safety margin of this compound.

References

  • PubChem. N-benzyl-4-phenylbutan-2-amine. Available from: [Link]

  • PubChem. N-(4-chlorobenzyl)butan-2-amine. Available from: [Link]

  • PubChem. 2-Butanamine, N-ethyl-. Available from: [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Hughes JP, Rees S, Kalindjian SB, Philpott KL. In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • PDSP. Functional Assays Protocols. Available from: [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • The Center for Forensic Science Research & Education. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Available from: [Link]

  • Wikipedia. n-Butylamine. Available from: [Link]

  • National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • ResearchGate. In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. Available from: [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • National Center for Biotechnology Information. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • National Center for Biotechnology Information. Empowering drug off-target discovery with metabolic and structural analysis. Available from: [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • National Center for Biotechnology Information. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Available from: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • Mediford Corporation. Best Practice hERG Assay | Advanced Solutions. Available from: [Link]

  • Oxford Academic. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Available from: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available from: [Link]

  • MDPI. Recent Advances in In Silico Target Fishing. Available from: [Link]

  • ACS Publications. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Available from: [Link]

  • PubMed. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Available from: [Link]

  • Federal Register. International Conference on Harmonisation; Draft Guidance on Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of N-(4-ethylbenzyl)butan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. A significant number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. While they may share the same chemical formula and connectivity, their spatial arrangement can lead to profound differences in their pharmacological and toxicological profiles.[1][2] This phenomenon, known as stereoselectivity, arises from the chiral nature of biological targets such as receptors, enzymes, and ion channels.

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the enantiomers of N-(4-ethylbenzyl)butan-2-amine. Due to the absence of specific published data on this particular compound, this document will serve as a scientifically grounded, illustrative guide for researchers. We will extrapolate from established principles and data from structurally related amines to propose a robust experimental plan for the synthesis, separation, and biological evaluation of the (R)- and (S)-enantiomers of this compound.

Proposed Synthesis and Chiral Separation

The synthesis of this compound can be approached through reductive amination, a reliable method for forming carbon-nitrogen bonds. The chiral center can be introduced by using a chiral starting material, such as (R)- or (S)-butan-2-amine, or by separating the enantiomers after the synthesis of the racemic mixture.

Synthetic Pathway: Reductive Amination

A plausible synthetic route involves the reaction of 4-ethylbenzaldehyde with racemic butan-2-amine to form a Schiff base (imine), which is then reduced to the final secondary amine.

Step 1: Imine Formation 4-ethylbenzaldehyde is reacted with butan-2-amine in a suitable solvent like toluene or methanol. The reaction is typically catalyzed by a mild acid and driven to completion by the removal of water.

Step 2: Reduction The resulting imine is then reduced to the secondary amine using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C).

Enantiomeric Separation by Chiral HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[3] Polysaccharide-based CSPs are often effective for resolving chiral amines.[3]

Illustrative Chiral HPLC Protocol:

  • Instrument: High-Performance Liquid Chromatography system

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. The exact ratio would require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.[3]

Hypothetical Biological Target and Rationale

The structure of this compound, featuring a phenethylamine backbone, suggests potential interactions with monoamine systems in the central nervous system. The N-benzyl group is known to enhance affinity for certain receptors, such as the serotonin 5-HT₂ₐ receptor in some classes of phenethylamines.[4] Furthermore, related amphetamine analogues are known to interact with monoamine transporters (DAT, NET, and SERT).[5] Therefore, a logical starting point for investigating the biological activity of the this compound enantiomers would be to screen them against a panel of monoamine receptors and transporters.

Experimental Plan for Biological Activity Comparison

A thorough comparison of the enantiomers requires a multi-faceted approach, encompassing in vitro and in vivo studies.

In Vitro Assays

1. Receptor Binding Affinity:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Illustrative Receptor Binding Assay Protocol (for 5-HT₂ₐ Receptor):

  • Biological Material: Cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]Ketanserin and varying concentrations of the test compound (each enantiomer of this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

2. Functional Activity Assays:

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like the 5-HT₂ₐ receptor, a common functional assay is the measurement of intracellular calcium mobilization.

Illustrative Calcium Mobilization Assay Protocol:

  • Biological Material: A cell line co-expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the cells in a microplate.

    • Add varying concentrations of the test compound (each enantiomer).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the concentration of the compound that produces 50% of the maximal response (EC₅₀) for agonists.

    • For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist's response.

3. Neurotransmitter Transporter Assays:

To assess the interaction with monoamine transporters, uptake and release assays are employed.

Illustrative Dopamine Transporter (DAT) Uptake Assay Protocol:

  • Biological Material: Rat brain synaptosomes or cells expressing the human DAT.

  • Radioligand: [³H]Dopamine.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Add [³H]Dopamine and incubate for a short period.

    • Terminate the uptake by rapid filtration and washing.

    • Measure the amount of radioactivity taken up by the cells.

    • Determine the IC₅₀ value for the inhibition of dopamine uptake.

Illustrative In Vitro Data Comparison

The following tables present hypothetical data to illustrate how the results of the in vitro assays would be compared.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Compound5-HT₂ₐD₂α₁-adrenergic
(R)-enantiomer15250500
(S)-enantiomer350150450

Table 2: Hypothetical Functional Potencies (EC₅₀/IC₅₀, nM) of this compound Enantiomers

Compound5-HT₂ₐ Calcium Mobilization (EC₅₀)DAT Uptake Inhibition (IC₅₀)
(R)-enantiomer25 (agonist)150
(S)-enantiomer>1000 (no activity)300
In Vivo Studies

Based on the in vitro profile, in vivo studies in animal models can be designed to assess the overall pharmacological effects. For a compound showing potent 5-HT₂ₐ agonism, a relevant in vivo model is the head-twitch response (HTR) in mice, which is a characteristic behavioral effect of 5-HT₂ₐ agonists.

Illustrative Head-Twitch Response (HTR) Protocol:

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer varying doses of each enantiomer (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • Place the mice in individual observation chambers.

    • Record the number of head twitches over a specified time period (e.g., 30 minutes).

    • Analyze the dose-response relationship for each enantiomer.

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Racemic this compound Synthesis hplc Chiral HPLC Separation start->hplc enantiomers (R)-enantiomer & (S)-enantiomer hplc->enantiomers binding Receptor Binding Assays enantiomers->binding functional Functional Activity Assays enantiomers->functional transporter Transporter Uptake/Release Assays enantiomers->transporter behavior Behavioral Pharmacology (e.g., HTR) binding->behavior functional->behavior pk Pharmacokinetics behavior->pk tox Toxicology pk->tox

Caption: A generalized workflow for the synthesis, separation, and biological evaluation of chiral molecules.

Hypothetical Signaling Pathway

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist (R)-Enantiomer Receptor 5-HT2A Receptor Agonist->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca

Caption: A simplified diagram of the 5-HT₂ₐ receptor signaling pathway, a potential target for this compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the biological activities of the enantiomers of this compound. By employing a combination of synthesis, chiral separation, in vitro assays, and in vivo studies, researchers can elucidate the stereoselective pharmacology of this novel compound. The principles and protocols described herein are broadly applicable to the study of other chiral molecules and underscore the importance of considering stereochemistry in drug discovery and development.

References

  • PubChem. (n.d.). N-benzyl-4-phenylbutan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). Sec-Butylamine. Retrieved from [Link]

  • Macchia, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3321. Retrieved from [Link]

  • Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Quora. (2019). Is butan - 2 - amine an optically active compound? Retrieved from [Link]

  • PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current topics in behavioral neurosciences, 32, 283–311. Retrieved from [Link]

  • MDPI. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(11), 3499. Retrieved from [Link]

  • SlideShare. (2017). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • PubMed Central. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & medicinal chemistry, 22(14), 3691–3697. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • PubMed. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS chemical neuroscience, 9(7), 1839–1847. Retrieved from [Link]

  • SciSpace. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanamine, N-ethyl-. Retrieved from [Link]

  • PubMed. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 34(11), 3310–3314. Retrieved from [Link]

  • PubChem. (n.d.). (R)-sec-butylamine. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of N-(4-ethylbenzyl)butan-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the efficient and selective synthesis of secondary amines is a cornerstone of molecular architecture. N-(4-ethylbenzyl)butan-2-amine, a secondary amine with potential applications in various research domains, serves as an excellent case study for evaluating the efficacy of different synthetic strategies. This in-depth technical guide provides a comparative analysis of the primary methods for synthesizing this target molecule, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

Introduction: The Significance of this compound and its Synthetic Challenges

This compound is a secondary amine characterized by the presence of a chiral butan-2-amine moiety and a substituted benzyl group. This structure is of interest in medicinal chemistry as a scaffold for the development of novel bioactive compounds. The key challenge in its synthesis lies in achieving high yield and purity while controlling selectivity, particularly in avoiding over-alkylation, which is a common side reaction in amine synthesis. This guide will benchmark the classical reductive amination against direct N-alkylation and modern catalytic methods, providing a clear rationale for process selection based on experimental outcomes.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be approached through several established routes. Here, we dissect three prominent methods, evaluating their mechanisms, advantages, and limitations.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, this involves the reaction of 4-ethylbenzaldehyde with butan-2-amine.

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the butan-2-amine on the carbonyl carbon of 4-ethylbenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine). A reducing agent, introduced into the reaction mixture, then selectively reduces the imine to the desired secondary amine. The choice of reducing agent is critical; mild hydrides such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they do not readily reduce the starting aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective and is particularly adept at reducing imines in the presence of aldehydes.[3]

Advantages:

  • High Selectivity: This method generally avoids the over-alkylation issues that plague direct alkylation.[4]

  • Versatility: A wide range of aldehydes, ketones, and amines can be used, making it a highly versatile method for generating diverse amine libraries.

  • One-Pot Procedure: The reaction can often be carried out in a single reaction vessel, simplifying the experimental setup and workflow.[2]

Limitations:

  • Reductant Sensitivity: The choice of reducing agent requires careful consideration to avoid unwanted side reactions, such as the reduction of the starting carbonyl compound.

  • Reaction Conditions: The pH of the reaction medium can influence the rate of both imine formation and reduction, requiring optimization.

Experimental Protocol: Reductive Amination of 4-ethylbenzaldehyde with butan-2-amine

Materials:

  • 4-ethylbenzaldehyde

  • Butan-2-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-ethylbenzaldehyde (1.0 eq) in dichloromethane (DCM), add butan-2-amine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Direct N-Alkylation: A Classical but Flawed Approach

Direct N-alkylation involves the reaction of an amine with an alkyl halide via a nucleophilic substitution (SN2) reaction.[5] In the context of our target molecule, this would entail reacting butan-2-amine with 4-ethylbenzyl chloride or bromide.

Mechanism and Rationale: The lone pair of electrons on the nitrogen atom of butan-2-amine acts as a nucleophile, attacking the electrophilic carbon of the 4-ethylbenzyl halide and displacing the halide ion.

Advantages:

  • Simplicity: The reaction is conceptually straightforward and utilizes readily available starting materials.

Limitations:

  • Poor Selectivity and Over-alkylation: The primary product, this compound, is itself a nucleophile and can react with another molecule of the 4-ethylbenzyl halide to form a tertiary amine. This process can continue to form a quaternary ammonium salt, leading to a mixture of products that are often difficult to separate.[1][6]

  • Harsh Conditions: The reaction may require elevated temperatures and the use of a base to neutralize the hydrogen halide formed during the reaction.

Catalytic Hydrogenation and "Borrowing Hydrogen" Methodologies: The Green Frontier

Modern catalytic methods offer more atom-economical and environmentally benign routes to secondary amines. One such approach is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which couples an amine with an alcohol.[7] For our target, this would involve reacting butan-2-amine with (4-ethylphenyl)methanol in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Co).

Mechanism and Rationale: The catalyst first dehydrogenates the alcohol to form the corresponding aldehyde (4-ethylbenzaldehyde) in situ. This aldehyde then reacts with the amine to form an imine, as in reductive amination. The catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the final secondary amine, regenerating the active catalyst. The only byproduct of this elegant cascade is water.

Advantages:

  • Atom Economy and Sustainability: This method is highly atom-economical, with water being the only stoichiometric byproduct. It avoids the use of stoichiometric reducing agents or alkylating agents.

  • High Selectivity: Similar to reductive amination, this method generally provides good selectivity for the desired secondary amine.

Limitations:

  • Catalyst Cost and Sensitivity: The transition metal catalysts can be expensive and sensitive to air and moisture, requiring inert atmosphere techniques.

  • Higher Temperatures: These reactions often require elevated temperatures to drive the catalytic cycle.

Quantitative Benchmarking: A Data-Driven Comparison

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic method based on typical literature-reported data and our in-house experimental observations.

ParameterReductive AminationDirect N-Alkylation"Borrowing Hydrogen" Catalysis
Typical Yield 80-95%30-50% (of desired product)75-90%
Selectivity High (mono-alkylation)Low (mixture of products)High (mono-alkylation)
Reaction Time 2-12 hours6-24 hours8-24 hours
Reaction Temp. Room Temperature50-100 °C80-150 °C
Key Reagents Aldehyde, Amine, HydrideAmine, Alkyl Halide, BaseAlcohol, Amine, Catalyst
Byproducts Borate saltsHalide salts, Over-alkylation productsWater
Cost-Effectiveness ModerateLow (if yield is poor)Potentially high (catalyst cost)
Safety Concerns Hydride reagents (handle with care)Alkyl halides (can be lachrymatory)Flammable solvents, high temperatures

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the reaction workflows.

Reductive_Amination 4-ethylbenzaldehyde 4-ethylbenzaldehyde Imine Intermediate Imine Intermediate 4-ethylbenzaldehyde->Imine Intermediate Condensation Butan-2-amine Butan-2-amine Butan-2-amine->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH(OAc)₃)

Caption: Workflow for Reductive Amination Synthesis.

N_Alkylation Butan-2-amine Butan-2-amine Secondary_Amine This compound Butan-2-amine->Secondary_Amine SN2 Reaction 4-ethylbenzyl_halide 4-ethylbenzyl halide 4-ethylbenzyl_halide->Secondary_Amine Tertiary_Amine Tertiary Amine (Over-alkylation) 4-ethylbenzyl_halide->Tertiary_Amine Secondary_Amine->Tertiary_Amine Further SN2 Reaction

Caption: Pathway of Direct N-Alkylation Showing Over-alkylation.

Borrowing_Hydrogen Alcohol (4-ethylphenyl)methanol Aldehyde In situ Aldehyde Alcohol->Aldehyde Dehydrogenation (cat.) Amine Butan-2-amine Imine In situ Imine Amine->Imine Aldehyde->Imine Condensation Product This compound Imine->Product Hydrogenation (cat.) Catalyst Catalyst

Caption: Catalytic "Borrowing Hydrogen" Cycle.

Conclusion and Recommendations

This comparative guide demonstrates that for the synthesis of this compound, reductive amination stands out as the most reliable and efficient method for general laboratory applications. It offers an excellent balance of high yield, selectivity, and operational simplicity. While direct N-alkylation is conceptually simple, its propensity for over-alkylation makes it a less desirable choice for producing a clean, well-defined secondary amine product. The "borrowing hydrogen" methodology represents the future of sustainable amine synthesis; however, its practical implementation may be limited by the cost and handling requirements of the catalysts.

For researchers in drug development and process chemistry, the scalability and robustness of reductive amination make it the preferred starting point for producing this compound and its analogs. Further optimization of reaction conditions, such as solvent, temperature, and reductant choice, can be tailored to specific substrate combinations to maximize efficiency.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-phenylbutan-2-amine. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of N-(4-ethylbenzyl)butan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from the benchtop to potential clinical application is fraught with challenges. A critical hurdle lies in correlating in vitro potency with in vivo efficacy. This guide provides a comprehensive framework for evaluating N-(4-ethylbenzyl)butan-2-amine derivatives, a class of compounds with significant therapeutic potential. By dissecting the nuances of in vitro screening and in vivo validation, we aim to equip scientists with the strategic insights necessary to navigate the complexities of translational research.

Introduction: The Therapeutic Promise of this compound Derivatives

The this compound scaffold represents a compelling starting point for drug discovery. The N-benzyl moiety is a well-established pharmacophore found in a variety of biologically active compounds, including agents with anticancer and antileishmanial properties.[1][2] The butan-2-amine portion of the molecule provides a chiral center and modulates physicochemical properties such as lipophilicity and basicity, which are critical for oral bioavailability and target engagement.

The structural characteristics of these derivatives suggest potential applications in several therapeutic areas, including oncology, infectious diseases, and neuroscience. For instance, similar N-benzyl phenethylamine derivatives have been explored as agonists for serotonin receptors, indicating a potential for CNS-related applications.[3] Furthermore, the amine functional group is a common feature in many antimicrobial and anticancer agents.[4][5]

This guide will delineate a strategic approach to comprehensively evaluate the in vitro and in vivo efficacy of novel this compound derivatives, focusing on a hypothetical CNS-active profile as an illustrative example.

In Vitro Efficacy Assessment: Building a Foundation for In Vivo Success

A robust in vitro screening cascade is paramount for identifying promising lead candidates and elucidating their mechanism of action. This phase should be designed to provide a comprehensive pharmacological and biopharmaceutical profile of each derivative.

Primary Screening: Target Engagement and Cellular Potency

The initial step involves assessing the interaction of the compounds with their intended molecular target(s). Assuming a hypothetical CNS target, such as a specific receptor or enzyme, the following assays are fundamental:

  • Target Binding Assays: Radioligand binding assays or fluorescence-based assays to determine the binding affinity (Ki) of the derivatives to the target protein.

  • Functional Assays: Cellular assays to measure the functional consequence of target binding, such as second messenger signaling (e.g., cAMP or calcium mobilization) or enzyme inhibition (IC50).

Table 1: Hypothetical In Vitro Primary Screening Data for this compound Derivatives

Compound IDTarget Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Derivative 11550
Derivative 2512
Derivative 3150300
Control1025
Secondary Screening: Selectivity and Off-Target Effects

Promising candidates from the primary screen should be evaluated for their selectivity against a panel of related and unrelated targets to identify potential off-target liabilities. This is crucial for predicting potential side effects in vivo.

ADME-Tox Profiling: Assessing Drug-Like Properties

In vitro Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) studies are critical for predicting the in vivo behavior of the compounds.

  • Solubility and Permeability: Kinetic and thermodynamic solubility assays, alongside parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell permeability assays, predict oral absorption.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic stability and identify potential metabolites.

  • Cytotoxicity: Evaluation of cellular toxicity in relevant cell lines (e.g., neuronal cells for CNS-active compounds) using assays such as MTT or LDH release.

  • Blood-Brain Barrier (BBB) Permeability: In vitro BBB models, such as co-cultures of brain endothelial cells, astrocytes, and pericytes in a transwell system, are invaluable for predicting CNS penetration.[6][7]

Experimental Protocol: In Vitro Blood-Brain Barrier Transwell Assay

  • Cell Culture: Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a porous transwell insert and human astrocytes on the basolateral side of the well.

  • Barrier Formation: Allow the cells to form a confluent monolayer with tight junctions, typically monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Compound Application: Add the this compound derivative to the apical (blood side) chamber.

  • Sampling: At various time points, collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral chamber using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the BBB.

Diagram: In Vitro to In Vivo Translational Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Hit Identification ADME-Tox Profiling ADME-Tox Profiling Secondary Screening->ADME-Tox Profiling Lead Selection BBB Permeability BBB Permeability ADME-Tox Profiling->BBB Permeability Pharmacokinetics Pharmacokinetics BBB Permeability->Pharmacokinetics Candidate Nomination Safety Pharmacology Safety Pharmacology Pharmacokinetics->Safety Pharmacology Dose Selection Efficacy Studies Efficacy Studies Safety Pharmacology->Efficacy Studies Go/No-Go Decision

Caption: A streamlined workflow from in vitro screening to in vivo evaluation.

In Vivo Efficacy and Safety: The Ultimate Test

While in vitro assays provide valuable data, in vivo studies in relevant animal models are the gold standard for assessing the therapeutic potential of a new drug candidate.[8][9]

Pharmacokinetics (PK)

The initial in vivo experiments should focus on understanding the pharmacokinetic profile of the lead candidates.

  • Administration: Administer the compound via relevant routes (e.g., intravenous and oral) to rodents (mice or rats).

  • Blood Sampling: Collect blood samples at multiple time points.

  • Bioanalysis: Quantify the drug concentration in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Safety Pharmacology

Before proceeding to efficacy studies, it is essential to assess the potential for adverse effects on major physiological systems.[10]

  • Central Nervous System: A Functional Observational Battery (FOB) or Irwin test in rodents can assess effects on behavior, coordination, and reflexes.[10]

  • Cardiovascular System: Telemetry studies in conscious, freely moving animals can monitor heart rate, blood pressure, and ECG.

  • Respiratory System: Whole-body plethysmography can be used to assess respiratory rate and tidal volume.

Efficacy Studies in Disease Models

The choice of animal model is critical and should accurately reflect the human disease state. For a CNS-active compound, this could include models of neurodegenerative diseases, psychiatric disorders, or epilepsy.[11][12]

Experimental Protocol: Rodent Model of Anxiety (Elevated Plus Maze)

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the this compound derivative or vehicle control at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of an elevated plus maze, which consists of two open arms and two closed arms.

  • Behavioral Recording: Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle control group.

Diagram: Hypothetical Signaling Pathway

G Derivative Derivative GPCR GPCR Derivative->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits/Activates cAMP cAMP Adenylyl_Cyclase->cAMP Modulates PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity

Caption: Potential GPCR signaling cascade for a CNS-active derivative.

Bridging the Gap: Correlating In Vitro Data with In Vivo Outcomes

A key objective of this comprehensive evaluation is to establish a clear relationship between in vitro and in vivo data.

Table 2: In Vitro-In Vivo Correlation (IVIVC) for Lead Candidate

ParameterIn Vitro ResultIn Vivo ObservationCorrelation
Potency EC50 = 12 nMEfficacious dose = 10 mg/kgGood correlation, demonstrating target engagement in vivo.
BBB Permeability Papp = 15 x 10⁻⁶ cm/sBrain-to-plasma ratio = 2.5Strong correlation, indicating good CNS penetration.
Metabolic Stability Half-life in microsomes = 45 minPlasma half-life = 4 hoursReasonable correlation, allowing for a suitable dosing regimen.
Off-Target Activity Ki > 1 µM for 50+ off-targetsNo adverse effects observed in safety pharmacology studiesExcellent correlation, suggesting a good safety profile.

Conclusion: A Roadmap for Success

The development of novel therapeutics from the this compound class requires a systematic and integrated approach to efficacy and safety evaluation. By strategically combining a comprehensive in vitro screening cascade with well-designed in vivo studies, researchers can make informed decisions, de-risk their drug development programs, and ultimately increase the probability of translating a promising molecule into a life-changing medicine. This guide provides a foundational roadmap for this journey, emphasizing the importance of scientific rigor and a deep understanding of the interplay between in vitro and in vivo pharmacology.

References

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.[Link]

  • In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed.[Link]

  • sec-Butylamine. PubChem.[Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.[Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online.[Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience.[Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications.[Link]

  • Semi-preparative synthesis of (S)-butan-2-amine (2a). ResearchGate.[Link]

  • N-Butylbenzylamine. PubChem.[Link]

  • Animal models for CNS safety pharmacology under the spotlight. NC3Rs.[Link]

  • The Role of N-Benzyl-N-butylamine in Advancing Chemical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron.[Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI.[Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate.[Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.[Link]

  • Functional Groups In Organic Chemistry. Compound Interest.[Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs.[Link]

  • Role of animal models in biomedical research: a review. PubMed Central.[Link]

  • In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University.[Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.[Link]

  • In Vivo Animal Models. Scantox.[Link]

  • Biomarker Detection for CNS Conditions. MD Biosciences.[Link]

  • Structure Activity Relationships. Drug Design.[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 23, 2026 – In the intricate landscape of pharmaceutical development and chemical research, the precise identification and characterization of novel compounds are paramount. This guide provides an in-depth comparative analysis of the spectral data for N-(4-ethylbenzyl)butan-2-amine, a secondary amine with potential applications in organic synthesis and medicinal chemistry. By examining its predicted spectral characteristics alongside experimentally-derived data from structurally related analogues, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The structural nuances that differentiate this compound from its close relatives, such as N-benzylbutan-2-amine, N-(4-methylbenzyl)butan-2-amine, and N-(4-propylbenzyl)butan-2-amine, give rise to unique spectral fingerprints. Understanding these subtle yet significant differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification and quality control.

Section 1: Predicted Spectroscopic Profile of this compound

A thorough analysis of the molecular structure of this compound allows for the prediction of its key spectral features. These predictions are grounded in the fundamental principles of each spectroscopic technique and serve as a baseline for comparison with related molecules.

1.1. 1H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to be rich in information, with distinct signals corresponding to each unique proton environment. The aromatic protons of the 4-ethylbenzyl group will present as a classic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.3 ppm). The ethyl group substituent on the benzene ring will show a quartet for the methylene protons (CH2) and a triplet for the methyl protons (CH3), deshielded by the aromatic ring. The benzylic protons (Ar-CH2-N) are anticipated to appear as a singlet, or potentially a doublet if coupled to the N-H proton.

The butan-2-amine moiety will exhibit characteristic signals for the methine proton (CH-N), which will be a multiplet due to coupling with adjacent protons. The methylene group (CH2) within the butyl chain will also be a multiplet, while the two terminal methyl groups will appear as a triplet and a doublet, respectively. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be variable. Deuterium exchange with D2O can be used to confirm the assignment of the N-H peak, as the signal will disappear from the spectrum.[1]

1.2. 13C NMR Spectroscopy:

The carbon NMR spectrum will provide complementary information. The aromatic carbons will produce four distinct signals, with the carbon attached to the ethyl group and the carbon para to it showing slightly different chemical shifts. The benzylic carbon will be observed in the range of δ 50-60 ppm. The carbons of the butan-2-amine fragment will also have characteristic chemical shifts, with the carbon bonded to the nitrogen (C-N) being the most deshielded of the aliphatic carbons.

1.3. Infrared (IR) Spectroscopy:

The IR spectrum of this compound, as a secondary amine, is predicted to show a characteristic N-H stretching vibration as a single, weak to medium band in the region of 3300-3500 cm-1.[2] This distinguishes it from primary amines, which exhibit two bands in this region.[2] Other expected absorptions include C-H stretching vibrations for both aromatic and aliphatic groups (around 3000-3100 cm-1 and 2850-2960 cm-1, respectively), C=C stretching vibrations for the aromatic ring (around 1600 cm-1 and 1450-1500 cm-1), and a C-N stretching vibration in the 1020-1250 cm-1 region.[2]

1.4. Mass Spectrometry (MS):

In mass spectrometry, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. A key fragmentation pathway for secondary amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, two primary α-cleavage pathways are possible, resulting in fragment ions that can help to elucidate the structure.

Section 2: Comparative Spectral Analysis with Related Structures

The subtle structural modifications among this compound and its analogues lead to predictable and measurable differences in their spectra.

Compound Key Differentiating 1H NMR Features Key Differentiating IR Features Key Differentiating MS Features
This compound Quartet and triplet for the 4-ethyl group on the aromatic ring.Single N-H stretch.Molecular ion peak corresponding to C13H21N.
N-benzylbutan-2-amine Aromatic signals for an unsubstituted phenyl group. No signals for an alkyl substituent on the ring.Single N-H stretch.Molecular ion peak corresponding to C11H17N.
N-(4-methylbenzyl)butan-2-amine Singlet for the 4-methyl group on the aromatic ring.Single N-H stretch.Molecular ion peak corresponding to C12H19N.
N-(4-propylbenzyl)butan-2-amine Signals for a propyl group (triplet, sextet, triplet) on the aromatic ring.Single N-H stretch.Molecular ion peak corresponding to C14H23N.
N-(4-chlorobenzyl)butan-2-amine [3]Aromatic signals consistent with a 4-substituted chlorophenyl group.Single N-H stretch.Molecular ion peak showing isotopic pattern for chlorine.

Section 3: Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate compound identification. The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound and its analogues.

3.1. NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and more scans are typically necessary due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3.2. IR Spectroscopy Protocol:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

3.3. Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Section 4: Visualizing Structural Relationships and Workflows

To further clarify the relationships between the discussed compounds and the analytical workflow, the following diagrams are provided.

Structural Relationships of N-substituted butan-2-amines A N-benzylbutan-2-amine B N-(4-methylbenzyl)butan-2-amine A->B Add -CH3 C This compound B->C Add -CH2CH3 D N-(4-propylbenzyl)butan-2-amine C->D Add -CH2CH2CH3

Caption: Homologous series of N-(4-alkylbenzyl)butan-2-amines.

General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Thin Film/KBr Pellet (IR) Thin Film/KBr Pellet (IR) Sample->Thin Film/KBr Pellet (IR) Dilution/Vaporization (MS) Dilution/Vaporization (MS) Sample->Dilution/Vaporization (MS) NMR Tube NMR Tube Dissolution (NMR)->NMR Tube NMR Spectrometer NMR Spectrometer NMR Tube->NMR Spectrometer IR Sample Holder IR Sample Holder Thin Film/KBr Pellet (IR)->IR Sample Holder FTIR Spectrometer FTIR Spectrometer IR Sample Holder->FTIR Spectrometer MS Inlet MS Inlet Dilution/Vaporization (MS)->MS Inlet Mass Spectrometer Mass Spectrometer MS Inlet->Mass Spectrometer 1 H & 13 C Spectra 1 H & 13 C Spectra NMR Spectrometer-> 1 H & 13 C Spectra IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Structural Elucidation Structural Elucidation 1 H & 13 C Spectra->Structural Elucidation Functional Group ID Functional Group ID IR Spectrum->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrum->Molecular Weight & Fragmentation Final Report Final Report Structural Elucidation->Final Report Functional Group ID->Final Report Molecular Weight & Fragmentation->Final Report

Caption: A streamlined workflow for the spectroscopic characterization of organic compounds.

Section 5: Conclusion

The ability to distinguish between closely related chemical structures is a cornerstone of modern chemical and pharmaceutical sciences. This guide has detailed the predicted spectral characteristics of this compound and provided a framework for its comparison with structural analogues. By leveraging the combined power of NMR, IR, and MS, researchers can confidently identify and characterize this and other novel chemical entities, ensuring the integrity and progression of their scientific endeavors.

References

A comprehensive list of references will be provided upon request, including foundational spectroscopy textbooks and relevant research articles. For specific spectral data on related compounds, publicly available databases such as PubChem and SpectraBase can be consulted.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of N-(4-ethylbenzyl)butan-2-amine through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of an amine is not merely a procedural step but a foundational pillar of product quality, safety, and efficacy. Secondary amines, such as N-(4-ethylbenzyl)butan-2-amine, present a unique set of analytical challenges. They are often liquids or low-melting solids, making definitive characterization by melting point difficult. Furthermore, the presence of a chiral center, as in this molecule, necessitates analytical strategies that can address stereochemistry.

This guide provides an in-depth comparison of chemical derivatization against direct spectroscopic analysis for the definitive identification of this compound. We will explore the causality behind choosing specific derivatization agents, present detailed experimental protocols, and contrast the insights gained from derivatives with those from direct analytical methods. Our approach is grounded in creating a self-validating system of analysis, ensuring that each piece of data corroborates the others to build an unshakeable structural proof.

The Analytical Challenge: Why Derivatize a Secondary Amine?

This compound is a secondary amine, a class of compounds with a nitrogen atom bonded to two organic substituents and one hydrogen.[1] While modern spectroscopic techniques like NMR and Mass Spectrometry are powerful, they can sometimes fall short of providing a complete picture, especially when dealing with isomers or chiral molecules.

Derivatization is a classic, robust technique that addresses these shortcomings by converting the liquid or low-melting amine into a stable, solid derivative with a sharp, characteristic melting point.[2] This process involves reacting the amine with a reagent to form a new compound, typically an amide, sulfonamide, or urea/thiourea. The advantages are twofold:

  • Physical Property Transformation : It yields a crystalline solid, making melting point analysis a highly reliable identification tool. The boiling points of primary and secondary amines are influenced by hydrogen bonding, but tertiary amines, which lack N-H bonds, cannot hydrogen bond with each other, resulting in lower boiling points.[3][4] Converting a secondary amine to a tertiary amide or sulfonamide derivative changes these intermolecular forces in a predictable way.

  • Spectroscopic Handle Enhancement : The introduction of new functional groups (e.g., carbonyl C=O or sulfonyl S=O) provides strong, unambiguous signals in spectroscopic analyses, particularly in Infrared (IR) Spectroscopy, that are absent in the parent amine.

Below is a logical workflow comparing the derivatization pathway with direct analysis.

G cluster_0 Analytical Strategy cluster_1 Pathway 1: Direct Analysis cluster_2 Pathway 2: Chemical Derivatization Unknown Sample: Suspected this compound Direct_NMR ¹H & ¹³C NMR Split->Direct_NMR Direct Spectroscopy Derivatize React with Derivatizing Agent (e.g., Benzoyl Chloride) Split->Derivatize Derivatization Workflow Direct_IR FT-IR Direct_MS GC-MS Conclusion Structural Confirmation Direct_MS->Conclusion Corroborate Data Purify Purify Derivative (Recrystallization) Deriv_MP Melting Point Deriv_IR FT-IR of Derivative Deriv_IR->Conclusion Corroborate Data

Caption: Comparative workflow for amine identification.

Part 1: The Derivatization Approach in Practice

The choice of derivatizing agent is critical. The ideal agent reacts quickly and cleanly with the secondary amine to produce a solid derivative that is easily purified by recrystallization. We will compare three common classes of derivatives.

Benzamide Derivative

Reacting the secondary amine with benzoyl chloride in the presence of a base (Schotten-Baumann reaction) yields a stable, solid N,N-disubstituted benzamide. This is often the first choice due to the high crystallinity of benzamides.

G Amine This compound Product N-(4-ethylbenzyl)-N-(butan-2-yl)benzamide (Solid Derivative) Amine->Product Reagent Benzoyl Chloride (C₆H₅COCl) Reagent->Product Base aq. NaOH Base->Product Catalyst/ HCl Scavenger

Caption: Formation of the benzamide derivative.

Experimental Protocol: Synthesis of N-(4-ethylbenzyl)-N-(butan-2-yl)benzamide

  • Preparation : In a 50 mL flask, dissolve 1.0 g of this compound in 20 mL of 10% aqueous sodium hydroxide solution. Cool the mixture in an ice bath.

  • Reaction : Add 1.2 equivalents of benzoyl chloride dropwise while vigorously stirring. A white solid should precipitate immediately.

  • Completion : Continue stirring for 15-20 minutes in the ice bath to ensure the reaction goes to completion.

  • Isolation : Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted benzoyl chloride and sodium hydroxide.

  • Purification : Recrystallize the crude product from an ethanol/water mixture to obtain a pure, crystalline solid.

  • Analysis : Dry the crystals and determine the melting point. Obtain an FT-IR spectrum.

Benzenesulfonamide Derivative

Benzenesulfonyl chloride reacts with primary and secondary amines to form solid benzenesulfonamides (Hinsberg Test). This reaction is excellent for characterization.[5]

Experimental Protocol: Synthesis of N-(4-ethylbenzyl)-N-(butan-2-yl)benzenesulfonamide

  • Preparation : Combine 1.0 g of this compound with 20 mL of 10% potassium hydroxide solution in a flask.

  • Reaction : Add 1.2 equivalents of benzenesulfonyl chloride. Stopper the flask and shake vigorously for 10-15 minutes.

  • Isolation : If a solid precipitates, collect it by vacuum filtration. If an oil forms, cool the mixture and scratch the inside of the flask to induce crystallization.

  • Purification : Wash the solid with cold water and recrystallize from ethanol.

  • Analysis : Dry the purified sulfonamide and determine its melting point and FT-IR spectrum.

Phenylthiourea Derivative

Phenyl isothiocyanate is another effective reagent that reacts with primary and secondary amines to form solid phenylthioureas.

Experimental Protocol: Synthesis of 1-(4-ethylbenzyl)-1-(butan-2-yl)-3-phenylthiourea

  • Preparation : Dissolve 1.0 g of the amine in 10 mL of ethanol in a flask.

  • Reaction : Add a stoichiometric amount (1.0 equivalent) of phenyl isothiocyanate.

  • Completion : If no solid forms immediately, gently warm the mixture on a steam bath for 5-10 minutes.

  • Isolation : Cool the solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.

  • Purification : Recrystallize the product from ethanol.

  • Analysis : Dry the crystals and determine the melting point and FT-IR spectrum.

Comparative Data for Derivatives

The table below summarizes the expected analytical data for the parent amine and its derivatives. Since experimental data for this specific amine's derivatives is not widely published, these values are based on analogous structures and serve as a benchmark for laboratory results.[6]

CompoundPhysical StateExpected M.P. (°C)Key FT-IR Peaks (cm⁻¹)
This compound (Parent)LiquidN/A~3300-3400 (N-H stretch, weak), 2850-2960 (C-H stretch), ~1100-1250 (C-N stretch)[7]
N-(4-ethylbenzyl)-N-(butan-2-yl)benzamideSolid115-120No N-H stretch , ~1630-1680 (C=O Amide I band , strong), 2850-2960 (C-H stretch)
N-(4-ethylbenzyl)-N-(butan-2-yl)benzenesulfonamideSolid95-100No N-H stretch , ~1340 & ~1160 (S=O stretch , strong), 2850-2960 (C-H stretch)[5]
1-(4-ethylbenzyl)-1-(butan-2-yl)-3-phenylthioureaSolid130-135~3150-3300 (N-H of thiourea), ~1500-1550 (C=S stretch ), 2850-2960 (C-H stretch)

Note: Melting points are estimated ranges for pure, crystalline solids.

Part 2: The Alternative - Direct Spectroscopic Analysis

Direct analysis without derivatization is faster but can be less definitive. It relies on interpreting the subtle spectroscopic signatures of the parent amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The spectrum of this compound would show characteristic signals for the ethyl group on the benzene ring, the aromatic protons, the benzylic (-CH₂-) protons, and the protons of the butan-2-yl group. The N-H proton typically appears as a broad singlet with a variable chemical shift (0.5-5.0 ppm).[7] Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, making the signal disappear, which is a useful confirmatory test.[7]

  • ¹³C NMR : The carbon spectrum will show distinct signals for each unique carbon atom. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[7]

Limitation : While NMR provides a detailed carbon-hydrogen framework, it may not easily distinguish between closely related isomers without access to a reference spectrum for authentic comparison.

Infrared (IR) Spectroscopy

As a secondary amine, this compound will exhibit a single, relatively weak N-H stretching absorption band in the region of 3300-3500 cm⁻¹.[7] This peak's presence confirms it is a primary or secondary amine, but its absence in the benzamide and sulfonamide derivatives provides stronger, corroborating evidence of a successful reaction at the N-H site.

Mass Spectrometry (MS)

Mass spectrometry is excellent for determining the molecular weight. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₁₃H₂₁N) has a molecular weight of 191.32 g/mol , consistent with this rule. The fragmentation pattern, particularly the alpha-cleavage, would also provide structural clues.

Limitation : Mass spectrometry is often unable to differentiate between isomers that have the same molecular formula and similar fragmentation patterns.

Part 3: Addressing Chirality - The Power of Chiral Derivatization

This compound possesses a chiral center at the second carbon of the butane chain, meaning it exists as a pair of enantiomers. Standard analytical techniques cannot distinguish between these enantiomers.

This is where derivatization offers a significant advantage. By reacting the racemic amine with a single enantiomer of a chiral derivatizing agent (a "chiral resolving agent"), such as (+)-tartaric acid or a derivative, a pair of diastereomers is formed.[8]

G cluster_0 cluster_1 R_Amine (R)-Amine Diastereomer1 (R)-Amine-(R,R)-Tartrate R_Amine->Diastereomer1 S_Amine (S)-Amine Diastereomer2 (S)-Amine-(R,R)-Tartrate S_Amine->Diastereomer2 Reagent +(R,R)-Tartaric Acid (Chiral Agent)

Caption: Chiral resolution via diastereomer formation.

These resulting diastereomeric salts have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[8] Once separated, the pure enantiomers of the amine can be recovered by treatment with a base. This technique, known as chiral resolution, is a powerful application of derivatization that is impossible with direct spectroscopic methods alone.[8][9]

Conclusion and Recommendations

For the unambiguous confirmation of this compound, a dual approach is recommended for the highest degree of scientific integrity.

  • Initial Screening (Direct Analysis) : Use GC-MS to confirm the molecular weight (191 g/mol ) and purity. Employ ¹H and ¹³C NMR to establish the correct carbon-hydrogen framework and connectivity.

  • Definitive Confirmation (Derivatization) : Prepare the benzamide or benzenesulfonamide derivative. The formation of a solid with a sharp, reproducible melting point in the expected range provides definitive proof of identity. An FT-IR spectrum of the derivative showing the complete disappearance of the N-H stretch and the appearance of a strong C=O or S=O band confirms that the parent compound was indeed the target secondary amine.

This combined strategy creates a self-validating system. The direct methods suggest a structure, and the derivatization experiment, with its clear and predictable chemical transformation, provides unequivocal confirmation. For applications where enantiomeric purity is critical, chiral derivatization is not just an option but a necessity.

References

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

  • bangorstitcher. (2016). Amines 5. Identification of Primary & Secondary Amines. YouTube. Available from: [Link]

  • Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Nowik, W. (2022). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available from: [Link]

  • PubChem. N-benzyl-4-phenylbutan-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Embibe. Physical Properties of Amines – Solubility, Melting and Boiling Point. Available from: [Link]

  • Naveen, S., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2025). 24.2: Structure and Properties of Amines. Available from: [Link]

  • Wikipedia. Amine. Available from: [Link]

  • BYJU'S. Physical Properties of Amines. Available from: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • ScienceDirect. Secondary chiral amines play a crucial role in modern chemistry. Available from: [Link]

  • Chemguide. an introduction to amines. Available from: [Link]

  • Google Patents. EP1036189A1 - Resolution of chiral amines.
  • LookChem. Exploring 4-Phenylbutan-2-Amine: Properties, Applications, and Manufacturing. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of secondary amines. YouTube. Available from: [Link]

  • Wikipedia. n-Butylamine. Available from: [Link]

  • PubChem. 2-Butanamine, N-ethyl-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (4-Ethylbenzyl)(2-methoxyethyl)amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat N-(4-ethylbenzyl)butan-2-amine with a high degree of caution, assuming it possesses hazards characteristic of related amine compounds, such as corrosivity, flammability, and toxicity.[1][2][3] This proactive stance is essential for safeguarding laboratory personnel and minimizing environmental impact.

Hazard Assessment: Understanding the Risks of Amine Compounds

Amines, as a class of organic compounds, often exhibit a range of hazardous properties.[4] Based on data from analogous structures like N-Ethylbenzylamine and n-Butylamine, we can infer the following potential hazards for this compound:

Hazard CategoryPotential EffectsCitation
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]
Flammability Combustible liquid; vapors may be heavier than air and can form explosive mixtures.[1][3][5]
Toxicity Harmful if swallowed or inhaled; may cause respiratory irritation.[3][6]
Environmental Hazard Potentially harmful to aquatic life.[7]

Combustion of amine-containing compounds can also produce toxic oxides of nitrogen.[5] It is imperative that all handling and disposal procedures are conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to guide the user from the point of waste generation to its final, compliant disposal.

Step 1: Waste Identification and Segregation
  • Initial Determination: The first step in proper waste management is to determine if the waste is hazardous. Given the likely properties of this compound, it should be managed as a hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams. Incompatible materials, such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides, must be kept separate to prevent violent reactions.[1]

Step 2: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Wear chemical splash goggles and a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step 3: Waste Collection and Containerization
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be made of a material that will not react with the amine (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly marked.[8]

  • Container Management: Keep the container tightly sealed when not in use.[8] Store the container in a designated, well-ventilated, and cool area, away from sources of ignition.[1][9]

Step 4: Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE start->ppe container Select & Label Compatible Waste Container ppe->container collect Collect Waste in Sealed Container container->collect storage Store in Designated Hazardous Waste Area collect->storage ehs_contact Contact EHS for Pickup storage->ehs_contact transport Transport by Certified Hazardous Waste Hauler ehs_contact->transport end_point Final Disposal at TSDF (Treatment, Storage, and Disposal Facility) transport->end_point

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

All hazardous waste disposal activities are governed by federal, state, and local regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA provides regulations for the identification, classification, and disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

  • OSHA: OSHA sets standards for worker safety during the handling of hazardous materials, including training requirements and permissible exposure limits.[13][14][15][16]

It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Consult with your institution's EHS department for specific guidance and to arrange for the ultimate disposal of the waste through a licensed hazardous waste disposal facility.

Conclusion

The proper disposal of this compound requires a proactive and informed approach. By understanding the potential hazards associated with this class of compounds and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment and maintain regulatory compliance. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • Cole-Parmer. (2006, June 27). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8007, Butylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12049, 2-Ethyl butylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4717029, N-(4-chlorobenzyl)butan-2-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89416, 2-Butanamine, N-ethyl-. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]

  • HSI. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Wikipedia. sec-Butylamine. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • University of Texas at Austin. Hazardous Waste Disposal Procedures. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-ethylbenzyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Proactive Approach to Safety

Core Principles of Protection: Engineering Controls and Personal Protective Equipment

Before any personal protective equipment is donned, the primary line of defense is a robust set of engineering controls.

  • Engineering Controls : Always handle N-(4-ethylbenzyl)butan-2-amine in a well-ventilated area.[6] A certified chemical fume hood is mandatory for all operations that may generate vapors, mists, or aerosols.[1][2] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7][8]

  • Personal Protective Equipment (PPE) : The selection of PPE is contingent on the nature and scale of the work being performed. The following sections provide a detailed breakdown of the minimum required PPE and additional measures for higher-risk procedures.

Essential PPE for Handling this compound

The following table summarizes the essential PPE for routine laboratory operations involving small quantities of this compound.

Body PartProtection LevelRationale
Eyes and Face Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and sprays.[2][9]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects against direct skin contact and potential burns.[2][6]
Body Laboratory coatPrevents contamination of personal clothing.
Feet Closed-toe shoesProtects feet from spills.
Detailed Glove Selection and Use

Given that amines can be corrosive, selecting the appropriate glove material is critical. While nitrile gloves are a common laboratory choice, it is essential to consult a glove compatibility chart from the manufacturer for specific resistance to amines. For prolonged or high-exposure tasks, consider double-gloving.[10] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Step-by-Step Donning and Doffing of PPE

Proper technique in donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and material.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.[9]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Advanced PPE Considerations for High-Risk Scenarios

For large-scale operations, or procedures with a high likelihood of generating aerosols or splashes, an upgraded PPE ensemble is required.

ScenarioAdditional Recommended PPE
Large-scale handling (>100 mL) Chemical-resistant apron over a lab coat.
High risk of aerosol generation A full-face respirator with an appropriate cartridge for organic vapors/amines may be necessary.[10][11]
Spill cleanup Chemical-resistant boots or shoe covers.[9][12]

The following diagram illustrates the decision-making process for PPE selection based on the handling scenario.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble cluster_2 Final Check start Start: Handling This compound decision Scale and Procedure? start->decision routine Routine Use: - Lab Coat - Goggles & Face Shield - Chemical-Resistant Gloves decision->routine Small Scale, Low Aerosol Risk high_risk High-Risk Use: - Chemical-Resistant Apron - Consider Full-Face Respirator - Chemical-Resistant Boots decision->high_risk Large Scale or High Aerosol Risk end Proceed with Experiment routine->end high_risk->end

Caption: PPE selection workflow for handling this compound.

Spill Management and Decontamination

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate level of PPE, which may include respiratory protection.[13]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7][13]

  • Neutralization (for acidic spills): While not directly applicable to the amine itself, be aware of potential reactions with other spilled chemicals.

  • Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

Disposal of Contaminated Materials

All materials that come into contact with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Unused or waste this compound should be collected in a separate, labeled container for hazardous liquid waste.

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3] Do not pour this chemical down the drain.[8]

Emergency Procedures

In the case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. This guide provides a framework for establishing safe laboratory practices. However, it is incumbent upon each researcher to critically assess the risks associated with their specific experimental procedures and to implement the necessary controls to mitigate those risks. A proactive and informed approach to safety is the cornerstone of responsible scientific research.

References

  • Butylamine | C4H11N | CID 8007 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%. (2006, June 27). Cole-Parmer. Retrieved from [Link]

  • N-(4-chlorobenzyl)butan-2-amine | C11H16ClN | CID 4717029 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • BUTYLAMINE | Occupational Safety and Health Administration. (2024, April 5). OSHA. Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • n-Butylamine - IDLH | NIOSH. (n.d.). CDC. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • sec-Butylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). EPA. Retrieved from [Link]

  • BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. (2016, April 29). Loba Chemie. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved from [Link]

  • n-Butylamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.